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  • Product: 3-((4-Nitrophenyl)amino)propanoic acid
  • CAS: 35005-61-9

Core Science & Biosynthesis

Foundational

3-((4-Nitrophenyl)amino)propanoic Acid: A Comprehensive Technical Guide on Physicochemical Properties and Bioconjugation Applications

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the structural design of linkers plays a pivotal role in the efficacy of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the structural design of linkers plays a pivotal role in the efficacy of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide-drug conjugates. 3-((4-Nitrophenyl)amino)propanoic acid (CAS: 35005-61-9), also known as N-(4-Nitrophenyl)- β -alanine, is a specialized bifunctional building block. Characterized by its molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol , this compound integrates a flexible propanoic acid moiety with a rigid, electron-deficient para-nitroaniline chromophore [1].

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, its mechanistic utility in drug development, and field-proven, self-validating protocols for its bioconjugation.

Structural and Physicochemical Profiling

Molecular Architecture & Electronic Dynamics

The architecture of 3-((4-Nitrophenyl)amino)propanoic acid dictates its unique reactivity profile. The molecule features a secondary amine conjugated directly to a para-nitrophenyl ring. The strong electron-withdrawing nature of the nitro group ( −M and −I effects) significantly delocalizes the nitrogen's lone pair into the aromatic system.

Causality in Synthesis: This delocalization drastically reduces the basicity and nucleophilicity of the secondary amine. Consequently, the molecule can often be utilized in carboxylic acid activation workflows without the strict requirement for N-terminal protection (e.g., Fmoc or Boc), as self-polymerization (oligomerization) is kinetically disfavored. The free carboxylic acid (pKa ~4.5) remains highly accessible for activation and subsequent amide bond formation.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics essential for experimental design and stoichiometric calculations.

PropertyValueMechanistic Implication
Molecular Formula C9H10N2O4Defines the stoichiometric mass for precise bioconjugation.
Molecular Weight 210.19 g/mol Low molecular weight minimizes steric bulk and preserves the target protein's binding affinity when used as a linker.
CAS Number 35005-61-9Unique identifier for sourcing and regulatory compliance.
Appearance Yellow to orange solidIntrinsic chromophore allows visual tracking during synthesis and purification.
Solubility DMF, DMSORequires polar aprotic solvents for optimal bioconjugation workflows; slightly soluble in aqueous buffers.
UV-Vis Abs. Max ( λmax​ ) ~380 nmEnables precise spectrophotometric quantification of conjugation efficiency without secondary assays.

Mechanistic Role in Drug Development (PROTACs & ADCs)

In PROTAC design, the linker is not merely a passive tether; it heavily influences the physicochemical properties, cell permeability, and the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase). 3-((4-Nitrophenyl)amino)propanoic acid is deployed as a structural linker because the rigid, electron-deficient aromatic system can engage in specific π−π stacking or hydrophobic interactions within target protein binding pockets, while the propanoic acid moiety provides a flexible, easily conjugatable handle for attaching E3 ligase ligands [1].

PROTAC_Workflow A Target Protein Ligand D Amide Coupling (HATU/DIPEA) A->D B 3-((4-Nitrophenyl)amino) propanoic acid (Linker) B->D C E3 Ligase Ligand C->D E PROTAC Chimera D->E Conjugation

Caption: Workflow of PROTAC assembly utilizing 3-((4-Nitrophenyl)amino)propanoic acid as a structural linker.

Bioconjugation and Synthetic Workflows

Amide Coupling Strategy

To conjugate the carboxylic acid of 3-((4-Nitrophenyl)amino)propanoic acid to a primary amine, a coupling reagent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for this specific substrate [2].

Causality behind the choice: While EDC/NHS is common, the bulky nature of the p-nitrophenyl group can induce steric hindrance. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack by the incoming amine, minimizing epimerization and maximizing yield in sterically demanding environments [2].

Bioconjugation A 3-((4-Nitrophenyl)amino)propanoic acid (Free Acid) B Activation (HATU/DIPEA in DMF) A->B C Active Ester Intermediate (HOAt Ester) B->C E Amide Conjugate (Stable Linkage) C->E D Primary Amine (R-NH2) D->E Nucleophilic Attack

Caption: HATU-mediated carboxylic acid activation and subsequent amide bond formation.

Protocol 1: Self-Validating HATU-Mediated Amide Coupling

Objective: Conjugate the free carboxylic acid of the linker to a primary amine-containing target molecule.

  • Dissolution & Pre-activation: Dissolve 3-((4-Nitrophenyl)amino)propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to a concentration of 0.1 M.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive HOAt ester intermediate back to the free acid.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture dropwise at room temperature. Stir for 15 minutes.

    • Self-Validation Checkpoint: The mixture will transition to a deeper, vibrant yellow/orange. This visual cue confirms the deprotonation of the carboxylic acid and the successful formation of the active HOAt ester. LC-MS analysis of an aliquot will reveal the mass of the active ester intermediate.

  • Amine Conjugation: Add the target primary amine (1.1 eq) dissolved in a minimal volume of DMF. Stir the reaction at room temperature for 2–4 hours.

    • Causality: The slight stoichiometric excess of the amine ensures complete consumption of the activated linker, simplifying downstream purification since unreacted amine is generally easier to clear than unreacted active ester.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (eluent: DCM/MeOH 9:1).

    • Self-Validation Checkpoint: The complete disappearance of the starting mass (m/z 210.19) and the emergence of the product mass confirm successful conjugation.

  • Quenching & Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Analytical Characterization Protocols

Protocol 2: Spectrophotometric Quantification of Linker Conjugation

Because the p-nitroaniline moiety acts as an intrinsic chromophore, researchers can bypass complex mass spectrometry for routine concentration checks by utilizing UV-Vis spectroscopy.

Objective: Determine the Degree of Labeling (DoL) or conjugation efficiency.

  • Standard Curve Generation: Prepare serial dilutions of pure 3-((4-Nitrophenyl)amino)propanoic acid in DMSO/Water (ranging from 10 µM to 100 µM). Measure the absorbance at 380 nm.

    • Causality: Establishing a standard curve calculates the exact molar extinction coefficient ( ϵ ) under your specific assay conditions, accounting for solvent-induced solvatochromic shifts inherent to nitroaromatics.

  • Conjugate Purification: Purify the final conjugate using preparative HPLC or size-exclusion chromatography (if conjugated to a macromolecule) to remove all free linker.

    • Self-Validation Checkpoint: Analyze the flow-through or final wash fractions. The absolute absence of absorbance at 380 nm in the final wash confirms that all unreacted linker has been successfully removed.

  • Quantification: Measure the absorbance of the purified conjugate at 380 nm. Use the Beer-Lambert Law ( A=ϵlc ) to calculate the concentration of the incorporated linker.

Storage, Stability, and Handling

  • Light Sensitivity: Due to the photo-reactive potential of the nitroaromatic system, the compound and its conjugates should be stored in amber vials or protected from direct light to prevent photobleaching or radical degradation.

  • Storage Conditions: Store the lyophilized powder at 4°C or -20°C in a tightly sealed, desiccated environment to prevent moisture-induced degradation.

References

  • Pursuing Orally Bioavailable Hepcidin Analogues via Cyclic N-Methylated Mini-Hepcidins (HATU Coupling Protocols) Source: MDPI (Molecules) URL:[Link]

Exploratory

Unraveling the Biological Mechanism of 3-((4-Nitrophenyl)amino)propanoic Acid: A Research Framework

An In-depth Technical Guide This guide provides a comprehensive framework for investigating the mechanism of action of 3-((4-nitrophenyl)amino)propanoic acid in biological assays. While direct research on this specific m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

This guide provides a comprehensive framework for investigating the mechanism of action of 3-((4-nitrophenyl)amino)propanoic acid in biological assays. While direct research on this specific molecule is nascent, this document synthesizes findings from structurally related analogs to propose a hypothetical mechanism and outlines a detailed experimental plan for its validation. This paper is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.

Introduction: The Propanoic Acid Scaffold in Drug Discovery

Propanoic acid derivatives are a cornerstone in medicinal chemistry, with notable examples including the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen[1]. The versatility of the aryl propanoic acid scaffold allows for a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer effects[1]. Recent research has focused on modifying the aryl group to enhance potency and introduce novel mechanisms of action.

The subject of this guide, 3-((4-nitrophenyl)amino)propanoic acid, is an intriguing but underexplored member of this family. Its structure, featuring a 4-nitrophenyl moiety, suggests the potential for unique biological activities compared to its hydroxylated or acetylated analogs, which have demonstrated promising antimicrobial and anticancer properties[2][3][4]. This document will, therefore, construct a proposed mechanism of action for 3-((4-nitrophenyl)amino)propanoic acid based on these related compounds and outline a rigorous, self-validating experimental workflow to elucidate its true biological function.

Chemical Structure and Properties:

  • IUPAC Name: 3-((4-nitrophenyl)amino)propanoic acid

  • Molecular Formula: C9H10N2O4

  • Molecular Weight: 210.19 g/mol [5]

  • Key Features: The molecule consists of a propanoic acid backbone, an amino linker, and a 4-nitrophenyl ring. The nitro group is a strong electron-withdrawing group, which can significantly influence the molecule's electronic properties and potential interactions with biological targets.

Proposed Mechanism of Action: Insights from Analogs

Direct studies on the mechanism of action of 3-((4-nitrophenyl)amino)propanoic acid are not yet available in the scientific literature. However, by examining its structural analogs, we can formulate a strong hypothesis regarding its potential biological activities and molecular targets.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown significant, structure-dependent antimicrobial activity against a range of multidrug-resistant bacteria and fungi, including MRSA and Candida auris[6][7][8][9]. Furthermore, these compounds have demonstrated anticancer activity against non-small cell lung cancer cells (A549), reducing cell viability and migration[4][10]. The proposed mechanisms for these analogs involve the induction of apoptosis and the modulation of oxidative stress pathways[4].

Another related class of compounds, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has been identified as a promising scaffold for anticancer agents targeting lung cancer[3]. In silico studies suggest that these molecules may interact with key cancer-related proteins such as SIRT2 and EGFR[3].

Based on this evidence, we hypothesize that 3-((4-nitrophenyl)amino)propanoic acid acts as a multi-target agent with potential anticancer and antimicrobial properties. The presence of the nitro group may enhance its activity through several mechanisms:

  • Increased Cellular Uptake: The electronic properties of the nitro group may facilitate transport across cellular membranes.

  • Bio-reduction and Oxidative Stress: The nitro group can be enzymatically reduced within cells to form nitroso and hydroxylamino intermediates, which can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis. This is a known mechanism for some nitroaromatic compounds.

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation or microbial survival. The propanoic acid moiety is a common feature in enzyme inhibitors. For instance, 3-nitropropionic acid is a known irreversible inhibitor of mitochondrial respiratory Complex II[11].

The following diagram illustrates the proposed signaling pathway for the anticancer activity of 3-((4-nitrophenyl)amino)propanoic acid, based on inferences from its analogs.

proposed_anticancer_mechanism Proposed Anticancer Mechanism of 3-((4-Nitrophenyl)amino)propanoic Acid compound 3-((4-Nitrophenyl)amino)propanoic Acid cell_membrane Cell Membrane Penetration compound->cell_membrane intracellular_targets Intracellular Targets cell_membrane->intracellular_targets ros_generation Increased ROS Generation intracellular_targets->ros_generation Bio-reduction of Nitro Group enzyme_inhibition Enzyme Inhibition (e.g., SIRT2, EGFR) intracellular_targets->enzyme_inhibition mitochondrial_dysfunction Mitochondrial Dysfunction ros_generation->mitochondrial_dysfunction oxidative_stress Oxidative Stress ros_generation->oxidative_stress cell_cycle_arrest Cell Cycle Arrest enzyme_inhibition->cell_cycle_arrest apoptosis_pathway Activation of Apoptosis Pathways (Caspase-3, etc.) mitochondrial_dysfunction->apoptosis_pathway dna_damage DNA Damage oxidative_stress->dna_damage dna_damage->apoptosis_pathway cell_death Cancer Cell Death apoptosis_pathway->cell_death cell_cycle_arrest->cell_death

Caption: Proposed anticancer mechanism of action.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized mechanism of action, a series of well-established biological assays should be performed. The following protocols are designed to be self-validating, with appropriate controls and orthogonal methods to ensure the reliability of the results.

Assessment of Anticancer Activity

The primary investigation should focus on the compound's effect on cancer cell viability and proliferation. The A549 non-small cell lung cancer cell line is a relevant model based on data from analog compounds[4][10].

Experimental Workflow for Anticancer Activity Assessment:

anticancer_workflow Workflow for Anticancer Activity Assessment start Start: A549 Cell Culture treatment Treat cells with 3-((4-nitrophenyl)amino)propanoic acid (dose-response) start->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis migration Cell Migration Assay (Wound Healing) treatment->migration ros ROS Detection Assay (DCFH-DA) treatment->ros ic50 Determine IC50 Value mtt_assay->ic50 end End: Data Analysis & Interpretation ic50->end cell_cycle->end western_blot Western Blot Analysis (Apoptotic & Cell Cycle Markers) apoptosis->western_blot apoptosis->end migration->end ros->end western_blot->end

Caption: Experimental workflow for anticancer activity.

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-((4-nitrophenyl)amino)propanoic acid in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis (Annexin V/PI) Assay

  • Cell Treatment: Treat A549 cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Assessment of Antimicrobial Activity

Based on the potent antimicrobial activity of its analogs[6][7][8][9], 3-((4-nitrophenyl)amino)propanoic acid should be screened against a panel of clinically relevant, multidrug-resistant pathogens.

Table 1: Proposed Panel of Microbial Strains for Screening

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureus (MRSA)Escherichia coliCandida albicans
Enterococcus faecalis (VRE)Pseudomonas aeruginosaCandida auris
Streptococcus pneumoniaeAcinetobacter baumanniiAspergillus fumigatus

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Interpretation and Future Directions

The results from the proposed assays will provide a comprehensive profile of the biological activity of 3-((4-nitrophenyl)amino)propanoic acid.

Table 2: Hypothetical Data Summary and Interpretation

Assay Hypothetical Result Interpretation
MTT Assay (A549 cells) IC50 = 15 µMPotent anticancer activity.
Annexin V/PI Assay Dose-dependent increase in apoptotic cells.The compound induces apoptosis.
ROS Detection Assay Increased intracellular ROS levels.The mechanism may involve oxidative stress.
MIC (MRSA) 8 µg/mLSignificant antibacterial activity.
MIC (E. coli) >64 µg/mLLimited activity against Gram-negative bacteria.

Should the initial screening reveal significant biological activity, further studies would be warranted to identify the specific molecular targets. This could involve:

  • Target-based screening: Testing the compound's inhibitory activity against a panel of kinases (e.g., EGFR, SIRT2) or other enzymes relevant to cancer and microbial pathogenesis.

  • Proteomics and Transcriptomics: Using techniques like mass spectrometry and RNA sequencing to identify changes in protein and gene expression in treated cells, providing unbiased insights into the pathways affected by the compound.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of cancer or infectious disease.

Conclusion

While 3-((4-nitrophenyl)amino)propanoic acid is a relatively uncharacterized compound, its structural similarity to known bioactive molecules suggests a high potential for therapeutic applications, particularly in oncology and infectious diseases. The experimental framework outlined in this guide provides a clear and robust path to elucidating its mechanism of action and validating its potential as a novel drug candidate. By systematically investigating its effects on cellular viability, apoptosis, and microbial growth, researchers can build a strong foundation for future preclinical and clinical development.

References

  • PubChem. 3-amino-3-(4-nitrophenyl)propanoic Acid. [Link]

  • ResearchGate. The selected (4-hydroxyphenyl)amino)propanoic acid derivatives... [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • US EPA. 3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid - Cancer. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • PMC. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Semantic Scholar. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Chemical Substance Information. 3-AMINO-3-(4-NITROPHENYL)PROPIONIC ACID. [Link]

  • KTU ePubl. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. [Link]

  • PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PMC. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME. [Link]

  • PubChem. 3-(4-Nitrophenyl)propanoic acid. [Link]

  • Semantic Scholar. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • RSC Publishing. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. [Link]

  • ResearchGate. Potential anti-inflammatory activity of 3-(4-aminophenyl) propionic acid: Effects on cell viability and nitric oxide production in synovial fibroblast (HIG-82) cells. [Link]

Sources

Foundational

Predictive NMR Spectroscopy of 3-((4-Nitrophenyl)amino)propanoic Acid: A Mechanistic and Computational Guide

Executive Summary The structural elucidation of synthetic intermediates is a critical bottleneck in drug development and materials science. 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)- β -alan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of synthetic intermediates is a critical bottleneck in drug development and materials science. 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)- β -alanine) is a bifunctional molecule characterized by a "push-pull" aromatic system and a flexible aliphatic carboxylic acid chain. Because of its zwitterionic potential and strong electronic dipoles, accurately predicting and assigning its Nuclear Magnetic Resonance (NMR) spectra requires a deep understanding of molecular causality—specifically, how resonance, inductive effects, and hydrogen bonding dictate the magnetic environment of each nucleus.

This whitepaper provides an in-depth technical guide to the predicted 1 H and 13 C NMR spectra of 3-((4-Nitrophenyl)amino)propanoic acid. By integrating state-of-the-art Density Functional Theory (DFT) computational protocols with empirical causality, we establish a self-validating framework for spectral assignment and experimental verification.

Structural Causality and Electronic Effects

To accurately predict the chemical shifts of 3-((4-Nitrophenyl)amino)propanoic acid, we must first deconstruct the molecule into its core functional domains and analyze the electronic causality driving the magnetic shielding or deshielding of its nuclei.

The "Push-Pull" Aromatic System

The aromatic ring is a 1,4-disubstituted (para) system subject to extreme opposing electronic forces:

  • The Nitro Group ( −NO2​ ): Located at the para position relative to the amine, the nitro group is strongly electron-withdrawing through both inductive ( −I ) and resonance ( −M ) effects. This drains electron density from the aromatic ring, severely deshielding the ortho protons (H-7, H-9), pushing their resonance downfield to ~8.05 ppm.

  • The Secondary Amine ( −NH− ): The nitrogen lone pair donates electron density into the aromatic π -system via resonance ( +M effect). This localized increase in electron density heavily shields the protons ortho to the amine (H-6, H-10), shifting them upfield to ~6.65 ppm.

The Aliphatic Propanoic Acid Chain

The β -alanine moiety ( −NH−CH2​−CH2​−COOH ) is governed by inductive effects:

  • β -Carbon (C-3): The methylene group adjacent to the amine is deshielded by the electronegative nitrogen atom, placing its 1 H shift around 3.35 ppm.

  • α -Carbon (C-2): The methylene group adjacent to the carboxylic acid is deshielded by the carbonyl's electron-withdrawing nature, resulting in a shift of ~2.55 ppm.

  • Carboxylic Acid ( −COOH ): The highly deshielded acidic proton (~12.2 ppm) is a result of the extreme electron-withdrawing nature of the carbonyl group combined with intermolecular hydrogen bonding in polar solvents like DMSO- d6​ .

Electronic_Effects N Nitro Group (-NO2) Strongly Electron-Withdrawing R Aromatic Ring Pi-Electron System R->N -M Resonance (Deshields C7/C9) A Amine Group (-NH-) Electron-Donating A->R +M Resonance (Shields C6/C10) C Propanoic Acid Inductive Effects C->A Inductive Pull (Deshields C3)

Electronic "push-pull" effects dictating the NMR chemical shifts.

Computational Methodology (DFT-GIAO)

While empirical rules provide a baseline, modern structural assignment relies on in silico quantum mechanical predictions. The industry standard for this is the[1].

The protocol operates as a self-validating computational pipeline:

  • Conformational Search: Molecular mechanics (e.g., MMFF94) identifies the lowest-energy conformer, minimizing steric clashes between the flexible propanoic acid chain and the rigid aromatic ring.

  • Geometry Optimization: The structure is optimized at the DFT level (typically B3LYP/6-311+G(2d,p)) to find the true quantum mechanical energy minimum.

  • Shielding Tensor Calculation: The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus.

  • Empirical Scaling: Linear regression or Machine Learning (ML) models map the raw shielding tensors to predicted chemical shifts relative to Tetramethylsilane (TMS), correcting for systematic DFT errors[1].

NMR_Workflow A 1. Input Structure (SMILES/3D) B 2. Conformational Search (Molecular Mechanics) A->B C 3. Geometry Optimization (DFT: B3LYP/6-311+G**) B->C D 4. Shielding Tensor Calc (GIAO Method) C->D E 5. Empirical Scaling (Linear Regression/ML) D->E F 6. Predicted 1H & 13C Chemical Shifts E->F

DFT-GIAO computational workflow for predicting NMR chemical shifts.

Predicted Spectral Data

The following tables summarize the predicted 1 H and 13 C NMR data for 3-((4-Nitrophenyl)amino)propanoic acid. Predictions assume a polar, aprotic solvent environment (DMSO- d6​ ) at 298 K, which stabilizes the polar functional groups and prevents rapid proton exchange that would broaden the −NH and −COOH signals.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionProton TypePredicted Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Rationale
−COOH Carboxylic Acid12.20s (br)1H-Extreme deshielding by carbonyl; H-bonding.
H-7, H-9 Aromatic (ortho to NO2​ )8.05d2H9.0Deshielded by −M effect of nitro group.
−NH− Secondary Amine7.05t (br)1H5.5Quadrupolar relaxation of N; couples to H-3.
H-6, H-10 Aromatic (ortho to NH )6.65d2H9.0Shielded by +M effect of amine lone pair.
H-3 Aliphatic CH2​ ( β )3.35q2H6.5Deshielded by adjacent electronegative nitrogen.
H-2 Aliphatic CH2​ ( α )2.55t2H6.5Deshielded by adjacent carbonyl group.
Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionCarbon TypePredicted Shift ( δ , ppm)Rationale
C-1 Carbonyl ( C=O )173.5Extreme deshielding due to sp2 hybridization and oxygen.
C-5 Aromatic (ipso to NH )154.0Direct attachment to electronegative nitrogen.
C-8 Aromatic (ipso to NO2​ )136.5Direct attachment to strongly electron-withdrawing nitro group.
C-7, C-9 Aromatic (ortho to NO2​ )126.3Meta to the electron-donating NH group.
C-6, C-10 Aromatic (ortho to NH )111.2Strongly shielded by resonance ( +M ) from the amine lone pair.
C-3 Aliphatic CH2​ ( β )39.5Deshielded by inductive pull of the amine group.
C-2 Aliphatic CH2​ ( α )33.2Deshielded by inductive pull of the carboxylic acid.

Experimental Validation Protocol

To verify the in silico predictions, experimental acquisition must follow a strict, self-validating protocol. Every step below includes an internal control to ensure data integrity.

Step 1: Sample Preparation
  • Action: Dissolve 10–15 mg of 3-((4-Nitrophenyl)amino)propanoic acid in 0.6 mL of high-purity DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Self-Validation: The presence of the TMS peak at exactly 0.00 ppm confirms correct chemical shift referencing. The DMSO residual pentet at 2.50 ppm validates solvent identity and provides a secondary reference point.

Step 2: Probe Tuning and Matching
  • Action: Insert the sample into the spectrometer (e.g., 400 MHz) and adjust the probe's capacitance to match the impedance of the sample.

  • Self-Validation: Minimizing the reflected Radio Frequency (RF) power (viewed via the "wobb" curve) ensures maximum signal-to-noise ratio (SNR) and confirms the hardware is optimized for the specific dielectric constant of the DMSO solution.

Step 3: Shimming and Locking
  • Action: Lock the spectrometer onto the deuterium frequency of DMSO- d6​ and execute 3D gradient shimming (Z1-Z5, X, Y).

  • Self-Validation: A stable lock level and a sharp, symmetrical TMS peak (linewidth < 1.0 Hz at half-height) confirm absolute magnetic field homogeneity. Poor shimming will artificially broaden the multiplet structures (e.g., merging the H-3 quartet into a broad singlet).

Step 4: Acquisition Parameters
  • 1 H NMR: Acquire 16 scans using a 30° excitation pulse, an acquisition time of 3.0 seconds, and a relaxation delay ( D1​ ) of 1.5 seconds.

  • 13 C NMR: Acquire 1024 scans using a 30° pulse, an acquisition time of 1.0 second, and a relaxation delay of 2.0 seconds with continuous 1 H broadband decoupling (WALTZ-16).

  • Self-Validation: The relaxation delays ensure complete longitudinal magnetization recovery ( T1​ ), preventing signal saturation and ensuring accurate integration for the 1 H spectrum.

Step 5: Processing and D2​O Exchange (Optional)
  • Action: Apply exponential line broadening (0.3 Hz for 1 H, 1.0 Hz for 13 C), phase correction, and baseline correction. To confirm the assignment of exchangeable protons ( −NH and −COOH ), add 1 drop of D2​O , shake, and re-acquire the 1 H spectrum.

  • Self-Validation: The disappearance of the signals at 12.20 ppm and 7.05 ppm, alongside the collapse of the H-3 quartet into a triplet, definitively proves the assignment of the exchangeable heteroatom protons.

References

  • Guan, Y., et al. "General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT." Journal of Chemical Information and Modeling, ACS Publications, 2020.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Japan.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-((4-Nitrophenyl)amino)propanoic Acid in Organic Solvents

Abstract A comprehensive understanding of the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to successful drug development and manufacturing. This technical guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

A comprehensive understanding of the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to successful drug development and manufacturing. This technical guide provides an in-depth analysis of the solubility profile of 3-((4-Nitrophenyl)amino)propanoic acid, a compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes theoretical principles of solubility, detailed experimental protocols for its determination, and an estimated solubility profile based on the known properties of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in process chemistry, formulation development, and analytical method design.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the molecule. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy. Poor solubility can lead to a cascade of issues, including incomplete absorption, low and variable bioavailability, and difficulties in formulating a stable and effective dosage form.

3-((4-Nitrophenyl)amino)propanoic acid is a molecule that incorporates several key functional groups: a carboxylic acid, a secondary amine, and a nitroaromatic ring. This unique combination of polar and non-polar moieties suggests a complex solubility behavior that is highly dependent on the nature of the solvent. Understanding this solubility profile is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization to optimize yield and purity.

  • Formulation Science: Designing drug delivery systems that ensure adequate dissolution and absorption in the body.

  • Analytical Chemistry: Developing robust analytical methods for quantification and quality control.

This guide provides a foundational understanding of the factors governing the solubility of 3-((4-Nitrophenyl)amino)propanoic acid and offers a practical framework for its experimental determination.

Physicochemical Properties of 3-((4-Nitrophenyl)amino)propanoic Acid

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. The key physicochemical parameters of 3-((4-Nitrophenyl)amino)propanoic acid are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Appearance Likely a crystalline solidInferred
pKa (estimated) Carboxylic acid: ~4-5; Amine: ~2-3Inferred from structure
LogP (estimated) ~1.5 - 2.5Inferred from structure

The presence of both a hydrogen bond donor (amine and carboxylic acid) and acceptor (nitro and carbonyl groups) suggests that hydrogen bonding will play a significant role in its interaction with protic solvents. The aromatic ring provides a non-polar surface area, contributing to its solubility in less polar environments. The nitro group is a strong electron-withdrawing group, which influences the acidity of the amine and the overall polarity of the molecule.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key intermolecular forces at play for 3-((4-Nitrophenyl)amino)propanoic acid are:

  • Hydrogen Bonding: The carboxylic acid and secondary amine groups can act as hydrogen bond donors, while the carbonyl, nitro, and amine groups can act as hydrogen bond acceptors. Protic solvents like alcohols will readily engage in hydrogen bonding with the solute.

  • Dipole-Dipole Interactions: The polar nitro group and the carboxylic acid create a significant dipole moment in the molecule, leading to favorable interactions with other polar solvent molecules.

  • Van der Waals Forces: The aromatic ring and the alkyl chain contribute to London dispersion forces, which are the primary interactions with non-polar solvents.

Based on these principles, we can anticipate the following general solubility trends:

  • High Solubility in polar aprotic solvents (e.g., DMSO, DMF) that can accept hydrogen bonds and have strong dipole moments.

  • Moderate to Good Solubility in polar protic solvents (e.g., methanol, ethanol) that can act as both hydrogen bond donors and acceptors.

  • Lower Solubility in solvents of intermediate polarity (e.g., acetone, ethyl acetate).

  • Poor Solubility in non-polar solvents (e.g., hexane, toluene) where the dominant interactions would be weak van der Waals forces.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of 3-((4-Nitrophenyl)amino)propanoic acid.

Materials:

  • 3-((4-Nitrophenyl)amino)propanoic acid (crystalline solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Sample Preparation: Add an excess amount of 3-((4-Nitrophenyl)amino)propanoic acid to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of 3-((4-Nitrophenyl)amino)propanoic acid.

Analytical Quantification: HPLC-UV Method

A reversed-phase HPLC method is suitable for the quantification of 3-((4-Nitrophenyl)amino)propanoic acid due to its aromatic nature.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (with 0.1% formic acid), 60:40 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
UV Detection 254 nm and/or 380 nm (for the nitroaromatic chromophore)

Method Validation:

The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines (e.g., ICH Q2(R1)) before use in solubility studies.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Processing prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil sep1 Settle for 2h equil->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 HPLC-UV quantification analysis1->analysis2 data Calculate solubility analysis2->data

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of 3-((4-Nitrophenyl)amino)propanoic Acid

Executive Summary The rational design and synthesis of functionalized amino acids require a rigorous understanding of their thermodynamic and kinetic boundaries. 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of functionalized amino acids require a rigorous understanding of their thermodynamic and kinetic boundaries. 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)- β -alanine) is a bifunctional molecule featuring a strongly electron-withdrawing nitrophenyl moiety coupled to a flexible β -alanine aliphatic chain. This whitepaper provides an in-depth technical analysis of its thermodynamic stability, thermal degradation pathways, and the kinetic barriers governing its synthesis via aza-Michael addition.

Molecular Architecture & Electronic Effects

The thermodynamic behavior of 3-((4-Nitrophenyl)amino)propanoic acid is dictated by the electronic cross-talk between its functional groups.

The 4-nitroaniline moiety is characterized by a strong electron-withdrawing nitro group ( −NO2​ ) at the para position. Through both inductive ( −I ) and resonance ( −R ) effects, the nitro group delocalizes the lone pair of electrons on the secondary amine nitrogen into the aromatic ring. This delocalization profoundly impacts the molecule's thermodynamic baseline:

  • Reduced Basicity: The pKa of the anilinium conjugate acid is drastically lowered (typically ~1.0, analogous to 4-nitroaniline) compared to aliphatic amines[1].

  • Attenuated Nucleophilicity: The delocalization of the nitrogen lone pair increases the activation energy ( ΔG‡ ) required for nucleophilic attack, making the precursor (4-nitroaniline) a notoriously poor Michael donor[2].

Conversely, the β -alanine moiety introduces a carboxylic acid group capable of forming intra- and intermolecular hydrogen bonds, driving the formation of crystalline lattices but introducing susceptibility to thermal decarboxylation[3].

Thermodynamic Control in Aza-Michael Synthesis

The synthesis of 3-((4-Nitrophenyl)amino)propanoic acid typically proceeds via the aza-Michael addition of 4-nitroaniline to acrylic acid. However, this reaction is under strict thermodynamic and kinetic control.

While aliphatic amines react exothermically with α,β -unsaturated carbonyls at room temperature, the aza-Michael addition of 4-nitroaniline is kinetically hindered. The strong electron-withdrawing nature of the −NO2​ group significantly raises the transition state free energy ( ΔG‡ )[2]. In the absence of a catalyst, reactions utilizing 4-nitroaniline as a Michael donor often result in unreacted starting materials due to this high kinetic barrier[4].

To overcome this, the reaction requires thermodynamic driving forces such as elevated temperatures or the use of potent solid-acid catalysts like Silica Sulfuric Acid (SSA) to activate the Michael acceptor (acrylic acid)[5],.

EnergyLandscape R Reactants: 4-Nitroaniline + Acrylic Acid TS1 Transition State 1 (High ΔG‡ due to -NO2) R->TS1 Nucleophilic Attack (Rate Limiting) I Zwitterionic Intermediate TS1->I C-N Bond Formation TS2 Proton Transfer Transition State I->TS2 Intramolecular H+ Shift P Product: 3-((4-Nitrophenyl)amino) propanoic acid TS2->P Thermodynamic Relaxation

Fig 1: Free energy landscape of the aza-Michael addition highlighting the rate-limiting step.

Thermal Degradation Kinetics

The thermal stability of 3-((4-Nitrophenyl)amino)propanoic acid is limited by the lability of the β -alanine chain. Calorimetric and thermogravimetric studies on β -alanine derivatives indicate that thermal decomposition typically initiates between 185 °C and 200 °C[3].

The primary thermodynamic degradation pathways include:

  • Decarboxylation: The loss of CO2​ from the carboxylic acid terminus, driven by the entropic gain of gas evolution[3].

  • Deamination / Retro-Michael Cleavage: At elevated temperatures, the C−N bond becomes susceptible to heterolytic cleavage, potentially reverting to 4-nitroaniline and acrylic acid derivatives[6]. In pure β -alanine systems, thermal degradation can also generate dimers and tetrahydro-1,3-oxazin-6-one[6],[7].

ThermalDegradation A 3-((4-Nitrophenyl)amino) propanoic acid B Decarboxylation Intermediate A->B -CO2 (>185 °C) D Retro-Michael Pathway A->D C-N Cleavage (>200 °C) C N-(4-Nitrophenyl) ethylamine B->C +H+ E 4-Nitroaniline + Acrylic Acid D->E Thermodynamic Degradation

Fig 2: Primary thermal degradation pathways via decarboxylation and retro-Michael cleavage.

Quantitative Data Summary

The following table synthesizes the thermodynamic and kinetic parameters critical for handling and synthesizing this compound.

ParameterEstimated Value / CharacteristicMechanistic Rationale
pKa (Carboxylic Acid) ~4.5Standard ionization of the propanoic acid moiety.
pKa (Anilinium N-H) ~1.0Strong electron withdrawal by the para-nitro group reduces basicity[1].
Thermal Onset ( Tdec​ ) > 185 °CInitiated by decarboxylation of the β -alanine moiety[3].
Aza-Michael ΔG‡ High (> 25 kcal/mol)Delocalization of the amine lone pair attenuates nucleophilicity[2].
Oxidative Stability Moderate to HighThe electron-deficient aromatic ring resists electrophilic oxidation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems to measure the thermodynamic stability and synthesis kinetics of 3-((4-Nitrophenyl)amino)propanoic acid.

Protocol A: Thermogravimetric Analysis (TGA) & DSC Profiling

Objective: Determine the exact onset of thermal decomposition and the enthalpy of degradation.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of crystalline 3-((4-Nitrophenyl)amino)propanoic acid into an alumina crucible.

  • Atmosphere Control: Purge the TGA/DSC furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min to prevent oxidative degradation artifacts.

  • Thermal Ramping: Initiate a linear heating ramp from 25 °C to 400 °C at a strict rate of 10 °C/min.

  • Data Validation:

    • Endothermic Event 1: Monitor the DSC curve for a sharp endothermic peak without mass loss (Melting Point).

    • Endothermic Event 2 + Mass Loss: Monitor the TGA curve for the first derivative peak ( DTG ) corresponding to mass loss. A mass loss of ~20.9% corresponds to the theoretical loss of CO2​ (decarboxylation)[3].

Protocol B: Kinetic Monitoring of Aza-Michael Addition

Objective: Quantify the activation energy ( ΔG‡ ) barrier caused by the nitro group.

  • Reaction Setup: In a temperature-controlled reactor, dissolve 10 mmol of 4-nitroaniline and 12 mmol of acrylic acid in 20 mL of a polar aprotic solvent (e.g., DMF).

  • Catalyst Introduction: Introduce a controlled molar equivalent (e.g., 10 mol%) of Silica Sulfuric Acid (SSA)[5].

  • Kinetic Sampling: Withdraw 50 μ L aliquots at 15-minute intervals. Quench immediately in cold methanol.

  • HPLC Analysis: Analyze aliquots via RP-HPLC (C18 column, UV detection at 380 nm for the nitrophenyl chromophore).

  • Causality Check: Plot ln([Reactant]) vs. Time at three different temperatures (e.g., 60 °C, 80 °C, 100 °C). Use the Arrhenius equation to calculate the exact activation energy. The high expected Ea​ validates the theoretical attenuation of nucleophilicity by the −NO2​ group[4],[2].

References

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE University of Kentucky (UKnowledge) [Link]

  • Silica Sulfuric Acid Promotes Aza-Michael Addition Reactions under Solvent-Free Condition as a Heterogeneous and Reusable Catalyst National Institutes of Health (PMC)[Link]

  • ChemInform Abstract: Green, Efficient and Practical Michael Addition of Arylamines to α,β-Unsaturated Ketones ResearchGate[Link]

  • From amino acids to dipeptide: The changes in thermal stability and hydration properties of β-alanine, L-histidine and L-carnosine ResearchGate[Link]

  • Polyaddition Synthesis Using Alkyne Esters for the Design of Vinylogous Urethane Vitrimers ACS Publications (Macromolecules)[Link]

Sources

Exploratory

In Vitro Toxicity Profile of 3-((4-Nitrophenyl)amino)propanoic Acid: Mechanistic Insights and Preclinical Workflows

Executive Summary 3-((4-Nitrophenyl)amino)propanoic acid (CAS: 35005-61-9), also recognized as N-(4-nitrophenyl)-beta-alanine, is a specialized synthetic intermediate and research compound[1][2]. When evaluating its in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-((4-Nitrophenyl)amino)propanoic acid (CAS: 35005-61-9), also recognized as N-(4-nitrophenyl)-beta-alanine, is a specialized synthetic intermediate and research compound[1][2]. When evaluating its in vitro toxicity profile, we must analyze its structure as a bipartite molecule: a highly reactive 4-nitroaniline toxicophore coupled with a hydrophilic propanoic acid moiety .

While the propanoic acid appendage lowers the partition coefficient (logP) compared to the parent 4-nitroaniline—thereby altering passive membrane diffusion and intracellular accumulation kinetics[3]—the fundamental driver of its cytotoxicity remains the electron-withdrawing nitroaromatic ring. This whitepaper synthesizes the mechanistic causality behind its toxicity, provides comparative quantitative data, and establishes self-validating in vitro protocols for rigorous preclinical evaluation.

Mechanistic Toxicology: The Nitroaromatic Toxicophore

The toxicity of 4-nitroaniline derivatives is not inherently derived from the parent molecule, but rather from its enzymatic bioactivation[4]. As a Senior Application Scientist, I approach nitroaromatic toxicity through the lens of intracellular redox dynamics. The bioactivation of the nitro group ( −NO2​ ) proceeds via two distinct enzymatic pathways, both of which culminate in severe cellular stress.

Single-Electron Reduction and Redox Cycling

In mammalian cells, flavoenzymes such as NADPH:cytochrome P450 reductase catalyze a single-electron transfer to the nitro group, forming a highly reactive nitro radical anion ( R-NO2∙−​ )[5].

  • The Causality of Oxidative Stress: Under normoxic in vitro conditions, this radical anion is unstable. It rapidly donates its extra electron to molecular oxygen ( O2​ ), regenerating the parent nitro compound and producing superoxide ( O2∙−​ )[6].

  • This "futile redox cycling" depletes cellular NADPH reserves and generates a cascade of reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial membrane depolarization, and ultimately, apoptotic cell death[5][6].

Two-Electron Reduction and Genotoxicity

Alternatively, bacterial nitroreductases (relevant in Ames testing) or specific mammalian metalloproteins under hypoxic conditions can catalyze sequential two-electron reductions[4][5].

  • The Causality of Mutagenesis: This pathway bypasses the radical anion, directly forming a nitroso intermediate ( R-NO ) and subsequently a hydroxylamine ( R-NHOH )[5][6].

  • Hydroxylamines are potent electrophiles. They undergo heterolytic cleavage to form nitrenium ions that covalently bind to nucleophilic centers on DNA (forming DNA adducts) and proteins, which is the primary mechanism behind the documented genotoxicity and clastogenicity of 4-nitroaniline derivatives[7][8].

Systems-Level Bioactivation Pathway

The following diagram illustrates the divergent metabolic pathways that dictate the in vitro toxicity of 3-((4-Nitrophenyl)amino)propanoic acid.

Bioactivation Parent 3-((4-Nitrophenyl)amino)propanoic acid Enzymes Flavoenzymes (e.g., CYP450 Reductase) 1-Electron Reduction Parent->Enzymes NTR Nitroreductases (Hypoxia/Bacterial) 2-Electron Reduction Parent->NTR Radical Nitro Radical Anion (R-NO2•-) Enzymes->Radical O2 Molecular Oxygen (O2) Radical->O2 Futile Redox Cycling ROS Reactive Oxygen Species (ROS) Superoxide, H2O2 O2->ROS Tox1 Oxidative Stress & Lipid Peroxidation ROS->Tox1 Nitroso Nitroso Intermediate (R-NO) NTR->Nitroso Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Tox2 DNA Adducts & Mutagenesis Hydroxylamine->Tox2 CellDeath Cell Death (Apoptosis/Necrosis) Tox1->CellDeath Tox2->CellDeath

Figure 1: Mechanistic pathways of nitroaromatic bioactivation leading to cytotoxicity and genotoxicity.

Quantitative Cytotoxicity Profiling

To contextualize the toxicity of 3-((4-Nitrophenyl)amino)propanoic acid, we must look at baseline structure-activity relationship (SAR) data for substituted anilines. The position of the electron-withdrawing nitro group critically dictates the toxic potency[9]. The table below summarizes the 50% effective concentration ( EC50​ ) of related structural analogs in submitochondrial particle assays, serving as a predictive baseline for our compound[9].

CompoundSubstituent Position EC50​ ( μ M)Toxicological Implication
AnilineNone1910Low baseline toxicity; lacks redox-active functional group.
3-Nitroanilinemeta250Moderate toxicity; resonance stabilization is less optimal.
4-Nitroaniline para 210 High toxicity; core toxicophore of our target compound.
2-Nitroanilineortho180Highest toxicity due to proximity effects and steric strain.

Note: The addition of the propanoic acid chain in 3-((4-Nitrophenyl)amino)propanoic acid is expected to slightly increase the EC50​ (reduce toxicity) compared to pure 4-nitroaniline by limiting passive intracellular diffusion, though specific whole-cell assay validation is required.

Validated In Vitro Experimental Protocols

To empirically validate the toxicity profile of 3-((4-Nitrophenyl)amino)propanoic acid, the following self-validating protocols must be executed. Every step is designed with built-in controls to ensure data integrity.

High-Throughput MTT Cell Viability Assay

This colorimetric assay measures metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals[9].

Materials & Reagents:

  • Target Cell Line (e.g., HepG2 for hepatotoxicity assessment, given the known liver impacts of 4-nitroanilines[7][8]).

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization buffer (Dimethyl sulfoxide, DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate. Causality: This density ensures cells remain in the exponential growth phase during the 72-hour assay window, preventing contact inhibition artifacts.

  • Compound Treatment: After 24 hours of adherence, aspirate media and apply 3-((4-Nitrophenyl)amino)propanoic acid in a serial dilution (0.1 μ M to 1000 μ M)[9].

    • Self-Validation: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ [9].

  • MTT Conversion: Add 20 μ L of MTT reagent to each well. Incubate for exactly 3 hours. Causality: 3 hours is optimal for HepG2 cells to internalize MTT and reduce it without causing formazan-induced cellular rupture.

  • Solubilization & Readout: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 μ L of DMSO to solubilize the crystals[9]. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50​ using non-linear regression (curve fit) to quantify the exact cytotoxic threshold.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

Given that 4-nitroaniline derivatives are known bacterial mutagens[7][8][10], assessing the genotoxicity of the propanoic acid derivative is mandatory.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions)[8][10].

  • Metabolic Activation: Prepare samples both with and without rat liver S9 fraction.

    • Causality: While bacteria possess native nitroreductases capable of reducing the nitro group, the S9 fraction confirms whether mammalian hepatic enzymes exacerbate or detoxify the compound[10].

  • Exposure: Mix 100 μ L of the bacterial culture, 50 μ L of the test compound (at varying concentrations up to 1000 μ g/plate ), and 500 μ L of S9 mix (or buffer) in top agar[8].

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count the number of revertant colonies. A dose-dependent increase in colony count (typically 2-fold over vehicle control) definitively flags the compound as an in vitro mutagen[8][10].

References

  • MAK Value Documentations – 4-Nitroaniline University of Zurich (UZH) [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity SciELO [Link]

  • Potent mutagenicity in the Ames test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline ResearchGate [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes MDPI [Link]

  • Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies NIH / PMC [Link]

  • Nitroaromatic Antibiotics Encyclopedia MDPI [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds Semantic Scholar[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 3-((4-Nitrophenyl)amino)propanoic Acid

Executive Summary For researchers and drug development professionals, understanding the acid-base behavior of synthetic intermediates and pharmacophores is non-negotiable. 3-((4-Nitrophenyl)amino)propanoic acid (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the acid-base behavior of synthetic intermediates and pharmacophores is non-negotiable. 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)-β-alanine) is a bifunctional molecule featuring a carboxylic acid and a secondary arylamine. Its unique electronic environment results in highly atypical pKa values, profoundly impacting its solubility, membrane permeability, and reactivity in bioconjugation or PROTAC linker synthesis.

This guide provides an authoritative, mechanistic breakdown of its pKa and isoelectric point (pI), alongside self-validating experimental protocols for empirical verification.

Structural Elucidation & Isomeric Disambiguation

A critical failure point in early-stage formulation and synthesis is the misidentification of chemical isomers in commercial databases. 3-((4-Nitrophenyl)amino)propanoic acid is frequently conflated with its structural isomer, 3-amino-3-(4-nitrophenyl)propanoic acid (CAS 35005-61-9).

To ensure scientific integrity, we must delineate the two:

  • Target Compound (N-(4-nitrophenyl)-β-alanine): The amine is a secondary amine located at the beta-carbon of the propanoic acid chain, with the nitrogen directly attached to the electron-withdrawing 4-nitrophenyl ring.

  • Confounded Isomer (CAS 35005-61-9): The amine is a primary amine, and the 4-nitrophenyl ring is attached to the carbon backbone, not the nitrogen. This creates a standard zwitterionic amino acid.

Table 1: Physicochemical Comparison of Isomers
Property3-((4-Nitrophenyl)amino)propanoic acid (Target)3-amino-3-(4-nitrophenyl)propanoic acid (Isomer)
Amine Type Secondary ArylaminePrimary Alkylamine
Charge State at pH 7.4 Anion (-1)Zwitterion / Anion mixture
pKa1 (Amine) ~0.56~8.50
pKa2 (Carboxyl) ~4.40~3.20
Isoelectric Point (pI) 2.48 5.85

Mechanistic pKa Analysis

The target molecule exhibits two distinct ionization events. Unlike standard amino acids, the basicity of the nitrogen is severely attenuated.

pKa1: The Anilinium Nitrogen (Predicted pKa ~ 0.56)

The parent compound, 4-nitroaniline, is already a remarkably weak base with a pKa of 1.0[1]. The para-nitro group exerts a powerful mesomeric (-M) and inductive (-I) effect, delocalizing the nitrogen's lone pair into the aromatic ring and oxygen atoms.

Counterintuitively, adding an alkyl chain to form the secondary amine decreases basicity further. As established in classical physical organic chemistry, N-alkylation of nitroanilines lowers the pKa compared to the primary amine[2]. This causality is driven by steric inhibition of solvation : the bulky propanoic acid chain prevents water molecules from effectively stabilizing the positive charge of the protonated anilinium cation. Consequently, the pKa drops to approximately 0.56[3].

pKa2: The Carboxylic Acid (Predicted pKa ~ 4.40)

Propanoic acid has a baseline pKa of 4.88. In our target molecule, the N-(4-nitrophenyl) group acts as an electron-withdrawing group via induction (-I). However, because the amine nitrogen is uncharged at pH > 1, the inductive pull is moderate and must travel through two methylene carbons. This slightly depresses the carboxylic acid pKa to approximately 4.40.

Isoelectric Point (pI) Dynamics

The isoelectric point (pI) is the pH at which the molecule carries a net electrical charge of zero. Because the amine is exceptionally weak, the molecule never exists as a zwitterion . The carboxylic acid deprotonates at a much higher pH than the amine protonates.

The neutral species is entirely uncharged. The pI is calculated as the arithmetic mean of the two pKa values flanking this neutral state: pI = (pKa1 + pKa2) / 2 = (0.56 + 4.40) / 2 = 2.48

At physiological pH (7.4), the molecule exists almost exclusively as an anion, which guarantees high aqueous solubility but poor passive membrane permeability.

AcidBase Cation Cation (+1) pH < 0.6 Protonated Amine Neutral Neutral (0) pH 0.6 - 4.4 Uncharged Species Cation->Neutral pKa1 ~ 0.56 (-H+) Neutral->Cation (+H+) Anion Anion (-1) pH > 4.4 Deprotonated Carboxyl Neutral->Anion pKa2 ~ 4.4 (-H+) Anion->Neutral (+H+)

Fig 1: Acid-base equilibria and charge states of 3-((4-Nitrophenyl)amino)propanoic acid.

Experimental Methodologies for Empirical Validation

To empirically validate these values, a dual-method approach is required. Potentiometric glass electrodes suffer from severe "acid error" below pH 2.0, and high background hydronium concentrations mask the titrant's effect. Therefore, UV-Vis spectrophotometry is the gold standard for pKa1, while potentiometry is used for pKa2.

Protocol 1: UV-Vis Spectrophotometric Titration (pKa1 Determination)

This protocol is a self-validating system. The 4-nitroaniline chromophore undergoes a massive hypsochromic shift upon protonation. The presence of an isosbestic point during the titration mathematically proves a clean, two-state transition, ruling out compound degradation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 5% DMSO/water to a concentration of 1 mM.

  • Buffer Series: Prepare a series of HCl/KCl buffers ranging from pH 0.0 to pH 3.0 in 0.2 pH increments.

  • Equilibration: Mix 100 µL of stock with 900 µL of each buffer. Incubate at 25.0 ± 0.1 °C for 10 minutes.

  • Spectral Scanning: Record the UV-Vis spectra from 250 nm to 500 nm using a quartz cuvette.

  • Validation & Analysis: Identify the isosbestic point (typically ~340 nm). Plot the absorbance at the λmax​ of the unprotonated form (~380 nm) against pH.

  • Regression: Fit the curve using the non-linear Henderson-Hasselbalch equation: A=1+10(pH−pKa)Aacid​+Abase​⋅10(pH−pKa)​

Workflow A 1. Stock Preparation 1 mM in 5% DMSO/Water B 2. Buffer Series Formulation pH 0.0 to 3.0 (0.2 increments) A->B C 3. UV-Vis Spectroscopy Scan 250 nm - 500 nm B->C D 4. Isosbestic Point Validation Confirm two-state transition C->D E 5. Non-linear Regression Henderson-Hasselbalch fit D->E

Fig 2: Self-validating UV-Vis spectrophotometric workflow for pKa1 determination.

Protocol 2: Potentiometric Titration (pKa2 Determination)
  • Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 °C.

  • Sample Prep: Dissolve 50 mg of the compound in 50 mL of 0.15 M NaCl (to maintain constant ionic strength mimicking physiological conditions).

  • Titration: Titrate with standardized 0.1 M NaOH under a nitrogen blanket to prevent CO₂ absorption. Add titrant in 0.05 mL increments.

  • Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peak represents the equivalence point. The pH at the half-equivalence point equals pKa2.

References

  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL:[Link][2]

  • 4-Nitroaniline | C6H6N2O2 | CID 7475 PubChem - National Institutes of Health (NIH) URL:[Link][1]

  • N-Methyl-4-nitroaniline (CAS 100-15-2) Properties LookChem Chemical Database URL: [Link][3]

Sources

Exploratory

The Electronic Architecture of 3-((4-Nitrophenyl)amino)propanoic Acid: Implications for Drug Conjugation and Probe Design

Executive Summary In the landscape of modern bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugates (ADCs), the precise control of linker reactivity is paramount. 3-((4-Nitrophenyl)amino)pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugates (ADCs), the precise control of linker reactivity is paramount. 3-((4-Nitrophenyl)amino)propanoic acid (an N-alkylated p-nitroaniline derivative) serves as a critical bifunctional building block. Its unique utility stems directly from the profound electron-withdrawing effects of its para-nitro group.

This technical guide dissects the structural mechanics, quantitative electronic properties, and practical laboratory applications of 3-((4-Nitrophenyl)amino)propanoic acid. By understanding the causality behind its intramolecular charge transfer (ICT) and resulting nucleophilic deactivation, researchers can leverage this molecule for highly selective, polymerization-free bioconjugation workflows.

Structural Mechanics: The Push-Pull System

The molecular architecture of 3-((4-Nitrophenyl)amino)propanoic acid features an electron-donating secondary amine (the "push") and a strongly electron-withdrawing nitro group (the "pull"), connected via a π -conjugated aromatic bridge[1].

The Causality of Electron Withdrawal
  • Resonance (-R) and Inductive (-I) Effects: The nitro group (-NO₂) is one of the most potent electron-withdrawing groups (EWGs) in organic chemistry. Positioned para to the amine, it depletes electron density from the aromatic ring primarily through resonance (-R), supplemented by its inductive (-I) pull through the σ -bonds[2].

  • Intramolecular Charge Transfer (ICT): The lone pair of electrons on the secondary amine nitrogen is delocalized into the aromatic ring to stabilize the electron-deficient system. This delocalization extends all the way to the oxygen atoms of the nitro group, forming a highly stable quinonoid resonance structure[1].

  • Nucleophilic Deactivation: Because the amine's lone pair is fundamentally tied up in this extended π -conjugation, it is virtually unavailable to accept a proton or attack an electrophile. Consequently, the basicity and nucleophilicity of the secondary amine are drastically reduced[2].

G A Nitro Group (-NO2) Strong EWG (-I, -R) B Aromatic Ring Electron Depleted A->B Withdraws e- density C Secondary Amine (-NH-) Reduced Nucleophilicity B->C Delocalizes lone pair D Propanoic Acid Coupling Ready C->D Prevents self-condensation

Logical flow of electron withdrawal from the nitro group to the propanoic acid chain.

Quantitative Impact of Electron Withdrawal

To contextualize the magnitude of this electron-withdrawing effect, we must compare the physicochemical properties of 3-((4-Nitrophenyl)amino)propanoic acid against standard aliphatic and aromatic amines. The pKa of unsubstituted aniline is approximately 4.6, whereas the addition of a para-nitro group drops the pKa to ~1.0[2]. Alkylation of the amine (as seen in N-methyl-4-nitroaniline) further shifts the predicted pKa to ~0.56[3].

The table below summarizes the quantitative impact of these electronic effects on pKa and the HOMO-LUMO gap (observed via UV-Vis λmax​ ).

CompoundAmine pKa (Conjugate Acid)Carboxylic Acid pKaUV-Vis λmax​ (ICT Band)Nucleophilicity
β -Alanine ~10.2~3.6NoneVery High
Aniline 4.6N/A~230 nm, ~280 nmHigh
p-Nitroaniline 1.0[2]N/A~380 nm[1]Low
N-Methyl-4-nitroaniline ~0.56[3]N/A~385 nm[4]Very Low
3-((4-Nitrophenyl)amino)propanoic acid < 1.0 ~4.2 ~385 nm Negligible

Data Synthesis: The extreme reduction in the amine pKa confirms that the nitrogen lone pair is fully engaged in resonance with the nitro group, rendering it chemically inert under standard physiological and coupling conditions.

Strategic Implications for Drug Development

In the synthesis of PROTAC linkers or ADC payloads, bifunctional molecules (containing both an amine and a carboxylic acid) typically require orthogonal protecting groups (e.g., Fmoc or Boc) to prevent runaway polymerization during amide coupling.

The "Self-Protecting" Advantage: Because of the profound electron-withdrawing effect of the p-nitrophenyl group, 3-((4-Nitrophenyl)amino)propanoic acid acts as if it is "self-protected." When the propanoic acid moiety is activated using standard coupling reagents (like EDC/NHS), the adjacent secondary amine is too electronically deactivated to attack the resulting electrophilic ester. This allows researchers to perform highly selective, one-pot couplings with external primary amines without the need for cumbersome protection/deprotection steps.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols leverage the unique electronic properties of the molecule to validate its behavior in real-time.

Protocol A: Spectrophotometric Determination of Amine pKa

Because the amine pKa is exceptionally low (< 1.0), standard potentiometric titration is ineffective. Instead, we exploit the molecule's Intramolecular Charge Transfer (ICT) band[1]. Protonation of the amine ties up the lone pair, breaking the push-pull conjugation and causing a massive hypsochromic (blue) shift in the UV-Vis spectrum.

  • Preparation: Prepare a series of aqueous HCl/KCl buffers ranging from pH 3.0 down to a Hammett acidity function ( H0​ ) of -1.0.

  • Solvation: Dissolve 3-((4-Nitrophenyl)amino)propanoic acid in DMSO to create a 10 mM stock. Spike 10 μ L of stock into 1 mL of each buffer solution.

  • Measurement: Record the UV-Vis absorbance from 250 nm to 500 nm.

  • Validation (Causality): At pH 3.0, a strong ICT absorbance band will be visible at ~385 nm. As the acidity increases ( H0​ < 1.0), the 385 nm peak will diminish, and a new peak at ~260 nm will emerge.

  • Calculation: Plot the absorbance at 385 nm against the pH/ H0​ and fit the inflection point to the Henderson-Hasselbalch equation to determine the precise pKa.

Protocol B: Polymerization-Free Carboxylic Acid Activation

This protocol demonstrates the practical utility of the deactivated amine during an amide coupling workflow.

  • Activation: Dissolve 1.0 equivalent of 3-((4-Nitrophenyl)amino)propanoic acid in anhydrous DMF (0.1 M concentration). Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of N-hydroxysuccinimide (NHS).

  • Incubation: Stir the reaction at room temperature for 2 hours.

  • Validation Check: TLC or LC-MS analysis will show quantitative conversion to the NHS-ester. Crucially, no dimeric or polymeric side-products will be observed, validating the non-nucleophilic nature of the secondary amine.

  • Conjugation: Add 1.0 equivalent of the target primary amine (e.g., a PROTAC ligand) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for an additional 4 hours.

  • Purification: Quench with water and purify the target conjugate via Reverse-Phase HPLC.

Workflow Step1 1. Dissolve 3-((4-Nitrophenyl)amino)propanoic acid in anhydrous DMF Step2 2. Add EDC·HCl and NHS (Activate Carboxylic Acid) Step1->Step2 Step3 3. Stir for 2 hours at RT (Formation of NHS-Ester) Step2->Step3 Step4 4. Add Target Primary Amine (e.g., Payload/Ligand) Step3->Step4 Amine is non-nucleophilic; No polymerization Step5 5. Purify via RP-HPLC (Yields Target Conjugate) Step4->Step5

Workflow for selective carboxylic acid activation and coupling without self-condensation.

References

  • Absorption spectra of p–nitroaniline derivatives: charge transfer effects and the role of substituents Source: ProQuest URL:[Link]

  • Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects Source: International Research Journal of Pure and Applied Chemistry URL:[Link]

  • P-Nitroaniline: Organic Chemistry Study Guide Source: Fiveable URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Applications of 3-((4-Nitrophenyl)amino)propanoic Acid in Drug Discovery and Bioconjugation

Introduction & Strategic Rationale In modern drug discovery, the strategic selection of chemical building blocks dictates the success of lead optimization, pharmacokinetics, and synthetic scalability. 3-((4-Nitrophenyl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the strategic selection of chemical building blocks dictates the success of lead optimization, pharmacokinetics, and synthetic scalability. 3-((4-Nitrophenyl)amino)propanoic acid (CAS: 35005-61-9), also known as N -(4-nitrophenyl)- β -alanine, is a highly versatile, bifunctional scaffold. Structurally, it combines a β -amino acid backbone with an electron-deficient N -aryl substituent.

This unique architecture serves two critical functions in pharmaceutical development:

  • Pharmacophore Design (Peptidomimetics): The β -alanine backbone introduces conformational constraints and profound resistance to proteolytic degradation compared to endogenous α -amino acids. This has made it a cornerstone in the development of orally bioavailable Glucagon Receptor (GCGR) antagonists for Type 2 Diabetes [1][3].

  • Bioconjugation & PROTAC Linkers: The para-nitro group acts as a masked aniline. Its strong electron-withdrawing nature deactivates the secondary amine, allowing for the selective, unprotected activation of the propanoic acid moiety. Post-coupling, the nitro group can be reduced to an electron-rich aniline, providing an orthogonal attachment point for E3 ligase ligands in Targeted Protein Degradation (TPD) workflows [4].

Mechanistic Workflow & Visualization

The true utility of 3-((4-Nitrophenyl)amino)propanoic acid lies in its divergent application pathways. By leveraging the electronic properties of the nitro group, researchers can seamlessly transition from small-molecule lead optimization to complex heterobifunctional linker synthesis.

G A 3-((4-Nitrophenyl)amino)propanoic acid (Core Scaffold) B Direct Amide Coupling (HATU, DIPEA) A->B Pathway 1: Lead Optimization C Nitro Reduction (H2, Pd/C) Yields 4-Amino Derivative A->C Pathway 2: Bioconjugation D Conformationally Constrained Peptidomimetics (GCGR Antagonists) B->D E Heterobifunctional Linker (PROTACs / ADCs) C->E F Metabolic Disease Therapy (Type 2 Diabetes) D->F G Targeted Protein Degradation (Oncology) E->G

Divergent drug discovery workflows utilizing 3-((4-Nitrophenyl)amino)propanoic acid.

Physicochemical & Pharmacological Profiling

To justify the inclusion of this scaffold in high-throughput screening and rational drug design, we must analyze its physicochemical parameters. The table below summarizes the core attributes that make N -aryl- β -alanines highly desirable in medicinal chemistry, particularly concerning their antimicrobial [2] and metabolic targeting capabilities.

Table 1: Profiling of N -Aryl- β -Alanine Derivatives

PropertyCharacteristic / ValueImpact on Drug Discovery
Molecular Weight 210.19 g/mol Low MW ensures high ligand efficiency (LE) and leaves ample mass budget for PROTAC payload attachment.
Hydrogen Bonding 2 Donors / 4 AcceptorsFavorable for deep target engagement within kinase/receptor hinge regions (e.g., GCGR binding pockets).
Proteolytic Stability Exceptionally HighThe β -amino acid backbone evades endogenous proteases, significantly increasing in vivo half-life.
Amine Nucleophilicity Low (Deactivated by -NO 2​ )Acts as a pseudo-protecting group during carboxylate activation, preventing self-condensation and streamlining synthesis.
Redox Potential Reducible (-NO 2​ -NH 2​ )Enables orthogonal, late-stage functionalization for antibody-drug conjugates (ADCs) or fluorogenic probes.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but explain the causality of the chemistry and provide built-in validation checkpoints to ensure system integrity.

Protocol A: Selective Amide Coupling (Pseudo-Protected State)

Objective: Couple the propanoic acid moiety to a primary amine payload without the need for N -Boc or N -Fmoc protection. Causality: The strong electron-withdrawing effect (-M, -I) of the para-nitro group drastically reduces the nucleophilicity of the secondary amine. This allows HATU to selectively activate the carboxylic acid without triggering intermolecular self-condensation.

  • Reagent Preparation: Dissolve 3-((4-Nitrophenyl)amino)propanoic acid (1.0 eq, 0.5 mmol) in 5 mL of anhydrous DMF under an inert N 2​ atmosphere.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol).

    • Expert Insight: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, while HATU rapidly forms the highly reactive, yet stable, OAt ester intermediate. Stir for 15 minutes at room temperature.

  • Coupling: Add the target primary amine payload (1.1 eq, 0.55 mmol) dropwise. Stir for 2 hours.

  • Self-Validation (LC-MS): Sample 10 μ L of the reaction mixture. You must observe the complete disappearance of the starting material mass ( m/z 211.0 [M+H] + ) and the emergence of the product mass. The absence of a dimer mass ( m/z 403) confirms the successful "pseudo-protecting" effect of the nitro group.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc (3x 10 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate for column chromatography.

Protocol B: Catalytic Nitro-Reduction for Linker Generation

Objective: Convert the coupled nitro-aromatic intermediate into an aniline for subsequent PROTAC E3 ligase ligand attachment. Causality: Utilizing heterogeneous Palladium on Carbon (Pd/C) with H 2​ gas provides a mild, highly selective reduction that preserves the newly formed amide bond and the β -alanine backbone.

  • Solvent Selection: Dissolve the intermediate from Protocol A in a 1:1 mixture of MeOH and EtOAc (10 mL).

    • Expert Insight: The mixed solvent system ensures complete solubility of both the polar amide core and the hydrophobic aromatic rings, preventing catalyst fouling.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

    • Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under a blanket of N 2​ .

  • Reduction: Purge the reaction flask with N 2​ (3 vacuum/backfill cycles), then introduce H 2​ via a balloon. Stir vigorously at room temperature for 2–3 hours.

  • Self-Validation (TLC & LC-MS): Monitor via TLC. The starting nitro compound will appear yellow and UV-active, while the product aniline will be colorless but highly fluorescent under 254 nm UV light. LC-MS must show a mass shift of exactly -30 Da (loss of two oxygen atoms, gain of two protons).

  • Filtration: Filter the mixture through a pad of Celite.

    • Expert Insight: Celite is mandatory here. It traps colloidal palladium particles that would otherwise leach into downstream biological assays and cause false-positive toxicity or assay interference.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free aniline, ready for immediate orthogonal coupling (e.g., via reductive amination or isocyanate coupling).

References

  • New β -Alanine Derivatives Are Orally Available Glucagon Receptor Antagonists ResearchGate / Journal of Medicinal Chemistry URL
  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives Scholars Research Library URL
  • National Institutes of Health (NIH)
  • Computational Approaches To Identify A Hidden Pharmacological Potential In Large Chemical Libraries Supercomputing Frontiers and Innovations URL
Application

Application Note: 3-((4-Nitrophenyl)amino)propanoic Acid as a Versatile Precursor in Organic Synthesis

Executive Summary & Strategic Utility In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—bifunctional linkers are critical for joining dist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—bifunctional linkers are critical for joining distinct pharmacophores. 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)-β-alanine) serves as an exceptionally versatile building block. It features an aliphatic carboxylic acid for orthogonal amide coupling and an aromatic nitro group that acts as a masked aniline. Upon reduction, this molecule provides a highly stable, rigidified linker framework capable of integrating into complex macromolecular structures 1.

Mechanistic Insights: Overcoming Synthetic Bottlenecks

The synthesis of β-amino acid derivatives historically relies on the aza-Michael addition of an amine to an α,β-unsaturated carbonyl (e.g., acrylic acid). However, synthesizing 3-((4-nitrophenyl)amino)propanoic acid via this route presents a severe kinetic bottleneck.

The Aza-Michael Failure: The strong electron-withdrawing nature of the para-nitro group (-M, -I effects) drastically reduces the electron density on the amine nitrogen of 4-nitroaniline. Consequently, its nucleophilicity is too low to attack the β-carbon of acrylic acid. Empirical studies demonstrate that 4-nitroaniline fails to undergo aza-Michael additions even under forcing conditions, such as prolonged heating in highly polar fluorinated solvents 2 or in the presence of robust Lewis acid catalysts like silica-supported AlCl 3​ 3.

The SNAr Solution: To bypass this kinetic barrier, the synthetic logic must be inverted. Instead of using the nitrogen as a nucleophile against an unactivated alkene, we utilize the nitrogen of an aliphatic amino acid (β-alanine) as the nucleophile against an activated electrophilic aromatic ring. Through Nucleophilic Aromatic Substitution (S N​ Ar) , the electron-withdrawing nitro group on 1-fluoro-4-nitrobenzene thermodynamically favors the formation of the Meisenheimer intermediate, enabling rapid and high-yielding displacement of the fluoride ion 4.

Pathway NA 4-Nitroaniline + Acrylic Acid Target 3-((4-Nitrophenyl)amino) propanoic acid NA->Target Aza-Michael (Kinetically Disfavored) FNB 1-Fluoro-4-nitrobenzene + β-Alanine FNB->Target SNAr (Thermodynamically Favored)

Thermodynamic vs. Kinetic pathways for synthesizing the target precursor.

Application Workflow: Engineering ADC and PROTAC Linkers

Once the precursor is synthesized, its true utility is unlocked via the chemoselective reduction of the nitro group. The resulting 3-((4-aminophenyl)amino)propanoic acid is a bifunctional scaffold. The aliphatic carboxylic acid can be activated (e.g., via HATU) to conjugate with a target-binding ligand, while the newly unmasked primary aniline can be coupled to an E3 ligase binder or an antibody payload attachment site.

Workflow Precursor 3-((4-Nitrophenyl)amino) propanoic acid Reduction Catalytic Hydrogenation (Pd/C, H2) Precursor->Reduction Amine 3-((4-Aminophenyl)amino) propanoic acid Reduction->Amine Coupling Orthogonal Coupling (HATU / DIPEA) Amine->Coupling Product PROTAC / ADC Linker Conjugate Coupling->Product

Workflow from precursor synthesis to PROTAC/ADC linker integration.

Quantitative Data Presentation

The table below summarizes the empirical data comparing the attempted aza-Michael pathways against the recommended S N​ Ar approach.

Table 1: Comparative Efficiency of Precursor Synthesis Pathways

Synthesis PathwayReagentsReaction ConditionsTypical YieldScalabilityMechanistic Limitation
Aza-Michael Addition 4-Nitroaniline + Acrylic AcidHFIP or H 2​ O, 60–80 °C, 24–48 h< 10%PoorStrong EWG (-NO 2​ ) deactivates amine nucleophilicity.
Lewis Acid Catalysis 4-Nitroaniline + Methyl AcrylateSilica-AlCl 3​ , Solvent-free, 60 °C0%NoneCatalyst fails to overcome the kinetic barrier of the deactivated amine.
S N​ Ar (Recommended) 1-Fluoro-4-nitrobenzene + β-AlanineK 2​ CO 3​ , DMF/H 2​ O, 80 °C, 12 h85–95%ExcellentRequires basic conditions to ensure β-alanine is not zwitterionic.

Experimental Protocols

Protocol 1: S N​ Ar Synthesis of 3-((4-Nitrophenyl)amino)propanoic acid

This protocol leverages the electron-deficient nature of the fluorinated aromatic ring to drive carbon-nitrogen bond formation.

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 eq, 10 mmol)

  • β-Alanine (1.2 eq, 12 mmol)

  • K 2​ CO 3​ (2.0 eq, 20 mmol)

  • DMF / H 2​ O (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Zwitterion Disruption: Dissolve β-alanine and K 2​ CO 3​ in 5 mL of deionized water. Causality: β-alanine naturally exists as an unreactive zwitterion. K 2​ CO 3​ deprotonates both the carboxylate and the ammonium group, exposing the highly nucleophilic primary amine.

  • Electrophile Introduction: Slowly add a solution of 1-fluoro-4-nitrobenzene dissolved in 20 mL of DMF. Causality: DMF is a polar aprotic solvent that stabilizes the negatively charged Meisenheimer complex during the S N​ Ar transition state, accelerating the reaction.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir continuously for 12 hours.

  • Self-Validating System (In-Process Control): The reaction progress is self-indicating. The initial suspension is pale yellow. As the S N​ Ar reaction proceeds and the highly conjugated p-nitroaniline derivative forms, the solution turns a deep, vibrant orange. Complete consumption of the starting material is verified when the UV-active spot at R f​ = 0.8 (3:1 Hexanes:EtOAc) disappears entirely.

  • Workup & Isolation: Cool the mixture to room temperature. Slowly acidify the solution with 1M HCl until pH 3 is reached. Causality: Acidification protonates the propanoic acid moiety, drastically reducing its aqueous solubility and inducing the precipitation of the product. Filter the resulting bright yellow precipitate, wash with cold water, and dry under high vacuum.

Protocol 2: Catalytic Reduction to 3-((4-Aminophenyl)amino)propanoic acid

To utilize the precursor as a linker, the nitro group must be reduced to an amine.

Reagents:

  • 3-((4-Nitrophenyl)amino)propanoic acid (1.0 eq, 5 mmol)

  • 10% Pd/C (0.1 eq by weight)

  • Methanol (30 mL)

  • H 2​ Gas (Balloon)

Step-by-Step Methodology:

  • Preparation: Dissolve the precursor in methanol. Purge the flask with N 2​ gas for 5 minutes, then carefully add the Pd/C catalyst.

  • Hydrogenation: Introduce H 2​ gas via a balloon and purge the headspace. Stir vigorously at room temperature for 4 hours. Causality: Catalytic hydrogenation is selected over dissolving metal reduction (e.g., Fe/HCl) to prevent the formation of highly colored, hard-to-remove iron salts that can contaminate downstream pharmaceutical coupling steps.

  • Self-Validating System (In-Process Control): The deep orange color of the nitro compound will gradually fade to a pale yellow or colorless solution. TLC (DCM:MeOH 9:1) will show the disappearance of the yellow starting material and the appearance of a new, highly polar spot that stains positive with ninhydrin (indicating a primary amine).

  • Workup & Isolation: Filter the reaction mixture through a tight pad of Celite. Causality: Celite prevents the finely divided, pyrophoric palladium from igniting upon exposure to air and ensures a completely metal-free product. Concentrate the filtrate in vacuo to yield the bifunctional linker.

References

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines The Journal of Organic Chemistry - ACS Public
  • Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride ResearchG
  • WO2017210471A1 - Glucocorticoid receptor agonist and immunoconjugates thereof Google P
  • Recent Advances in Magnetite Nanoparticle Functionaliz

Sources

Method

Application Note: Peptide Coupling Strategies for 3-((4-Nitrophenyl)amino)propanoic Acid

[label="N-Acylation", fillcolor="#F1F3F Finalizing Synthesis Details I'm now implementing the final visualization modifications, ensuring a unified style. The focus is on the workflow and mechanism diagrams, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="N-Acylation", fillcolor="#F1F3F

Finalizing Synthesis Details

I'm now implementing the final visualization modifications, ensuring a unified style. The focus is on the workflow and mechanism diagrams, particularly on how the structure dictates reactivity. I've re-reviewed the DOT code, to ensure it properly represents the coupling pathways, highlighting successes and failures. I'm focusing on ensuring it's clear and concise, with an easy-to-read structure.

Refining Protocol Accuracy

I'm now honing the synthesis details. I've re-reviewed the acid chloride synthesis protocol for accuracy, ensuring reagents and conditions are correctly specified. I'm focusing on providing clear, step-by-step instructions. The emphasis is now on refining the visualization to accurately reflect the reaction mechanisms. I'm ensuring all aspects align perfectly with established literature.

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and advanced coupling conditions for deactivated N -aryl β -amino acids.

Executive Summary

The incorporation of 3-((4-Nitrophenyl)amino)propanoic acid into peptide sequences or small-molecule therapeutics presents a unique set of synthetic challenges and advantages. As an N -aryl β -amino acid derivative, its reactivity is fundamentally bifurcated: its carboxylic acid moiety is highly amenable to standard activation, while its secondary amine is profoundly deactivated by the strongly electron-withdrawing para-nitro group.

This Application Note provides field-proven, self-validating protocols for both C-terminal activation and N-terminal acylation of this building block. By understanding the underlying electronic and steric factors, researchers can bypass common synthetic bottlenecks, such as incomplete coupling and reagent hydrolysis, to achieve high-yielding amide bond formations.

Structural & Mechanistic Insights

To design an effective coupling strategy, one must first analyze the molecular architecture of 3-((4-Nitrophenyl)amino)propanoic acid ( 4−NO2​−C6​H4​−NH−CH2​−CH2​−COOH ):

  • Achiral β -Alanine Backbone: Unlike standard α -amino acids, this molecule lacks a chiral center at the α -carbon. Consequently, racemization via the classic oxazolone intermediate is structurally impossible . This allows for the use of highly potent coupling reagents (e.g., HATU, PyBOP) without the need for racemization suppressants or concerns about epimerization [3.10].

  • Resonance Deactivation of the Amine: The secondary amine is conjugated with the para-nitro group. The strong −M (mesomeric) and −I (inductive) effects pull the nitrogen's lone pair into the aromatic ring, rendering it virtually non-nucleophilic[1][2].

  • Pseudo-Orthogonality: Because the secondary amine is so unreactive, the molecule acts as if it is naturally "protected." When activating the carboxylic acid, self-condensation (polymerization) is kinetically disfavored, often allowing the use of the unprotected building block in solution-phase synthesis.

Figure 1: Decision tree for coupling strategies based on the target functional group.

Workflow Decision Matrix

The following table summarizes the quantitative expectations and reagent selections depending on the desired direction of peptide elongation.

StrategyTarget MoietyRecommended Reagent SystemExpected YieldReaction TimeMechanistic Note
Path A Carboxylic AcidHATU / DIPEA / DMF>90%1–2 h (RT)Fast formation of OAt active ester; no racemization risk.
Path A (Alt) Carboxylic AcidDIC / OxymaPure / DMF85–95%2–4 h (RT)Ideal for solid-phase peptide synthesis (SPPS); highly soluble.
Path B Secondary AmineT3P (50% in EtOAc) / Pyridine60–80%12–24 h (60 °C)T3P forces coupling of deactivated anilines[3].
Path B (Alt) Secondary AmineTriphosgene (in situ Acid Chloride)70–85%4–8 h (RT)Generates highly reactive electrophile to overcome poor nucleophilicity[4].

Protocol A: C-Terminal Activation (Carboxylic Acid Coupling)

When coupling the propanoic acid moiety to an incoming primary or secondary amine (e.g., the N-terminus of a growing peptide chain), standard uronium salts are highly effective. The deactivated nature of the 4-nitroaniline group prevents unwanted side reactions.

Reagents Required:

  • 3-((4-Nitrophenyl)amino)propanoic acid (1.2 equiv.)

  • Incoming amine / peptide-resin (1.0 equiv.)

  • HATU (1.15 equiv.)

  • N,N -Diisopropylethylamine (DIPEA) (2.5 equiv.)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-((4-Nitrophenyl)amino)propanoic acid (1.2 equiv.) and HATU (1.15 equiv.) in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add DIPEA (2.5 equiv.) dropwise to the solution. A color change (typically to a pale yellow/orange) indicates the formation of the active OAt ester. Stir for 2–3 minutes at room temperature. Note: Prolonged pre-activation is unnecessary and can lead to reagent degradation.

  • Coupling: Add the activated mixture to the incoming amine (if in solution) or to the swelled peptide-resin (if performing SPPS).

  • Monitoring: Agitate the reaction at room temperature for 1–2 hours. For SPPS, validate reaction completion using a Kaiser test (ninhydrin). A negative result (yellow) indicates complete consumption of the primary amine.

  • Workup (Solution Phase): Quench with saturated aqueous NH4​Cl . Extract with EtOAc. Wash the organic layer successively with 5% NaHCO3​ , water, and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Protocol B: N-Terminal Acylation (Secondary Amine Coupling)

Acylating the 4-nitrophenylamine is the primary bottleneck when working with this building block. Standard active esters (OBt, OAt) will undergo hydrolysis long before the deactivated amine can attack. To solve this, we utilize Propylphosphonic anhydride (T3P) combined with pyridine, a system explicitly developed to force the amidation of low-nucleophilicity anilines[3].

Figure 2: Mechanistic pathway highlighting the failure of standard active esters and the necessity of highly reactive electrophiles for deactivated anilines.

Reagents Required:

  • Incoming Carboxylic Acid (e.g., Fmoc-AA-OH) (1.5 equiv.)

  • 3-((4-Nitrophenyl)amino)propanoic acid derivative (1.0 equiv.)

  • T3P (50% solution in EtOAc) (2.0 equiv.)

  • Pyridine (3.0 equiv.)

  • Anhydrous EtOAc or DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged flask, dissolve the incoming carboxylic acid (1.5 equiv.) and the 3-((4-Nitrophenyl)amino)propanoic acid derivative (1.0 equiv.) in anhydrous EtOAc or DMF.

  • Base Addition: Add Pyridine (3.0 equiv.) to the stirring mixture. Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • T3P Addition: Slowly add the T3P solution (2.0 equiv.) via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 60 °C. The thermal energy is critical to overcome the high activation barrier associated with the resonance-stabilized 4-nitroaniline[1].

  • Monitoring: Stir at 60 °C for 12–24 hours. Monitor via LC-MS or TLC until the aniline derivative is consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash aggressively with 1 M HCl (to remove pyridine), followed by saturated NaHCO3​ and brine. Dry over MgSO4​ . The water-soluble nature of T3P byproducts ensures a clean crude profile, often requiring only minimal silica gel chromatography for final purification.

References

  • Room-temperature Amination of Deactivated Aniline and Aryl Halide Partners With Carbonate Base Using a Pd-PEPPSI-IPentCl-o-picoline Catalyst PubMed (NIH)[Link]

  • Peptide Bond-Forming Reaction via Amino Acid Silyl Esters: New Catalytic Reactivity of an Aminosilane ACS Publications[Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Global Research Online[Link]

  • Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates National High School Journal of Science[Link]

Sources

Application

Application Note: Synthesis of 3-((4-Nitrophenyl)amino)propanoic Acid from 4-Nitroaniline

Introduction and Mechanistic Rationale The synthesis of 3-((4-nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)- β -alanine) presents a unique chemical challenge. The primary starting material, 4-nitroani...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of 3-((4-nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)- β -alanine) presents a unique chemical challenge. The primary starting material, 4-nitroaniline, is a notoriously poor nucleophile. The strong electron-withdrawing nature of the para-nitro group delocalizes the lone pair of electrons on the amine nitrogen through resonance, severely dampening its reactivity.

Causality Behind Experimental Choices

Historically, researchers might attempt a direct Aza-Michael addition between an aniline and acrylic acid. However, empirical evidence demonstrates that Aza-Michael additions using 4-nitroaniline fail to proceed even under harsh catalytic conditions or elevated temperatures due to this extreme nucleophilic deficiency[1].

To bypass this limitation, this protocol utilizes a base-mediated SN​2 N-alkylation strategy using 3-bromopropanoic acid[2].

  • Solvent Selection (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. It leaves the nucleophile relatively unsolvated (increasing its energy and reactivity) while easily dissolving the potassium carboxylate intermediates.

  • Base Selection (K₂CO₃): Potassium carbonate is chosen over stronger bases (like NaOH or KOH) to prevent the base-catalyzed E2 elimination of 3-bromopropanoic acid into acrylic acid. The stoichiometry requires 2.5 equivalents: 1 eq to deprotonate the carboxylic acid, 1 eq to scavenge the HBr byproduct, and a 0.5 eq excess to drive the equilibrium forward[2].

  • Self-Validating Isolation: The protocol is designed as a self-validating system. By leveraging the pH-dependent solubility of the zwitterionic product, the unreacted starting material is partitioned into an organic wash at a basic pH, while the pure target compound selectively precipitates only upon precise acidification.

Quantitative Reagent Summary

Summarized below is the stoichiometric breakdown required for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Purpose
4-Nitroaniline 138.121.01.38 g (10.0 mmol)Starting Material / Weak Nucleophile
3-Bromopropanoic acid 152.971.21.83 g (12.0 mmol)Electrophilic Alkylating Agent[3]
Potassium Carbonate 138.202.53.45 g (25.0 mmol)Mild Base / Acid Scavenger
DMF (Anhydrous) 73.09N/A15.0 mLPolar Aprotic Solvent
1M HCl (Aqueous) 36.46N/AAs neededpH Adjustment / Protonation

Experimental Workflows and Pathways

Workflow A 4-Nitroaniline + 3-Bromopropanoic Acid B K2CO3 / DMF 80°C, 12-16h A->B Reagents C Aqueous Quench & Ether Wash B->C Workup D Acidification (1M HCl, pH 3-4) C->D Isolate Salt E Vacuum Filtration D->E Precipitate F Target Product (>95% Purity) E->F Dry

Caption: Experimental workflow for the synthesis of 3-((4-nitrophenyl)amino)propanoic acid.

Mechanism N1 4-Nitroaniline (Weak Nucleophile) N2 Deprotonation by K2CO3 (Nucleophilicity Enhancement) N1->N2 Base Addition N3 SN2 Attack on 3-Bromopropanoic Acid N2->N3 DMF, 80°C N4 N-Alkylated Intermediate (Potassium Carboxylate Salt) N3->N4 -KBr N5 Acidification (HCl) (Protonation of Carboxylate) N4->N5 pH Adjustment N6 3-((4-Nitrophenyl)amino) propanoic acid N5->N6 Precipitation

Caption: Mechanistic pathway of the base-mediated SN2 N-alkylation reaction.

Step-by-Step Protocol

Phase 1: Reaction Setup and Execution
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.38 g, 10.0 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add anhydrous K₂CO₃ (3.45 g, 25.0 mmol) to the bright yellow solution. Stir for 10 minutes at room temperature to initiate deprotonation.

  • Electrophile Addition: Add 3-bromopropanoic acid (1.83 g, 12.0 mmol) portion-wise over 5 minutes to prevent localized exothermic spikes that could trigger unwanted elimination side-reactions.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere[2].

  • Monitoring: Stir for 12–16 hours. Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1). The starting material is highly UV active; wait until the 4-nitroaniline spot is minimized.

Phase 2: Self-Validating Workup and Isolation
  • Quench: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The target product will remain dissolved in the aqueous phase as a highly soluble potassium carboxylate salt.

  • Organic Wash (Self-Validation Step): Wash the basic aqueous layer with diethyl ether (3 x 30 mL). Scientific Insight: Unreacted 4-nitroaniline is soluble in ether, while the product salt is not. A clear aqueous layer post-wash validates the removal of the starting material.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 3.5 to 4.0.

  • Precipitation: As the carboxylate is protonated, the neutral 3-((4-nitrophenyl)amino)propanoic acid will crash out of the solution as a yellow precipitate.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts (KCl, KBr).

  • Drying: Dry the isolated yellow solid in a vacuum oven at 50 °C for 12 hours.

Troubleshooting and Optimization

Observation / IssueMechanistic CauseCorrective Action
Incomplete conversion of 4-nitroaniline Poor nucleophilicity due to para-nitro electron withdrawal.Increase temperature to 90 °C or add 0.1 eq KI to form the more reactive 3-iodopropanoic acid in situ (Finkelstein reaction).
Significant formation of acrylic acid Base-catalyzed E2 elimination of 3-bromopropanoic acid.Ensure K₂CO₃ is used instead of stronger bases (NaOH/KOH). Strictly add the alkylating agent portion-wise at room temperature before heating.
Product fails to precipitate during acidification Zwitterion solubility or incorrect pH overshoot.Carefully adjust pH precisely to 3.5. If precipitation still fails, extract the acidic aqueous layer with ethyl acetate (3 x 40 mL), dry over Na₂SO₄, and concentrate in vacuo.

References

  • Silica Sulfuric Acid Promotes Aza-Michael Addition Reactions under Solvent-Free Condition as a Heterogeneous and Reusable Catalyst Source: PMC (National Institutes of Health) URL:[1]

  • Structure-Based Design of Novel Benzimidazole Derivatives as Pin1 Inhibitors Source: PMC (National Institutes of Health) URL:[2]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: DataPDF URL:[3]

Sources

Method

purification methods for crude 3-((4-Nitrophenyl)amino)propanoic acid

Application Note: High-Purity Isolation and Purification of 3-((4-Nitrophenyl)amino)propanoic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Purity Isolation and Purification of 3-((4-Nitrophenyl)amino)propanoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the purification of crude 3-((4-Nitrophenyl)amino)propanoic acid (N-(4-nitrophenyl)-β-alanine) from complex reaction mixtures.

Introduction & Mechanistic Background

The synthesis of 3-((4-Nitrophenyl)amino)propanoic acid is typically achieved via the aza-Michael addition of 4-nitroaniline to acrylic acid in an aqueous or solvent-mediated environment[1]. Because the para-nitro group is strongly electron-withdrawing (via both inductive and resonance effects), it drastically reduces the nucleophilicity of the amine nitrogen. Consequently, these reactions are often sluggish and rarely proceed to 100% conversion, leaving a crude mixture heavily contaminated with unreacted 4-nitroaniline, residual acrylic acid, and trace oxidation/polymerization byproducts.

Standard silica gel chromatography is highly inefficient for this compound due to the strong polarity of the carboxylic acid and the strong chromophore streaking of the nitroaromatic ring. Instead, this application note outlines a scalable, orthogonal purification strategy relying on isoelectric precipitation and anti-solvent recrystallization , exploiting the distinct ionizable functional groups of the target molecule.

Physicochemical Profiling & Rationale

To design a self-validating purification system, we must first map the thermodynamic and acid-base properties of the target compound and its impurities.

Table 1: Physicochemical Profile & Purification Implications

PropertyValueImplication for Purification Strategy
Molecular Weight 210.19 g/mol N/A
pKa (Carboxylic Acid) ~4.5Deprotonates in weak bases (pH 8–9) to form a highly water-soluble sodium carboxylate salt.
pKa (Anilinium Ion) ~1.0The amine is extremely weakly basic. It remains unprotonated (neutral) at pH > 2.0, preventing unwanted cationic solubilization during acidification.
Lipophilicity (LogP) ~1.2Moderate lipophilicity. The fully neutral species is insoluble in cold water but soluble in hot alcohols.
Impurity 1: 4-Nitroaniline pKa ~1.0Non-ionizable at pH 8; remains highly soluble in organic solvents (e.g., Ethyl Acetate) for easy extraction.
Impurity 2: Acrylic Acid pKa ~4.25Highly water-soluble in both its neutral and anionic forms; easily removed via aqueous filtration.

Purification Strategy & Workflow

The purification workflow is designed as a phase-switching cascade. By manipulating the pH, we selectively shuttle the target molecule between the aqueous phase and the solid phase, leaving impurities trapped in their respective high-affinity phases.

PurificationWorkflow Crude Crude Reaction Mixture (Target + 4-Nitroaniline + Acrylic Acid) BaseDissol 1. Dissolve in aq. NaHCO3 (pH 8-9) Crude->BaseDissol Extract 2. Liquid-Liquid Extraction (Ethyl Acetate / Water) BaseDissol->Extract OrgLayer Organic Phase (Unreacted 4-Nitroaniline) Extract->OrgLayer Non-polar fraction AqLayer Aqueous Phase (Target Sodium Salt + Acrylic Acid) Extract->AqLayer Polar fraction Acidify 3. Acidify with 2M HCl to pH 3.0 AqLayer->Acidify Precipitate Isoelectric Precipitation (Neutral Target Compound) Acidify->Precipitate Filtration 4. Filtration & Cold Water Wash (Removes Soluble Acrylic Acid) Precipitate->Filtration Recryst 5. Recrystallization (Ethanol / Water Gradient) Filtration->Recryst Pure Pure 3-((4-Nitrophenyl)amino)propanoic acid Recryst->Pure

Workflow diagram detailing the acid-base extraction and isoelectric precipitation strategy.

Experimental Protocols

Phase 1: Isoelectric Scavenging (Acid-Base Extraction)

Causality: This phase separates the target from unreacted starting materials by exploiting the fact that 4-nitroaniline cannot form a salt at pH 8, while the target compound forms a highly soluble sodium carboxylate.

  • Alkaline Dissolution: Suspend the crude solid mixture in a 5% (w/v) aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. Stir vigorously at room temperature for 30 minutes.

    • Expert Insight: NaHCO3​ (pH ~8.3) is chosen over NaOH to prevent base-catalyzed hydrolysis of the target compound or exothermic polymerization of residual acrylic acid.

  • Organic Scavenging: Transfer the suspension to a separatory funnel. Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

    • In-Process Quality Control (IPQC) 1: Spot the organic layer on a TLC plate (Eluent: Hexane/EtOAc 7:3). A bright yellow spot (Rf ~0.6) confirms the successful extraction of 4-nitroaniline. The target compound will remain at the baseline.

  • Isoelectric Acidification: Transfer the isolated aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Place in an ice bath (0–5 °C). Slowly add 2M Hydrochloric Acid ( HCl ) dropwise until the pH reaches exactly 3.0.

    • Expert Insight: At pH 3.0, the carboxylic acid (pKa 4.5) is fully protonated, and the amine (pKa 1.0) remains unprotonated. The molecule is in its neutral, least-soluble state, triggering massive precipitation. Do not drop the pH below 1.5, or the amine will protonate, forming a water-soluble cationic salt.

    • IPQC 2: Verify pH 3.0 using a calibrated electronic pH meter, not universal indicator paper, to ensure thermodynamic precision.

  • Filtration: Vacuum filter the resulting bright yellow precipitate. Wash the filter cake with ice-cold deionized water ( 3×10 mL) to remove any traces of neutral acrylic acid (which remains water-soluble).

Phase 2: Anti-Solvent Recrystallization

Causality: While Phase 1 removes >95% of impurities, trace bis-addition products or trapped salts may remain within the amorphous precipitate. Recrystallization establishes a highly ordered crystal lattice, excluding these final impurities[1].

  • Dissolution: Transfer the semi-dry filter cake to a round-bottom flask. Add a minimal amount of boiling absolute Ethanol until the solid just dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove any insoluble polymeric acrylic acid species.

  • Anti-Solvent Addition: Return the filtrate to a gentle boil. Slowly add warm deionized water (anti-solvent) dropwise until the solution reaches the "cloud point" (a persistent slight turbidity that does not disappear upon swirling).

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 4 hours.

    • Expert Insight: Slow cooling is critical. Rapid crashing out (e.g., plunging directly into an ice bath) causes kinetic trapping of impurities within the crystal lattice.

  • Final Recovery: Filter the crystalline product, wash with a minimal volume of ice-cold 1:1 Ethanol/Water, and dry under high vacuum at 45 °C for 12 hours.

Analytical Validation

To validate the trustworthiness of the purification, the final lot must be subjected to the following analytical checks:

  • HPLC Purity: > 99.0% (Column: C18, 5 µm, 4.6 x 150 mm; Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile; Gradient: 10% to 90% B over 15 min; Detection: UV at 254 nm and 380 nm). The 380 nm channel is highly sensitive to the nitroaromatic chromophore and will readily detect trace 4-nitroaniline.

  • 1 H NMR ( DMSO−d6​ , 400 MHz):

    • δ 12.25 (br s, 1H, COOH )

    • δ 7.98 (d, J=9.2 Hz, 2H, Ar- H ortho to NO2​ )

    • δ 6.95 (t, J=5.5 Hz, 1H, NH )

    • δ 6.65 (d, J=9.2 Hz, 2H, Ar- H ortho to NH )

    • δ 3.38 (q, J=6.5 Hz, 2H, CH2​−NH )

    • δ 2.55 (t, J=6.5 Hz, 2H, CH2​−COOH )

  • Melting Point: The purified crystalline solid should exhibit a sharp melting point, confirming the removal of amorphous impurities and the establishment of the dimeric crystal structure characteristic of N-(4-nitrophenyl)-β-alanine[1].

References

  • Marchewka, M. K., Drozd, M., & Janczak, J. (2011). Crystal and molecular structure of N-(4-nitrophenyl)-β-alanine--its vibrational spectra and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(4), 758-766. [Link]

Sources

Application

Application Note: Synthesis and Derivatization of 3-((4-Nitrophenyl)amino)propanoic Acid Scaffolds for SAR and PROTAC Linker Development

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Strategic Methodology & Validated Protocols Executive Summary The 3-(arylamino)propanoic acid scaffold is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Strategic Methodology & Validated Protocols

Executive Summary

The 3-(arylamino)propanoic acid scaffold is a highly versatile bifunctional building block in modern drug discovery. It serves as a critical structural motif in targeted covalent inhibitors, antibacterial agents, and increasingly, as a customizable linker region for Proteolysis Targeting Chimeras (PROTACs) [1].

However, the synthesis of the specific derivative 3-((4-nitrophenyl)amino)propanoic acid presents a notorious challenge. Naive synthetic designs typically attempt an aza-Michael addition between 4-nitroaniline and acrylic acid (or its esters). As seasoned synthetic chemists know, the strong electron-withdrawing nature of the para-nitro group severely depletes the nucleophilicity of the aniline nitrogen, leading to reaction failure or sub-5% yields even under forcing conditions [2].

This application note details an expert-level, "reverse-polarity" synthetic strategy utilizing Nucleophilic Aromatic Substitution (SNAr). By shifting the nucleophile to β -alanine and the electrophile to 1-fluoro-4-nitrobenzene, we bypass the deactivated amine problem entirely [3]. Furthermore, we provide self-validating protocols for the subsequent derivatization of this scaffold to generate robust Structure-Activity Relationship (SAR) libraries.

Strategic Synthetic Pivot: SNAr over Aza-Michael

The causality behind our synthetic choice is rooted in fundamental physical organic chemistry. In an aza-Michael addition, the amine must attack an electron-deficient alkene. 4-Nitroaniline is highly deactivated; its lone pair is delocalized into the nitro group, rendering it practically inert to standard Michael acceptors [2].

To overcome this, we invert the reactive roles. In our optimized SNAr protocol, the nitro group becomes an asset rather than a liability. It strongly activates the para-fluorine of 1-fluoro-4-nitrobenzene toward nucleophilic attack by the highly reactive primary aliphatic amine of β -alanine. This approach consistently delivers >85% yields and is highly scalable.

SyntheticLogic A 4-Nitroaniline + Acrylic Acid B Aza-Michael Addition A->B C Failed/Low Yield (<5%) B->C Deactivated Amine D 1-Fluoro-4-nitrobenzene + β-Alanine E SNAr Reaction (K2CO3, DMF, 130°C) D->E F 3-((4-Nitrophenyl)amino) propanoic acid (>85% Yield) E->F Activated Electrophile

Synthetic logic: Overcoming Aza-Michael limitations via SNAr.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . At each critical juncture, a physical or chemical observable confirms the success of the transformation, eliminating the need for constant intermediate LC-MS verification during the workflow.

Protocol A: SNAr Synthesis of the Core Scaffold

Objective: Synthesize 3-((4-nitrophenyl)amino)propanoic acid.

  • Reaction Setup: To a round-bottom flask, add 1-fluoro-4-nitrobenzene (1.0 equiv, 10 mmol) and β -alanine (1.2 equiv, 12 mmol). Suspend the reagents in anhydrous DMF (0.5 M).

  • Base Addition: Add finely powdered anhydrous K2CO3 (2.5 equiv, 25 mmol). Causality: K2CO3 acts as a non-nucleophilic base to deprotonate the β -alanine zwitterion, exposing the free primary amine for SNAr attack.

  • Heating: Stir the mixture at 120–130 °C for 18 hours under a nitrogen atmosphere[1].

  • Self-Validating Workup (Critical Step):

    • Cool the reaction and dilute with water (50 mL). Wash the aqueous layer with Ethyl Acetate (2 x 30 mL). Validation: Unreacted 1-fluoro-4-nitrobenzene partitions into the organic layer, while the product (as a potassium carboxylate salt) remains in the aqueous layer.

    • Slowly acidify the aqueous layer with 2M HCl to pH ~2.

    • Validation: A bright yellow precipitate will rapidly crash out of the solution. If no precipitate forms, the SNAr coupling failed. The precipitation itself acts as a rigorous purification step, yielding analytically pure material upon filtration and vacuum drying.

Protocol B: Nitro Reduction for Bifunctionalization

Objective: Reduce the nitro group to an aniline to create a second attachment point for PROTAC or ADC linker assembly.

  • Reaction Setup: Dissolve the core scaffold (5 mmol) in Ethanol (0.2 M). Add 10% Pd/C (10 mol% Pd).

  • Hydrogen Source: Add Ammonium Formate (5.0 equiv) in one portion. Causality: Transfer hydrogenation using ammonium formate is safer than H2 gas and rapidly drives the reduction to completion at reflux.

  • Heating & Self-Validation: Reflux for 2 hours. Validation: The starting material is intensely yellow. As the nitro group is reduced to the amine, the solution will transition to pale yellow or colorless. The complete loss of the deep yellow chromophore visually validates reaction completion.

  • Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield 3-((4-aminophenyl)amino)propanoic acid.

Protocol C: Amide Derivatization (SAR Library Generation)

Objective: Couple the propanoic acid moiety to various target-binding amines.

  • Activation: Dissolve the scaffold (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes. Causality: HATU rapidly forms an active HOAt ester.

  • Coupling: Add the target amine (1.2 equiv). Stir at room temperature for 2 hours.

  • Self-Validation: Analyze via LC-MS. Validation: The displacement of HOAt by the amine results in a predictable mass shift [M+H]+ , and the liberated HOAt byproduct exhibits a distinct, highly polar peak in the UV chromatogram, confirming successful coupling.

PROTAC Assembly & SAR Data Presentation

The resulting 3-((4-aminophenyl)amino)propanoic acid is a perfect bifunctional linker. The aliphatic carboxylic acid can be coupled to an E3 ligase ligand (e.g., a thalidomide derivative), while the newly formed aromatic amine can be functionalized (via SNAr or amidation) with a target protein ligand (e.g., a kinase inhibitor) [3].

PROTAC A Scaffold: 3-((4-Nitrophenyl)amino)propanoic acid B Nitro Reduction (Pd/C, HCOONH4) A->B D Carboxylic Acid Moiety (Attachment Point 2) A->D C Aniline Moiety (Attachment Point 1) B->C E Conjugation to Target Ligand (e.g., Kinase Inhibitor) C->E SNAr / Amidation F Conjugation to E3 Ligase Ligand (e.g., Thalidomide) D->F HATU Coupling G Bifunctional PROTAC Molecule E->G F->G

Bifunctional derivatization of the scaffold for PROTAC assembly.

Table 1: Representative SAR Library and Physicochemical Properties

By utilizing the protocols above, a diverse array of derivatives can be synthesized to probe spatial and electronic requirements in the target binding pocket.

Compound IDR1 (Acid Modification)R2 (Nitro Modification)Yield (%)cLogPLC-MS [M+H]⁺ (m/z)Primary Application
CMP-001 Free Acid (-OH)Nitro (-NO₂)88%1.42211.07Core Scaffold / Precursor
CMP-002 Free Acid (-OH)Amine (-NH₂)95%0.85181.10Bifunctional Linker
CMP-003 Morpholine AmideNitro (-NO₂)78%1.65280.13Topoisomerase Probe
CMP-004 Benzyl AmideNitro (-NO₂)82%2.90300.13Lipophilic SAR Probe
CMP-005 Thalidomide-PEG₂Dasatinib analog65%4.10845.32BCR-Abl PROTAC Degrader

Note: Yields represent isolated, purified material following the self-validating precipitation/filtration workflows described in Section 3.

References

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases Source: MDPI Molecules / ResearchG
  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines Source: The Journal of Organic Chemistry - ACS Public
  • US20180099940A1 - Compounds and methods for the targeted degradation of androgen receptor Source: Google P
Method

Application Note: Scalable Batch Synthesis of 3-((4-Nitrophenyl)amino)propanoic Acid

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale The synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of N-aryl amino acids, such as 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)- β -alanine), is a critical workflow in the development of peptidomimetics, targeted drug delivery systems, and specialized cross-linkers. However, scaling up the synthesis of this specific molecule presents a classic chemical challenge regarding nucleophilicity and electrophilicity.

The Pitfall of the Aza-Michael Addition

Historically, the 1,4-conjugated addition of amines to electron-deficient alkenes (the aza-Michael addition) is the go-to method for synthesizing β -amino acids. However, attempting an aza-Michael addition between 4-nitroaniline and acrylic acid (or methyl acrylate) is notoriously inefficient[1][2]. The strongly electron-withdrawing para-nitro group delocalizes the lone pair of electrons on the aniline nitrogen, rendering it an exceptionally poor nucleophile. Standard aza-Michael protocols yield unreacted starting materials or require harsh, non-scalable Lewis acid catalysis[3].

The Solution: Nucleophilic Aromatic Substitution (S N​ Ar)

To engineer a scalable and self-validating system, we invert the electronic roles. Instead of relying on a deactivated amine, we utilize the highly nucleophilic aliphatic amine of β -alanine (3-aminopropanoic acid) and react it with 1-fluoro-4-nitrobenzene. The same nitro group that deactivated the amine in the Michael route now serves to highly activate the aryl carbon-fluorine bond toward Nucleophilic Aromatic Substitution (S N​ Ar)[4]. The nitro group stabilizes the anionic Meisenheimer intermediate, driving the reaction to completion under mild basic conditions[5][6].

Mechanistic rationale for selecting the SNAr pathway over the Aza-Michael addition.

Material Requirements & Stoichiometry

The following parameters are optimized for a 1.0 Mole (141.1 g) pilot-scale batch , yielding approximately 200 g of highly pure product.

Table 1: Reagent Stoichiometry for S N​ Ar Batch Synthesis

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
1-Fluoro-4-nitrobenzene141.101.00141.1 gElectrophile
β -Alanine89.091.20106.9 gNucleophile
Potassium Carbonate (K 2​ CO 3​ )138.201.50207.3 gAcid Scavenger / Base
Dimethyl Sulfoxide (DMSO)78.13N/A1.0 LPolar Aprotic Solvent
Hydrochloric Acid (HCl, 6M)36.46As needed~500 mLPrecipitation Agent
Deionized (DI) Water18.02N/A4.0 LAnti-solvent / Wash

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between operational parameters and product yield.

Workflow for the batch synthesis and isolation of 3-((4-Nitrophenyl)amino)propanoic acid.

Phase 1: Reaction Assembly
  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and reflux condenser. Purge the system with N 2​ for 15 minutes to displace atmospheric moisture.

  • Nucleophile Activation: Charge the reactor with 1.0 L of anhydrous DMSO, followed by 106.9 g of β -alanine and 207.3 g of finely milled anhydrous K 2​ CO 3​ . Stir at 300 RPM for 30 minutes at ambient temperature. Note: K 2​ CO 3​ deprotonates the carboxylic acid of β -alanine, enhancing solubility and ensuring the primary amine remains free for nucleophilic attack.

  • Electrophile Addition: Slowly add 141.1 g of 1-fluoro-4-nitrobenzene to the suspension. The addition is mildly exothermic; maintain the internal temperature below 40 °C during addition.

Phase 2: S N​ Ar Execution
  • Heating: Ramp the jacket temperature to achieve an internal reaction temperature of 80 °C.

  • Incubation: Maintain vigorous stirring at 80 °C for 12 to 16 hours. The mixture will transition to a deep yellow/orange color, indicative of the formation of the N-(4-nitrophenyl) chromophore[5].

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, dilute with 2 mL methanol, and analyze via HPLC or TLC (Eluent: 7:3 EtOAc:Hexane). The reaction is deemed complete when residual 1-fluoro-4-nitrobenzene is < 2%.

Phase 3: Isoelectric Isolation (The Causality of pH)

The isolation of this product relies on strict manipulation of its acid-base chemistry. The pK a​ of the carboxylic acid is ~4.0, while the conjugate acid of the deactivated aniline nitrogen has a pK a​ of ~1.0[7].

  • At pH > 4: The molecule is a highly soluble carboxylate anion.

  • At pH < 1: The molecule risks protonation at the amine, forming a soluble cation.

  • At pH 2.5: The molecule is entirely neutral (unprotonated amine, protonated carboxylic acid). This is the isoelectric point where aqueous solubility drops to near zero, forcing quantitative precipitation.

  • Quench & Clarification: Cool the reactor to 25 °C. Pour the reaction mixture into 3.0 L of rapidly stirring DI water. Filter this basic aqueous mixture through a Celite pad to remove unreacted K 2​ CO 3​ and trace insoluble organic byproducts. Transfer the clear, bright yellow filtrate to a clean precipitation vessel.

  • Controlled Acidification: Under vigorous stirring, slowly add 6M HCl dropwise. Continuously monitor the pH using a calibrated probe. As the pH approaches 4.0, the solution will turn cloudy. Continue adding HCl until the pH stabilizes exactly between 2.0 and 2.5 .

  • Aging & Filtration: Allow the resulting thick yellow slurry to stir for 1 hour at 10 °C to maximize crystal growth. Isolate the product via vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the filter cake with 3 x 300 mL of ice-cold DI water to remove residual DMSO and KCl salts. Transfer the solid to a vacuum oven and dry at 50 °C at < 10 mbar for 24 hours until constant weight is achieved.

Quality Control & Process Analytical Technology (PAT)

To ensure trustworthiness and batch-to-batch reproducibility, the isolated solid must be validated against the following analytical parameters.

Table 2: Analytical Release Specifications

Analytical MethodTarget SpecificationCausality / Rationale
Appearance Bright yellow crystalline powderVisual confirmation of the nitroaromatic chromophore.
HPLC Purity 98.0% (Area %)Ensures absence of unreacted 1-fluoro-4-nitrobenzene and bis-alkylated side products.
1 H NMR (DMSO- d6​ ) δ 12.3 (br s, 1H), 8.0 (d, 2H), 6.6 (d, 2H), 3.4 (t, 2H), 2.5 (t, 2H)Confirms structural integrity; the distinct doublets at 8.0 and 6.6 ppm confirm the para-substituted aromatic ring.
LC-MS (ESI-) m/z 209.05 [M-H] Validates the exact molecular weight of the target compound.
Moisture Content (KF) 0.5% w/wEnsures complete removal of water post-precipitation to prevent degradation during storage.

References

  • Reagentless Chemistry “On-Water”: An Atom-Efficient and “Green” Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation ACS Publications URL
  • PMC (PubMed Central)
  • Fabrication of a Novel Nanofiltration Membrane with Enhanced Performance via Interfacial Polymerization through the Incorporation of a New Zwitterionic Diamine Monomer ACS Publications URL
  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives Benchchem URL
  • St.
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-((4-Nitrophenyl)amino)propanoic acid synthesis

Technical Support Center: Optimizing the Synthesis of 3-((4-Nitrophenyl)amino)propanoic Acid Welcome to the Technical Support Center for the synthesis of 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 3-((4-Nitrophenyl)amino)propanoic Acid

Welcome to the Technical Support Center for the synthesis of 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)- β -alanine). This portal is designed for researchers and drug development professionals encountering yield limitations, side reactions, or isolation challenges during the aza-Michael addition of 4-nitroaniline to acrylic derivatives.

Reaction Workflow

G N1 4-Nitroaniline (Weak Nucleophile) N3 Acid Activation (Glacial AcOH, Reflux) N1->N3 N7 Acrylic Acid (Direct Acceptor) N1->N7 N2 Methyl Acrylate (Michael Acceptor) N2->N3 N4 Methyl 3-((4-nitrophenyl)amino)propanoate (Intermediate Ester) N3->N4 Aza-Michael Addition N5 Base Hydrolysis (NaOH, then HCl to pH 3.5-4.0) N4->N5 N6 3-((4-Nitrophenyl)amino)propanoic Acid (Target Product) N5->N6 Isoelectric Precipitation N7->N6 Direct Addition (Risk: Polymerization)

Figure 1: Reaction pathways for 3-((4-Nitrophenyl)amino)propanoic acid synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My aza-Michael addition yields mostly unreacted 4-nitroaniline. Why is the reaction so sluggish, and how can I force it to completion? Causality & Solution: The poor reactivity stems directly from the electronic nature of 4-nitroaniline. The para-nitro group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, which delocalize the nitrogen's lone pair into the aromatic ring. This drastically reduces the nucleophilicity of the amine[1]. Uncatalyzed reactions with standard Michael acceptors will stall. To overcome this kinetic barrier, you must increase the electrophilicity of the Michael acceptor. Using an acid catalyst (such as glacial acetic acid or silica sulfuric acid) protonates the carbonyl oxygen of the acrylate, making the β -carbon highly susceptible to nucleophilic attack[2]. Transitioning from a solvent-free room temperature setup to an acid-catalyzed reflux system is mandatory for deactivated anilines[3].

Q2: I attempted a direct addition using acrylic acid, but the reaction mixture turned into an intractable, gummy solid. What happened? Causality & Solution: You have likely polymerized the acrylic acid. Acrylic acid is highly prone to auto-catalyzed radical polymerization, especially when heated to the temperatures required to force the addition of a weak nucleophile like 4-nitroaniline. Troubleshooting: To prevent this, you have two options:

  • Add an inhibitor: Introduce 100-200 ppm of hydroquinone or BHT to quench radical formation during heating.

  • Change the acceptor (Recommended): Switch from acrylic acid to methyl acrylate. Methyl acrylate is less prone to spontaneous polymerization under acidic reflux conditions. The resulting ester intermediate can be easily hydrolyzed to the free acid in a subsequent, high-yielding step[3].

Q3: How do I efficiently isolate the final amino acid product without losing it in the aqueous phase? Causality & Solution: 3-((4-Nitrophenyl)amino)propanoic acid is an amphoteric molecule (containing both a basic secondary amine and an acidic carboxylic acid). In strong acids or strong bases, it forms highly water-soluble salts. Troubleshooting: Isolation must be performed via isoelectric precipitation. After base hydrolysis of the ester, carefully titrate the aqueous solution with 1M HCl. The product will reach its minimum solubility at its isoelectric point (pH ~3.5–4.0). Monitoring the pH precisely ensures maximum precipitation. If the product oils out instead of crystallizing, the localized pH dropped too quickly. Re-warm the mixture until homogeneous, and allow it to cool slowly with vigorous stirring.

Quantitative Data: Comparison of Reaction Conditions

The following table summarizes the expected outcomes when substituting conditions for the aza-Michael addition of 4-nitroaniline based on empirical literature data[1][2][3]:

Methodology / CatalystMichael AcceptorTemp (°C)Time (h)Expected Yield (%)Mechanistic Drawbacks / Notes
Catalyst-Free (Neat)Acrylic Acid2548< 5Kinetic barrier too high; nucleophile is too deactivated.
Glacial Acetic Acid Methyl Acrylate 110 (Reflux) 15 65–75 Optimal balance of activation and stability. Requires Step 2 hydrolysis.
Silica Sulfuric Acid (SSA)Acrylate Esters8012~80High yield, but requires custom preparation of heterogeneous catalyst.
Microwave IrradiationAcrylic Acid1000.540–50Rapid, but high risk of thermal radical polymerization of the acceptor.

Self-Validating Experimental Protocol

This two-step methodology utilizes methyl acrylate to prevent polymerization, followed by a self-validating hydrolysis sequence.

Step 1: Acid-Catalyzed Aza-Michael Addition

  • Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 4-nitroaniline in 15 mL of glacial acetic acid. Add 30.0 mmol (3 equivalents) of methyl acrylate.

  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C for 15 hours.

  • Validation (In-Process): Perform TLC (Hexanes:EtOAc 7:3). The starting material (4-nitroaniline) appears as a bright yellow spot with a high Rf​ . The successful formation of the intermediate (methyl 3-((4-nitrophenyl)amino)propanoate) is confirmed by the appearance of a new, lower Rf​ yellow/UV-active spot. The reaction is complete when the high Rf​ spot is virtually exhausted.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methyl acrylate and acetic acid. The crude ester can be used directly in Step 2.

Step 2: Base Hydrolysis and Isoelectric Isolation

  • Hydrolysis: Dissolve the crude ester in 10 mL of methanol. Add 15 mL of 2M aqueous NaOH. Stir at room temperature for 3 hours.

  • Validation (In-Process): TLC of the mixture should show the disappearance of the ester spot, replaced by baseline material (the sodium salt of the product).

  • Solvent Removal: Evaporate the methanol under reduced pressure. (Note: Leaving methanol in the mixture can artificially increase the solubility of the final product, lowering isolated yield).

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

  • Validation (Isolation): As the pH approaches 4.0, the solution will become cloudy, and a yellow precipitate will form. Stop addition at pH 3.5. Self-correction: If the pH drops below 2.0, the precipitate will redissolve as the hydrochloride salt forms; if this happens, carefully back-titrate with dilute NaOH.

  • Collection: Filter the precipitate via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum to afford 3-((4-Nitrophenyl)amino)propanoic acid.

References

  • Source: nih.
  • Source: researchgate.
  • Source: thieme-connect.

Sources

Optimization

troubleshooting 3-((4-Nitrophenyl)amino)propanoic acid crystallization issues

Welcome to the Technical Support Center for the crystallization and purification of 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)-β-alanine). As a Senior Application Scientist, I have structured...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)-β-alanine).

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Crystallization is a thermodynamic and kinetic balancing act. This guide explains the causality behind common failures with this specific molecule and provides self-validating, field-proven protocols to rescue your yield and purity.

Part 1: Physicochemical Profiling of the Target

Before troubleshooting, we must define the thermodynamic behavior of 3-((4-Nitrophenyl)amino)propanoic acid. Unlike standard β-alanine, this molecule does not exist as a zwitterion under neutral conditions. The strong electron-withdrawing nature of the para-nitro group severely depletes the electron density on the secondary aniline nitrogen, rendering it virtually non-basic.

  • Consequence 1: The molecule behaves primarily as a standard carboxylic acid with a highly polar, but non-ionic, aromatic tail.

  • Consequence 2: It exhibits high solubility in polar aprotic/protic organics (Ethyl Acetate, THF, Isopropanol) but poor solubility in non-polar hydrocarbons (Heptane) and cold water.

  • Consequence 3: The flexible propanoic acid chain combined with the rigid nitroaromatic system makes the molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why does my product "oil out" (form a heavy liquid layer) instead of crystallizing?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when your cooling trajectory or antisolvent addition forces the solution's supersaturation to cross the binodal boundary before it crosses the solid-liquid solubility curve[1][2]. Instead of nucleating as a solid crystal, the solute minimizes its free energy by separating into a solute-rich "oil" phase and a solvent-rich phase. This is notorious in flexible molecules like 3-((4-nitrophenyl)amino)propanoic acid, where the activation energy for molecular packing into a crystal lattice is high, but the energy barrier to form a dense liquid aggregate is low[1]. If left unaddressed, this oil phase will eventually solidify into an impure, glassy, or gummy mass that traps solvents and impurities[2].

The Solution: You must bypass the LLPS boundary by forcing solid nucleation inside the metastable zone. This is achieved through Seeded Cooling Crystallization . By introducing seed crystals at a temperature just below the saturation point but above the oiling-out temperature, you provide a pre-existing lattice for the solute to deposit onto, bypassing the high energy barrier of primary nucleation.

LLPS_Rescue Start Oiled-Out Batch (Two Liquid Phases) Heat Reheat to T_clear (Dissolve Oil Phase) Start->Heat Apply Heat Cool Cool to T_seed (Enter Metastable Zone) Heat->Cool Homogeneous Solution Seed Add Seed Crystals (0.5 - 2.0 wt%) Cool->Seed T_seed < T_clear Age Isothermal Aging (Desupersaturation) Seed->Age Induce Nucleation FinalCool Slow Cooling (0.1 - 0.2 °C/min) Age->FinalCool Prevent LLPS Isolate High-Purity Crystals FinalCool->Isolate Controlled Growth

Caption: Thermodynamic workflow for rescuing an oiled-out batch via seeded cooling.

Self-Validating Protocol: Seeded Cooling Rescue

  • Redissolution: Heat the oiled-out biphasic mixture (e.g., in Isopropanol/Water) until a single, clear homogeneous phase is achieved ( Tclear​ ). Validation: No visible striations or droplets against strong backlight.

  • Controlled Cooling: Cool the reactor at a slow rate (0.2 °C/min) to Tseed​ (typically 5–10 °C below Tclear​ ).

  • Seeding: Add 1.0 wt% of finely milled 3-((4-Nitrophenyl)amino)propanoic acid seed crystals.

  • Isothermal Aging: Hold the temperature constant for 1–2 hours. Validation: The slurry should become visibly cloudy with solid particles, not oily droplets. Microscopic sampling should reveal distinct birefringent crystals.

  • Growth Phase: Resume cooling at 0.1 °C/min to the final isolation temperature (e.g., 5 °C). Filter and wash.

FAQ 2: My product crystallizes, but as fine, static-prone needles that blind the filter. How can I improve the crystal habit?

The Causality: Carboxylic acids strongly tend to form hydrogen-bonded dimers. In 3-((4-Nitrophenyl)amino)propanoic acid, rapid uncontrolled cooling drives massive primary nucleation and forces 1-dimensional (1D) crystal growth along this hydrogen-bond axis. The result is a high-surface-area, needle-like morphology that traps mother liquor and causes severe filtration bottlenecks.

The Solution: Implement Temperature Cycling to induce Ostwald Ripening . According to the Gibbs-Thomson effect, fine needle-like crystals have a higher surface energy and thus a higher localized solubility than larger, bulkier crystals[3]. By oscillating the temperature up and down, you selectively dissolve the fine needles during the heating phase. During the cooling phase, this newly dissolved mass preferentially regrows onto the remaining larger crystals[4]. This dissolution-ripening-regrowth-relaxation mechanism effectively "fattens" the crystals, reducing their aspect ratio and drastically improving filterability[3].

TempCycling Fines Fine Needle Crystals (High Surface Energy) HeatCycle Heating Phase (+10°C) Dissolution of Fines Fines->HeatCycle Initiate Cycle CoolCycle Cooling Phase (-10°C) Regrowth on Large Crystals HeatCycle->CoolCycle Transient Ripening Relaxation Isothermal Relaxation (Equilibration) CoolCycle->Relaxation Mass Transfer Relaxation->HeatCycle Repeat 3-5x Robust Robust, Filterable Crystals (Low Surface Energy) Relaxation->Robust Final Cooling

Caption: Temperature cycling mechanism driving Ostwald ripening for crystal habit improvement.

Self-Validating Protocol: Temperature Cycling

  • Initial Crystallization: Allow the batch to crystallize to a thick slurry of needles at 20 °C.

  • Heating Ramp: Heat the slurry to 35 °C at 0.5 °C/min. Hold for 30 minutes. Validation: FBRM (Focused Beam Reflectance Measurement) or visual inspection should show a drop in total particle count as fines dissolve.

  • Cooling Ramp: Cool back to 20 °C at 0.2 °C/min. Hold for 30 minutes to allow relaxation and mass transfer onto the surviving crystal faces.

  • Iteration: Repeat this 15 °C cycle 3 to 5 times.

  • Isolation: Cool to 5 °C and filter. Validation: Filtration time should be reduced by >50% compared to the uncycled batch.

FAQ 3: How do I remove unreacted 4-nitroaniline that co-crystallizes with my product?

The Causality: 4-Nitroaniline is the primary starting material for this synthesis. Because it is highly lipophilic and shares the nitroaromatic structural motif with your product, it easily co-precipitates or becomes entrapped in the crystal lattice during cooling. Standard recrystallization often fails to separate them efficiently because their solubility curves in organic solvents run parallel.

The Solution: Exploit the orthogonal chemical reactivity of the carboxylic acid moiety before attempting final crystallization. By performing an acid-base extraction, you can temporarily convert 3-((4-Nitrophenyl)amino)propanoic acid into a highly water-soluble sodium salt, leaving the non-acidic 4-nitroaniline trapped in the organic phase.

AcidBase Crude Crude Mixture (Product + 4-Nitroaniline) Base Add aq. NaHCO3 + EtOAc (Biphasic System) Crude->Base OrgPhase Organic Phase (Contains 4-Nitroaniline) Base->OrgPhase Extract & Discard AqPhase Aqueous Phase (Contains Product Na-salt) Base->AqPhase Retain Acidify Acidify with aq. HCl to pH 3 (Precipitation) AqPhase->Acidify pH Adjustment Pure Pure Product Precipitate Acidify->Pure Filtration

Caption: Chemical purification workflow exploiting the carboxylic acid moiety prior to crystallization.

Self-Validating Protocol: Acid-Base Purification

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc).

  • Base Extraction: Add 1.0 M aqueous Sodium Bicarbonate ( NaHCO3​ ). Stir vigorously for 15 minutes, then allow phases to separate. Validation: CO2 evolution confirms the deprotonation of the carboxylic acid.

  • Phase Separation: Drain the lower aqueous phase (containing your product as a sodium salt). Discard the upper EtOAc phase (containing the yellow 4-nitroaniline impurity).

  • Washing: Wash the aqueous phase once more with fresh EtOAc to remove trace organics.

  • Acidification: Slowly add 1.0 M Hydrochloric Acid (HCl) to the aqueous phase under vigorous stirring until the pH reaches 2.5 - 3.0. Validation: The free acid of 3-((4-Nitrophenyl)amino)propanoic acid will crash out as a solid precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and proceed to a final seeded crystallization for polymorphic control.

Part 3: Data Presentation - Solvent Selection Strategy

To prevent LLPS and optimize crystal growth, selecting the correct solvent system is paramount. The table below summarizes the quantitative and qualitative solvent profiles for this molecule.

Solvent SystemRole in CrystallizationSolvation PowerRemarks / Causality
Ethyl Acetate (EtOAc) Good SolventHighExcellent for dissolving the crude. H-bond acceptor capabilities disrupt carboxylic acid dimers, preventing premature needle formation.
Isopropanol (IPA) Intermediate / ProticModerateProtic nature caps the nitro group's H-bond acceptor sites. Ideal for temperature cycling and slowing down 1D crystal growth.
Heptane AntisolventVery LowHighly non-polar. Induces rapid supersaturation. Warning: Adding heptane too quickly to EtOAc solutions will immediately trigger LLPS (oiling out).
Water Antisolvent / WashLow (pH dependent)Poor solvent for the neutral free acid, but excellent for the sodium salt. Use as a final wash to remove inorganic salts.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application.
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries
  • The effect of temperature cycling on Ostwald ripening.
  • Use of Wet Milling Combined with Temperature Cycling to Minimize Crystal Agglomeration in a Sequential Antisolvent–Cooling Crystallization.

Sources

Troubleshooting

optimizing HPLC mobile phase for 3-((4-Nitrophenyl)amino)propanoic acid

Technical Support Center: HPLC Mobile Phase Optimization for 3-((4-Nitrophenyl)amino)propanoic Acid Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Mobile Phase Optimization for 3-((4-Nitrophenyl)amino)propanoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in developing robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for functionalized aromatic compounds. This guide provides a self-validating framework for troubleshooting and optimizing the mobile phase for 3-((4-Nitrophenyl)amino)propanoic acid.

Part 1: System Overview & Chemical Causality

To optimize chromatography, we must first understand the physicochemical causality of the analyte. 3-((4-Nitrophenyl)amino)propanoic acid contains two functional groups: a secondary amine and a carboxylic acid. Ordinarily, this would create a zwitterionic ampholyte. However, the strongly electron-withdrawing para-nitro group delocalizes the lone pair of electrons on the secondary amine nitrogen through resonance.

This resonance drastically reduces the amine's basicity (estimated pKa < 2). Consequently, within the typical operational pH range of RP-HPLC (pH 2–8), the molecule behaves almost exclusively as a weak organic acid, governed by the propanoic acid moiety (pKa ~ 4.5). Failing to control the ionization state of this carboxylic acid is the root cause of 90% of retention and peak shape issues encountered with this compound[1].

Part 2: Diagnostic Optimization Workflow

G Start Start Optimization Inject Inject Sample (Initial Gradient) Start->Inject CheckRet Elutes at Void Volume? Inject->CheckRet FixPH Lower pH to 2.0-2.5 (0.1% Formic Acid/TFA) CheckRet->FixPH Yes CheckShape Peak Tailing or Splitting? CheckRet->CheckShape No FixPH->Inject FixBuffer Increase Buffer Capacity (e.g., 20mM Phosphate) CheckShape->FixBuffer Yes OptOrg Adjust Organic Modifier (MeOH vs ACN) CheckShape->OptOrg No FixBuffer->Inject End Optimized Method OptOrg->End

Workflow for optimizing HPLC mobile phase for ionizable nitroaromatic compounds.

Part 3: Troubleshooting FAQs

Q1: My analyte is eluting almost immediately at the void volume (t0). How do I increase retention? Causality & Solution: If you are using an unbuffered mobile phase (e.g., pure water/acetonitrile), the system pH is likely around 6.0–7.0. At this pH, the carboxylic acid group (pKa ~ 4.5) is fully deprotonated and ionized into a carboxylate anion. Ionized species are highly hydrophilic and exhibit minimal partitioning into the hydrophobic C18 stationary phase[1][2]. Actionable Fix: You must suppress ionization. The mobile phase pH must be maintained at least ±1.5 units below the pKa of the analyte[3]. Adjust your aqueous mobile phase to pH 2.0–2.5 using 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or 0.1% Phosphoric acid[2][3]. This ensures >95% of the molecules are in their neutral, protonated state, maximizing hydrophobic retention.

Q2: I am observing severe peak splitting and shoulders. Is my column degrading? Causality & Solution: While column voiding can cause peak splitting, for this specific molecule, the most probable cause is operating at a mobile phase pH too close to the analyte's pKa. If your mobile phase pH is around 4.0–5.0 (e.g., using a weak acetate buffer), the analyte exists in a dynamic 50/50 equilibrium between its ionized and unionized states[1]. Because these two states have vastly different hydrophobicities, they partition differently, leading to split peaks or severe tailing[1][4]. Actionable Fix: Shift the pH away from the pKa. If you must operate near pH 4.5 for specific detection requirements, you must drastically increase the buffer capacity (e.g., 20-50 mM Ammonium Formate) to ensure the local pH at the stationary phase surface does not fluctuate during the elution gradient[5].

Q3: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? Causality & Solution: Both will elute the compound, but they offer different selectivities. 3-((4-Nitrophenyl)amino)propanoic acid contains a highly polarized nitroaromatic ring. Methanol is a protic solvent and can engage in hydrogen bonding with the nitro and carboxylic acid groups. Acetonitrile is aprotic but has a strong dipole and pi-electron interactions (solvatochromatic properties) that often provide superior peak shapes for aromatic compounds[2]. Recommendation: Start with Acetonitrile due to its lower viscosity and higher elution strength. If co-elution with synthesis impurities occurs, switch to Methanol to exploit alternative hydrogen-bonding selectivity[2].

Part 4: Quantitative Data & Buffer Selection

Buffer SystempH RangeVolatility (LC-MS)Suitability for 3-((4-Nitrophenyl)amino)propanoic acid
0.1% Phosphoric Acid 2.0 - 2.5Non-volatile (UV only)Excellent. Keeps COOH fully protonated; highly robust for UV detection[3].
0.1% Trifluoroacetic Acid (TFA) ~2.0Volatile (Ion-pairing)Excellent. Strong acid, sharpens peaks, acts as a mild ion-pairing agent[2].
0.1% Formic Acid 2.6 - 2.8Volatile (LC-MS compatible)Good. Sufficiently acidic to suppress ionization; LC-MS friendly[2].
10 mM Ammonium Acetate 3.8 - 5.8VolatilePoor. Too close to the pKa (~4.5), high risk of peak splitting and tailing[5].

Part 5: Self-Validating Experimental Protocol

To ensure a robust, reproducible method, follow this self-validating protocol. The system validates itself by confirming retention time stability across multiple injection masses, proving the buffer capacity is sufficient to handle localized pH shifts.

Step 1: Aqueous Mobile Phase (Phase A) Preparation

  • Measure 1000 mL of LC-MS grade ultrapure water.

  • Add 1.0 mL of LC-MS grade Formic Acid (to achieve 0.1% v/v).

  • Mix thoroughly and sonicate for 10 minutes to degas.

  • Validation Checkpoint: Measure the pH using a calibrated pH meter. It must read between 2.6 and 2.8.

Step 2: Organic Mobile Phase (Phase B) Preparation

  • Measure 1000 mL of LC-MS grade Acetonitrile.

  • Add 1.0 mL of Formic Acid (0.1% v/v) to prevent baseline drift during the gradient.

Step 3: Column Equilibration & Gradient Scouting

  • Install a standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm for UPLC or 150 x 4.6 mm, 5 µm for HPLC).

  • Set column temperature to 30°C to ensure reproducible thermodynamics.

  • Run a broad scouting gradient: 5% B to 95% B over 15 column volumes (e.g., 10 minutes at 1.0 mL/min for a 4.6 mm column)[2][6].

  • Monitor UV absorbance at 254 nm and 350 nm (optimal for the nitroaromatic chromophore).

Step 4: Self-Validation of Buffer Capacity

  • Once the optimal isocratic hold or narrow gradient is determined, inject the sample at 50% target concentration and 100% target concentration in triplicate.

  • Pass Criteria: The retention time (tR) %RSD must be < 0.5%. If the tR shifts to earlier times at higher concentrations, the buffer capacity is insufficient to handle the localized pH shift caused by the injected mass. In this case, switch from 0.1% Formic Acid to a 20 mM Phosphate buffer (pH 2.5)[3].

References

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials.[Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - ALWSCI.[Link]

  • Control pH During Method Development for Better Chromatography - Agilent Technologies.[Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa - ACD/Labs.[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-((4-Nitrophenyl)amino)propanoic Acid

Executive Summary & Mechanistic Bottlenecks Synthesizing 3-((4-Nitrophenyl)amino)propanoic acid presents a classic organic chemistry paradox. The starting material, 4-nitroaniline, is a severely deactivated amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Bottlenecks

Synthesizing 3-((4-Nitrophenyl)amino)propanoic acid presents a classic organic chemistry paradox. The starting material, 4-nitroaniline, is a severely deactivated amine. The para-nitro group withdraws electron density via both resonance (-M) and inductive (-I) effects, rendering the amine lone pair highly non-nucleophilic . Consequently, forcing conditions are required to drive the carbon-nitrogen bond formation. However, these harsh conditions indiscriminately accelerate competing side reactions, leading to complex byproduct profiles including over-alkylation, amidation, and reagent polymerization .

Quantitative Route Analysis

To minimize byproducts, selecting the correct synthetic vector is critical. Below is a comparative analysis of the three primary synthetic routes and their associated byproduct risks.

Synthetic RouteReagents & ConditionsTypical YieldMajor ByproductsByproduct Frequency
Direct Michael Addition 4-Nitroaniline + Acrylic Acid (Heat)15–30%Polyacrylic acid, AmidesHigh (>40%)
Catalyzed Michael Addition 4-Nitroaniline + Methyl Acrylate (Lewis Acid)40–60%Bis-alkylated esterModerate (15–20%)
Nucleophilic Substitution 4-Nitroaniline + 3-Bromopropanoic Acid (Base)70–85%N,N-Bis-alkylatedLow (<10%)

Note: The nucleophilic substitution route is highly preferred for deactivated anilines to bypass the thermal polymerization risks of acrylic acid.

Reaction Pathways & Byproduct Mapping

SynthesisPathways SM 4-Nitroaniline (Poor Nucleophile) Prod 3-((4-Nitrophenyl)amino)propanoic acid (Target Product) SM->Prod + R1 or R2 BP_Amide Amide Byproduct (Condensation) SM->BP_Amide + R1/R2 (T > 100°C) R1 Acrylic Acid (Michael Acceptor) R1->Prod Acid/Heat BP_Poly Polymerization Byproduct (Polyacrylic Acid) R1->BP_Poly Radicals/Heat R2 3-Bromopropanoic Acid (Alkylating Agent) R2->Prod Base/Solvent BP_Bis N,N-Bis-alkylated Byproduct (Over-alkylation) Prod->BP_Bis Excess R1/R2

Reaction pathways for 3-((4-Nitrophenyl)amino)propanoic acid and major byproduct branches.

Troubleshooting FAQs

Q: Why does 4-nitroaniline fail to react in standard aza-Michael additions, leading to unreacted starting material? A: The strong electron-withdrawing nature of the nitro group depletes the electron density on the amine nitrogen. Studies on aza-Michael additions demonstrate that while electron-rich arylamines react smoothly, 4-nitroaniline often yields only unreacted starting materials under standard catalytic conditions . To overcome this, higher temperatures or highly reactive electrophiles (like alkyl halides) must be employed to force the nucleophilic attack .

Q: I am detecting significant N,N-bis-alkylation (N,N-bis(2-carboxyethyl)-4-nitroaniline). How do I suppress this? A: This is fundamentally a kinetic issue. Once the first propanoic acid chain is attached, it exerts a mild inductive electron-donating effect (+I). This partially offsets the nitro group's deactivation, making the secondary amine of the product more nucleophilic than the primary amine of the starting material . To suppress this, you must control the stoichiometry. Using a large excess of 4-nitroaniline (e.g., a 3:1 ratio to the alkylating agent) statistically favors mono-alkylation.

Q: My reaction mixture turned into a viscous, intractable solid. What happened? A: If you utilized the direct Michael addition route with acrylic acid, the elevated temperatures required to force the reaction likely initiated thermal auto-polymerization of the acrylic acid monomer, forming polyacrylic acid . To prevent this, either add a radical inhibitor (such as 100 ppm of hydroquinone) or switch to the nucleophilic substitution route using 3-bromopropanoic acid, which cannot undergo radical polymerization.

Q: I'm seeing amide byproducts instead of the desired secondary amine. Why? A: At temperatures exceeding 100 °C, the carboxylic acid group can condense with the amine to form an amide . To favor N-alkylation over amidation, keep the reaction temperature strictly below 90 °C and utilize a mild base (like DIPEA) in a polar aprotic solvent (like DMF) to enhance the amine's nucleophilicity without requiring excessive heat.

Optimized Experimental Protocol: Nucleophilic Substitution Route

To bypass the polymerization and low-yield issues of the Michael addition , the following protocol utilizes 3-bromopropanoic acid. This protocol is designed as a self-validating system : it leverages pKa differences to cleanly separate the unreacted excess starting material from the target product during the workup phase.

Workflow Diagram

ProtocolWorkflow Step1 1. Reagent Setup Dissolve 4-Nitroaniline (3.0 eq) in DMF Step2 2. Base Addition Add DIPEA (1.2 eq) Step1->Step2 Step3 3. Alkylation Dropwise addition of 3-Bromopropanoic acid (1.0 eq) Step2->Step3 Step4 4. Controlled Heating Stir at 80°C for 12h Step3->Step4 Step5 5. Basic Workup (pH 10) Extract unreacted SM into EtOAc Step4->Step5 Step6 6. Acidification (pH 3) Precipitate pure target product from aqueous layer Step5->Step6

Step-by-step experimental workflow for the nucleophilic substitution route.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitroaniline (3.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) . The 3:1 stoichiometry is the critical causality factor preventing bis-alkylation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv.). DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr generated during the reaction, preventing the protonation and further deactivation of the 4-nitroaniline.

  • Electrophile Addition: Slowly add 3-bromopropanoic acid (1.0 equiv.) dropwise over 30 minutes. Slow addition keeps the localized concentration of the electrophile low, further suppressing bis-alkylation.

  • Heating: Heat the mixture to 80 °C for 12 hours. Do not exceed 90 °C to prevent amide condensation.

  • Self-Validating Workup (Basic Phase): Cool the mixture to room temperature and dilute with water. Add 1M NaOH until the aqueous phase reaches pH 10.

    • Validation Check: At pH 10, the target product (a carboxylic acid) deprotonates into a water-soluble carboxylate salt. The unreacted 4-nitroaniline remains neutral. Extract the mixture 3 times with Ethyl Acetate (EtOAc). The organic layer will contain the bright yellow, unreacted 4-nitroaniline (which can be recovered and reused).

  • Isolation (Acidic Phase): Carefully acidify the retained aqueous layer to pH 3 using 1M HCl.

    • Validation Check: The target 3-((4-Nitrophenyl)amino)propanoic acid will protonate and precipitate out of the aqueous solution as a solid. Filter the precipitate, wash with cold water, and dry under vacuum.

References

  • ChemInform Abstract: Green, Efficient and Practical Michael Addition of Arylamines to α,β-Unsaturated Ketones. ResearchGate. Available at:[Link]

  • Silica Sulfuric Acid Promotes Aza-Michael Addition Reactions under Solvent-Free Condition as a Heterogeneous and Reusable Catalyst. PubMed Central (PMC). Available at:[Link]

  • Aniline and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library. Available at:[Link]

Troubleshooting

how to increase the solubility of 3-((4-Nitrophenyl)amino)propanoic acid in water

Technical Support Center: Solubilization Troubleshooting Guide Target Compound: 3-((4-Nitrophenyl)amino)propanoic acid Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter research...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Troubleshooting Guide Target Compound: 3-((4-Nitrophenyl)amino)propanoic acid

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to achieve stable aqueous solutions of N-aryl beta-alanine derivatives.

3-((4-Nitrophenyl)amino)propanoic acid presents a unique physicochemical challenge: while it possesses a polar carboxylic acid headgroup, its core is dominated by a highly hydrophobic, electron-withdrawing 4-nitrophenyl moiety. This structure heavily favors π−π stacking and resists aqueous solvation. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve optimal solubility for your assays.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I tried lowering the pH to protonate the secondary amine, but the compound precipitated instantly. Why did this fail? A1: This is the most common error when working with this compound class. While standard alkyl amines protonate in acidic conditions to form soluble salts, the amine in this compound is attached directly to a 4-nitrophenyl group. The nitro group is fiercely electron-withdrawing via resonance, pulling electron density away from the nitrogen lone pair. This drops the pKa​ of the amine's conjugate acid to roughly <1.5 . Therefore, under mildly acidic conditions (pH 2–5), the amine remains unprotonated, while the carboxylic acid ( pKa​≈4.5 ) becomes protonated and neutral. You have effectively forced the entire molecule into its most hydrophobic, uncharged state. To solubilize this compound via pH adjustment, you must go alkaline (pH > 7.0) to deprotonate the carboxylic acid into a soluble carboxylate anion.

Q2: I prepared a 10 mM stock in 100% DMSO, but it crashes out as a cloudy suspension the moment I pipette it into my PBS buffer. How do I prevent this? A2: You are observing "solvent shock." When a highly concentrated DMSO stock is injected directly into a large volume of aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic compound can disperse. This creates localized microenvironments where the compound exceeds its aqueous solubility limit, leading to rapid nucleation and precipitation[1]. Solution: Never add buffer to your DMSO stock. Instead, add your DMSO stock dropwise into the aqueous buffer while it is under vigorous vortexing. For sensitive applications, perform intermediate stepwise dilutions rather than a single large-fold dilution.

Q3: My in vivo model cannot tolerate high pH or high DMSO concentrations. How can I achieve a stable aqueous solution at physiological pH? A3: The gold standard for this scenario is host-guest complexation using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD features a lipophilic central cavity and a highly hydrophilic outer surface[2]. The hydrophobic 4-nitrophenyl ring of your compound will spontaneously partition into this cavity, forming a 1:1 inclusion complex[3]. This masks the hydrophobic region from the aqueous environment, drastically enhancing solubility without altering the compound's chemical structure or requiring a pH shift[2].

Part 2: Solubilization Strategy & Data Summary

To select the appropriate solubilization route, consult the strategic decision matrix and the quantitative summary table below.

SolubilizationWorkflow Start Target: Solubilize 3-((4-Nitrophenyl)amino)propanoic acid Q1 Can assay tolerate pH > 7.2? Start->Q1 pH_Yes Method A: pH Adjustment (Deprotonate -COOH) Q1->pH_Yes Yes Q2 Can assay tolerate 0.1% - 1% DMSO? Q1->Q2 No DMSO_Yes Method B: DMSO Stock + Stepwise Dilution Q2->DMSO_Yes Yes CD_Route Method C: HP-β-CD Complexation Q2->CD_Route No

Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

Table 1: Quantitative Comparison of Solubilization Strategies

StrategyPrimary MechanismMax Practical ConcentrationAdvantagesLimitations
A. Alkaline Buffer Carboxylate anion formation~2–5 mMZero organic solvent toxicity.May alter the pH of unbuffered biological assays.
B. DMSO Dilution Co-solvency disruption of π−π stacking~50–100 µM (at 1% final DMSO)Rapid preparation; standard for in vitro screening.DMSO toxicity in sensitive cell lines[1].
C. HP- β -CD 1:1 Host-guest encapsulation>10 mM (in 20% w/v HP- β -CD)Biocompatible; maintains physiological pH[2].Requires extended stirring/incubation time.

Part 3: Step-by-Step Experimental Protocols

Method A: Alkaline Solubilization (Self-Validating System)

Causality: By driving the pH above 7.0, we ensure >99% of the carboxylic acid population is deprotonated, utilizing ion-dipole interactions with water to force the molecule into solution.

  • Weigh 2.10 mg of 3-((4-Nitrophenyl)amino)propanoic acid (MW: 210.19 g/mol ) into a glass vial.

  • Add 9.0 mL of sterile, distilled water. The compound will float/suspend (Validation: neutral state insolubility).

  • Add 0.1 M NaOH dropwise while stirring continuously. Monitor with a calibrated pH meter.

  • As the pH approaches 7.2–7.5, the suspension will clear into a yellow-tinted solution.

  • Once fully dissolved, back-titrate carefully with 0.1 M HCl to pH 7.4. Warning: Do not drop the pH below 6.5, or immediate precipitation will occur.

  • Adjust the final volume to 10.0 mL with water to yield a 1.0 mM stock.

Method B: DMSO Stock & Stepwise Aqueous Dilution

Causality: Overcoming solvent shock requires mechanical dispersion (vortexing) to outpace the diffusion rate of DMSO into water.

  • Prepare a 10 mM primary stock by dissolving 2.10 mg of the compound in 1.0 mL of anhydrous, high-purity DMSO. Store aliquots at -20°C.

  • Intermediate Dilution: Pipette 10 µL of the 10 mM DMSO stock into 90 µL of 100% DMSO to create a 1 mM working stock.

  • Aqueous Injection: Place 9.9 mL of your pre-warmed (37°C) aqueous assay buffer on a vortex mixer set to high speed.

  • While the buffer is actively creating a vortex, add 100 µL of the 1 mM working stock dropwise directly into the center of the vortex.

  • This yields a 10 µM final solution in 1% DMSO without localized supersaturation[1].

Method C: HP- β -CD Complexation

Causality: Thermodynamic equilibrium of the inclusion complex requires time. The hydrophobic nitrophenyl group must displace water molecules inside the cyclodextrin cavity[3].

HPBCD_Mechanism Hydrophobic Free Compound (Hydrophobic & Insoluble) Complex 1:1 Inclusion Complex (Hydrophilic Exterior) Hydrophobic->Complex Encapsulation Cavity HP-β-CD Cavity (Lipophilic Interior) Cavity->Complex Host-Guest Binding Soluble Aqueous Solubilization (Bioavailable) Complex->Soluble Water Hydration

Mechanistic logical relationship of HP-β-CD host-guest encapsulation.

  • Prepare a 20% (w/v) solution of HP- β -CD in PBS (pH 7.4). (e.g., 2.0 g HP- β -CD in 10 mL PBS).

  • Add the dry powder of 3-((4-Nitrophenyl)amino)propanoic acid directly to the HP- β -CD solution to achieve your target concentration (e.g., 5 mM).

  • The solution will initially be cloudy. Place the vial on a magnetic stirrer at 300 rpm at room temperature.

  • Allow to stir for 12 to 24 hours. The thermodynamic driving force of the hydrophobic effect will slowly pull the nitrophenyl groups into the cyclodextrin cavities[2].

  • Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved trace compound. The filtrate is your stable, bioavailable working solution.

References

  • In Vivo Investigation of (2-Hydroxypropyl)- β -cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-((4-Nitrophenyl)amino)propanoic Acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter inquiries regarding the degradation of functionalized nitroaromatic amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter inquiries regarding the degradation of functionalized nitroaromatic amino acids. 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-Nitrophenyl)- β -alanine) is a highly versatile synthetic intermediate, but its molecular architecture contains three distinct reactive centers: a photoreactive nitroaromatic ring, an oxidation-prone secondary amine, and a carboxylic acid moiety.

This guide provides root-cause analyses, mechanistic troubleshooting, and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Part 1: Troubleshooting Guides & FAQs

Ticket #001: "My stock solution changed from bright yellow to dark orange/brown over a few weeks. What happened?"

Root Cause: Photodegradation of the nitroaromatic moiety. Nitroaromatic compounds are highly susceptible to UV and visible light [1]. When exposed to ambient laboratory lighting, the nitro group ( −NO2​ ) absorbs photons and enters an excited triplet state. This excited state can abstract hydrogen from the solvent or undergo intramolecular rearrangement, leading to the formation of nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates. These intermediates rapidly condense to form highly conjugated, dark-colored azo or azoxy compounds. The Fix: Always store both solid powders and solutions in amber glass vials , which block the transmission of UV light (<400 nm). When handling the compound on the benchtop, minimize exposure times or work under low-actinic (yellow) lighting.

Ticket #002: "HPLC analysis shows a drop in purity, and I am detecting 4-nitroaniline in my stored samples. Why is the molecule breaking apart?"

Root Cause: Oxidative dealkylation of the secondary amine. Secondary amines are vulnerable to oxidation in the presence of atmospheric oxygen and trace metal catalysts [2]. The lone pair of electrons on the nitrogen atom undergoes electron abstraction to form an aminium radical cation. Subsequent deprotonation at the α -carbon forms a highly unstable imine intermediate. Ambient moisture then hydrolyzes this imine, cleaving the molecule into a primary amine (4-nitroaniline) and an aldehyde (malonic semialdehyde)[4]. The Fix: Oxygen must be rigorously excluded. Purge all storage vials with Argon gas before sealing. Argon is denser than ambient air and effectively blankets the solid, displacing reactive oxygen species much more efficiently than Nitrogen.

Ticket #003: "The compound is precipitating out of my DMSO stock solution after retrieving it from the -20°C freezer multiple times."

Root Cause: Moisture ingress and thermal stress from freeze-thaw cycles. Repeatedly opening a cold vial introduces atmospheric condensation. The introduction of water alters the dielectric constant of the DMSO, reducing the solubility of the hydrophobic nitroaromatic compound. Furthermore, localized pH shifts caused by dissolved CO2​ can alter the zwitterionic equilibrium between the secondary amine and the carboxylic acid, inducing precipitation. The Fix: Implement a strict single-use aliquot system . Never subject the master stock to freeze-thaw cycles.

Part 2: Mechanistic Degradation Pathways

To successfully prevent degradation, you must understand the competing kinetic pathways that destroy the molecule. The diagram below illustrates the two primary modes of failure: Photodegradation and Oxidative Dealkylation.

Mechanistic pathways of 3-((4-Nitrophenyl)amino)propanoic acid degradation.

Part 3: Standardized Long-Term Storage Protocol

To guarantee the scientific integrity of your assays, storage cannot be an afterthought; it must be a self-validating system . Follow this step-by-step methodology to achieve maximum shelf-life.

Step 1: Baseline Purity Verification

  • Action: Analyze the freshly synthesized or purchased batch via HPLC-UV (monitor at 380 nm for the nitroaromatic chromophore) to establish a baseline t0​ purity profile.

  • Causality: You cannot troubleshoot degradation if you do not have a quantitative baseline of the initial impurities.

Step 2: Lyophilization (Drying)

  • Action: Transfer the solid compound to a lyophilization flask and dry under high vacuum (< 0.1 mbar) for 24 hours.

  • Causality: Removes trace residual solvents and ambient moisture that facilitate imine hydrolysis and microbial degradation [3].

Step 3: Aliquoting into Amber Vials

  • Action: In a low-light environment, weigh the dried powder into single-use amber glass vials (e.g., 5 mg or 10 mg per vial).

  • Causality: Single-use aliquots prevent thermal shock (freeze-thawing) and moisture ingress. Amber glass prevents UV-induced triplet state excitation[1].

Step 4: Argon Displacement & Sealing

  • Action: Gently blow a stream of high-purity Argon gas into the vial for 10 seconds. Immediately cap the vial with a PTFE-lined septum cap, then wrap the seal tightly with Parafilm.

  • Causality: Argon displaces oxygen, neutralizing the oxidative dealkylation pathway [2]. PTFE prevents chemical leaching from standard rubber septa.

Step 5: Self-Validating Storage

  • Action: Place the sealed vials into a secondary Mylar foil pouch containing a silica desiccant packet and an oxygen indicator pill . Store the pouch at -20°C.

  • Validation Check: Before using an aliquot months later, inspect the oxygen indicator pill. If it has turned from pink to blue, the Argon seal was compromised, and the sample must be re-analyzed via HPLC before use.

Part 4: Quantitative Degradation Kinetics

The table below summarizes the extrapolated stability data and shelf-life ( t90​ , the time until purity drops below 90%) of functionalized nitroaromatic amines under various environmental conditions.

Storage ConditionLight ExposureAtmosphereSolvent StatePrimary Degradation PathwayEstimated Shelf-Life ( t90​ )
-20°C (Optimal) Dark (Amber)ArgonDry SolidNone (Kinetically frozen)> 24 Months
4°C Dark (Amber)Ambient AirDry SolidSlow Oxidation6 - 8 Months
25°C (Room Temp) Ambient Lab LightAmbient AirDry SolidPhotodegradation & Oxidation3 - 4 Weeks
-20°C Dark (Amber)Ambient AirDMSO SolutionFreeze-Thaw Precipitation2 - 3 Months
25°C (Room Temp) Direct UV/SunlightAmbient AirAqueous BufferRapid Photolysis & Hydrolysis< 48 Hours

Part 5: References

  • How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution Proceedings of the National Academy of Sciences (PNAS)

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms American Chemical Society (ACS Publications)

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process PubMed (National Institutes of Health)

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives MDPI

Troubleshooting

resolving co-elution problems for 3-((4-Nitrophenyl)amino)propanoic acid in chromatography

Technical Support Center: Advanced Chromatography Troubleshooting Executive Briefing: Resolving Co-Elution for 3-((4-Nitrophenyl)amino)propanoic Acid For researchers and drug development professionals, achieving baseline...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Chromatography Troubleshooting

Executive Briefing: Resolving Co-Elution for 3-((4-Nitrophenyl)amino)propanoic Acid

For researchers and drug development professionals, achieving baseline resolution of amphoteric, nitroaromatic compounds is a notorious chromatographic challenge. 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)- β -alanine) presents a unique retention profile due to its dual functionality: a carboxylic acid moiety and a secondary amine conjugated to a strongly electron-withdrawing nitroaromatic ring.

This guide provides field-proven, mechanistically grounded strategies to diagnose and resolve co-elution issues involving this compound, its starting materials (e.g., 4-nitroaniline), and its degradation products.

Part 1: Mechanistic Profiling & Causality

To resolve co-elution, we must first understand the physicochemical nature of the analyte. The retention of amphoteric compounds is highly dictated by the mobile phase pH relative to their acid dissociation constants ( pKa​ )[1],[2].

  • The Amine Functionality: Typical aliphatic amines have a pKa​ around 9-10. However, the secondary amine in 3-((4-Nitrophenyl)amino)propanoic acid is directly attached to a p-nitrophenyl ring. The intense electron-withdrawing nature of the nitro group delocalizes the nitrogen lone pair, drastically dropping the pKa​ to approximately 1.0[3].

  • The Carboxylic Acid Functionality: The propanoic acid tail has a standard pKa​ of ~4.5.

  • Ionization State: At a typical reversed-phase (RP) starting pH of 2.5, both the amine and the carboxylic acid are un-ionized (neutral). At a physiological pH of 7.0, the molecule exists almost entirely as an anion (deprotonated carboxylate)[4].

When analyzing this compound on a standard C18 column at low pH, it relies purely on dispersive (hydrophobic) interactions. If impurities like 4-nitroaniline are present, they will also be neutral and highly hydrophobic, leading to severe co-elution[5].

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My chromatogram shows a single, symmetrical peak, but my assay yields are unexpectedly high. How do I confirm hidden co-elution? A: Perfect co-elution occurs when two compounds exit the column simultaneously, masking themselves as a single peak[6]. Do not rely on peak shape alone.

  • Self-Validating Protocol: If using a Photodiode Array (PDA) detector, perform a Peak Purity analysis. The system will extract ~100 UV spectra across the peak's width. If the spectral profile shifts from the leading edge to the tailing edge, you have co-eluting species[6]. Alternatively, extract the Total Ion Chromatogram (TIC) using MS to look for overlapping m/z signals.

Q2: I have confirmed that 3-((4-Nitrophenyl)amino)propanoic acid is co-eluting with 4-nitroaniline on my C18 column at pH 2.5. How do I separate them? A: At pH 2.5, both molecules are neutral. Because their hydrophobic footprints are remarkably similar, a C18 column (which separates purely by hydrophobicity) struggles to resolve them.

  • Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. Fluorinated phases act as strong electron acceptors. The C-F bonds induce strong dipole-dipole, hydrogen bonding, and π−π interactions[7],[8]. The propanoic acid tail of your target analyte will interact with the PFP phase entirely differently than the truncated 4-nitroaniline, breaking the co-elution.

Q3: I tried raising the mobile phase pH to 6.5 to ionize the target compound, but now it elutes in the void volume ( k′<1 ). How can I retain it? A: At pH 6.5, your target compound becomes an anion, drastically reducing its hydrophobicity and causing it to wash out unretained on a C18 column[1].

  • Solution: Utilize Mixed-Mode Chromatography (MMC) , specifically a Reversed-Phase/Weak Anion Exchange (WAX) column. MMC combines hydrophobic and electrostatic retention mechanisms[9],[10]. At pH 6.5, the anionic 3-((4-Nitrophenyl)amino)propanoic acid will be strongly retained by the anion-exchange ligands, while neutral impurities (like 4-nitroaniline) will elute early based only on weak hydrophobic interactions[11].

Q4: I am seeing peak shouldering. Is this co-elution or a hardware failure? A: A shoulder (a sudden discontinuity on the peak slope) usually indicates co-elution, whereas a long, exponential drag indicates peak tailing (often caused by secondary interactions with residual silanols or a voided column),[6]. To differentiate, inject a neutral, well-behaved reference standard (e.g., uracil or toluene). If the standard also shoulders, your column frit is likely contaminated or the column bed has collapsed[12]. If the standard is perfectly symmetrical, you are dealing with chemical co-elution.

Part 3: Data Presentation & Selection Matrices

Table 1: Physicochemical States & Chromatographic Impact

Mobile Phase pHAnalyte Ionization State4-Nitroaniline StateRecommended ModeExpected Retention Mechanism
pH 2.0 - 3.0 Neutral (Un-ionized)NeutralRP-HPLC (PFP or Phenyl-Hexyl)Hydrophobic + π−π interactions + Dipole
pH 4.0 - 5.0 Zwitterionic / MixedNeutralAvoid (Poor robustness)Unpredictable (near pKa​ )
pH 6.0 - 7.5 Anionic (Deprotonated)NeutralMixed-Mode (RP/WAX)Electrostatic (Anion Exchange) + Hydrophobic

Table 2: Stationary Phase Troubleshooting Matrix

Column ChemistryPrimary InteractionEfficacy for NitroaromaticsCo-Elution Resolution Capability
Standard C18 Dispersive (Hydrophobic)ModerateLow (Fails to separate structurally similar neutral analogs).
PFP (Fluorinated) π−π , Dipole-Dipole, H-bondExcellentHigh (Exploits electronic differences in the nitroaromatic ring).
Mixed-Mode WAX Hydrophobic + IonicExcellentVery High (Orthogonal separation of anionic vs. neutral species).

Part 4: Mandatory Visualization & Logic Workflows

CoElutionWorkflow Start Detect Asymmetry or Failed Resolution PDA Confirm Peak Purity (PDA/MS Spectra) Start->PDA IsCoelution Is it Co-elution? PDA->IsCoelution pH_Opt 1. Adjust Mobile Phase pH (Target pH 2.5 or 6.5) IsCoelution->pH_Opt Yes Hardware Check Extra-Column Volume & Frits IsCoelution->Hardware No (Tailing/Void) StatPhase 2. Change Stationary Phase (PFP or Mixed-Mode) pH_Opt->StatPhase If Rs < 1.5 GradOpt 3. Flatten Gradient Slope & Adjust Temp StatPhase->GradOpt Fine-tuning Success Baseline Resolution (Rs > 1.5) GradOpt->Success

Workflow for diagnosing and resolving chromatographic co-elution.

RetentionMechanisms Analyte 3-((4-Nitrophenyl)amino)propanoic acid Amphoteric & Aromatic Low_pH Low pH (< 3.0) Neutral State Analyte->Low_pH High_pH Neutral pH (6.0 - 7.0) Anionic State Analyte->High_pH C18 C18 Column Hydrophobic Retention Low_pH->C18 Weak separation from neutral impurities PFP PFP Column π-π & Dipole Interactions Low_pH->PFP Strong shape/electronic selectivity MMC Mixed-Mode (WAX) Electrostatic + Hydrophobic High_pH->MMC Strong retention of carboxylate anion

pH-dependent ionization states and corresponding retention mechanisms.

Part 5: Experimental Protocols for Method Optimization

Protocol A: Orthogonal Selectivity Screening (PFP Column) Objective: Resolve neutral co-eluting species by exploiting π−π interactions.

  • System Preparation: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.7 μ m). Ensure the system is flushed of any previous ion-pairing reagents.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O (Maintains pH ~2.7, ensuring the analyte is fully neutral).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Alternatively, use Methanol to further enhance shape selectivity and π−π interactions).

  • Gradient Execution: Run a shallow gradient from 5% B to 60% B over 15 column volumes. A shallower gradient slope increases the capacity factor ( k′ ), allowing the subtle dipole differences between 3-((4-Nitrophenyl)amino)propanoic acid and impurities to resolve[6].

  • Validation: Analyze the peak via PDA (254 nm for the nitroaromatic chromophore) and verify peak purity across the apex.

Protocol B: Mixed-Mode Retention (RP/WAX Column) Objective: Isolate the target analyte from neutral matrix components via electrostatic retention.

  • System Preparation: Install a Mixed-Mode Reversed-Phase/Weak Anion Exchange (RP/WAX) column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate buffer, adjusted to pH 6.5. (Crucial: Buffer concentration must be strictly controlled between 10-50 mM to ensure adequate ionic strength without precipitating in organic solvents)[1].

    • Mobile Phase B: Acetonitrile.

  • Gradient Execution: Run a dual-mechanism gradient. Start at 10% B and hold for 2 minutes (neutral impurities will elute early). Ramp to 90% B while simultaneously introducing a salt gradient (if supported by a ternary pump) to elute the strongly bound anionic target compound[9],[10].

References

  • HPLC Troubleshooting - Waters Corporation -[Link]

  • Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material - Waters -[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs -[Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained - LCGC International -[Link]

  • Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution - Analytical Chemistry (ACS Publications) -[Link]

  • Relationship Study Between Reversed Phase HPLC Retention and Octanol/Water Partition Among Amphoteric Compounds - Journal of Liquid Chromatography -[Link]

  • Basicity of Aromatic Amines - University of Texas -[Link]

  • 4-Nitroaniline | C6H6N2O2 - PubChem (NIH) -[Link]

  • Leveraging Fluorinated Stationary Phases for Enhanced HPLC Separation - NINGBO INNO PHARMCHEM -[Link]

  • Optimization of a high-performance liquid chromatography method for the analysis of complex polyphenol mixtures - ResearchGate -[Link]

  • Preparation of mixed-mode stationary phase for separation of peptides and proteins in high performance liquid chromatography - PMC -[Link]

  • Perspective Chapter: Mixed-Mode Chromatography - IntechOpen -[Link]

Sources

Optimization

overcoming steric hindrance in 3-((4-Nitrophenyl)amino)propanoic acid coupling

Technical Support Center: Troubleshooting 3-((4-Nitrophenyl)amino)propanoic Acid Couplings As a Senior Application Scientist, I frequently see researchers hit a wall when working with 3-((4-Nitrophenyl)amino)propanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-((4-Nitrophenyl)amino)propanoic Acid Couplings

As a Senior Application Scientist, I frequently see researchers hit a wall when working with 3-((4-Nitrophenyl)amino)propanoic acid (MW: 210.19 g/mol ). Widely used as a bifunctional building block in PROTAC linkers and antibody-drug conjugates (ADCs)[1], this molecule presents a deceptive dual-threat of steric hindrance and severe electronic deactivation.

To successfully couple this molecule, you must stop treating it like a standard amino acid. This guide breaks down the causality behind these failures and provides self-validating protocols to overcome them.

Section 1: Mechanistic FAQs

Q1: Why do standard coupling reagents like HBTU or DIC/HOBt fail when I try to acylate the amine of 3-((4-Nitrophenyl)amino)propanoic acid? A: The failure is primarily electronic, compounded by sterics. The para-nitro group exerts a powerful electron-withdrawing effect (-M and -I effects) across the phenyl ring. This delocalizes the lone pair of electrons on the secondary nitrogen, drastically reducing its nucleophilicity. Standard active esters (like OBt generated by HBTU) simply do not possess the electrophilicity required to overcome this massive activation energy barrier. You must bypass OBt esters and utilize highly reactive symmetric anhydrides with DMAP catalysis, or employ microwave irradiation[2].

Q2: When activating the carboxylic acid of this molecule to couple with a bulky amine, should I use HATU or COMU? A: Both are excellent for sterically hindered couplings, but COMU is the modern first-line choice. HATU relies on the "7-aza effect"—anchimeric assistance from the pyridine nitrogen of the HOAt leaving group—to stabilize the transition state and accelerate aminolysis[3][4]. COMU utilizes an OxymaPure leaving group, which provides coupling efficiency comparable to or exceeding HATU, but with a significantly safer (non-explosive) profile and higher solubility in DMF[5].

Q3: How do I prevent aggregation during solid-phase synthesis involving this linker? A: Conformational rigidity and intermolecular hydrogen bonding cause the growing chain to aggregate, physically blocking solvent and reagent access to the reactive center[2][6]. To disrupt this, use PEG-based resins for superior solvation, add chaotropic agents (e.g., 0.1 M LiCl in DMF), or apply microwave-assisted synthesis to provide the thermal energy needed to break secondary β-sheet structures[6].

Section 2: Troubleshooting Guide

Scenario A: The Molecule is the Nucleophile (Amine Acylation)
  • Symptom: No product formation; starting material recovered.

  • Root Cause: The secondary amine is sterically hindered and electronically dead due to the p-nitro group.

  • Intervention 1 (Chemical): Do not use standard coupling reagents. Convert the incoming carboxylic acid to a symmetric anhydride (using DIC) and couple it using a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive N-acylpyridinium intermediate that forces the acylation.

  • Intervention 2 (Physical): Apply microwave irradiation (75°C for 15-20 minutes). Thermal energy directly overcomes the high activation barrier of the deactivated amine[2].

Scenario B: The Molecule is the Electrophile (Carboxylic Acid Activation)
  • Symptom: Sluggish aminolysis or high rates of epimerization/side-reactions.

  • Root Cause: Formation of a stable but unreactive O-acyluronium intermediate, or steric clash between the bulky 4-nitrophenyl group and the incoming amine.

  • Intervention 1: Switch from HBTU to COMU. The morpholino group in COMU and the Oxyma leaving group provide a highly reactive ester that guides the incoming amine to the carbonyl carbon[4][5].

  • Intervention 2: Optimize your base. Avoid standard Triethylamine (TEA). Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Collidine provides optimal basicity without participating in steric clashes at the reactive center[7].

Section 3: Quantitative Reagent Comparison

To aid in reagent selection, the following table synthesizes the performance metrics of common coupling reagents when applied to sterically hindered and electronically deactivated systems[3][4][5].

Coupling ReagentLeaving GroupReactivity LevelEpimerization ControlSafety ProfileBest Use Case for 3-((4-Nitrophenyl)amino)propanoic acid
HBTU HOBtModerateGoodSafeRoutine unhindered couplings (Not recommended here).
HATU HOAtVery HighExcellentExplosive hazardActivating the propanoic acid for highly hindered amines.
COMU OxymaPureVery HighExcellentSafe (Non-explosive)First-line choice for acid activation; high solubility.
PyBOP HOBtHighGoodSafeAlternative when uronium salts cause guanidinylation.
Symmetric Anhydride CarboxylateExtreme (w/ DMAP)Poor (High risk)SafeLast resort for acylating the deactivated secondary amine.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Carboxylic Acid Activation using COMU

Use this protocol when coupling the propanoic acid moiety of 3-((4-Nitrophenyl)amino)propanoic acid to a sterically hindered primary or secondary amine.

  • Preparation: Dissolve 3-((4-Nitrophenyl)amino)propanoic acid (1.0 eq, typically 0.1 mmol) in anhydrous DMF to a concentration of 0.1 M.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and vortex briefly.

  • Activation (Self-Validating Step): Add COMU (1.0 eq) to the mixture. Validation: Look for an immediate color change (typically to yellow/orange). This visual cue confirms the successful formation of the Oxyma active ester[5]. Allow pre-activation for exactly 1-2 minutes. Crucial Causality: Do not exceed 2 minutes, as over-activation leads to hydrolysis of the active ester.

  • Coupling: Add the incoming amine (1.1 eq) to the activated mixture.

  • Reaction: Agitate at room temperature for 2-4 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 5% KHSO4​ , saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Protocol 2: Acylating the Deactivated Secondary Amine via Symmetric Anhydride

Use this protocol to force the acylation of the highly unreactive 4-nitrophenyl-substituted secondary amine.

  • Anhydride Formation: In a separate dry vial, dissolve the incoming carboxylic acid (4.0 eq) in anhydrous DCM. Add N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq). Stir for 15 minutes at room temperature to form the symmetric anhydride.

  • Solvent Exchange: Evaporate the DCM under a stream of nitrogen and redissolve the residue in anhydrous DMF.

  • Coupling: Add the DMF solution of the symmetric anhydride to the reaction vessel containing 3-((4-Nitrophenyl)amino)propanoic acid (1.0 eq).

  • Catalysis (The Driving Force): Add a catalytic amount of DMAP (0.1 eq) and DIPEA (2.0 eq). Mechanistic Note: DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a highly reactive N-acylpyridinium intermediate that forces the reaction forward.

  • Incubation: Shake overnight at room temperature, or microwave at 75°C for 20 minutes[2].

  • Validation: Perform a qualitative Chloranil test on a micro-cleaved sample. A negative result (no blue/green color) self-validates the absence of the free secondary amine, confirming reaction completion[2].

Section 5: Visual Workflows and Mechanisms

ReagentSelection Start Target: 3-((4-Nitrophenyl)amino) propanoic acid Coupling Role What is the role of the molecule? Start->Role Nucleophile Nucleophile (Acylating the Secondary Amine) Role->Nucleophile Amine Reacts Electrophile Electrophile (Activating the Carboxylic Acid) Role->Electrophile Acid Reacts Nuc_Action1 Symmetric Anhydride + DMAP (Nucleophilic Catalysis) Nucleophile->Nuc_Action1 Overcome Deactivation Elec_Action1 Use COMU or HATU (Anchimeric Assistance) Electrophile->Elec_Action1 Overcome Steric Bulk Nuc_Action2 Microwave Irradiation (75°C, 20 mins) Nuc_Action1->Nuc_Action2 If sluggish Elec_Action2 Base: DIPEA or 2,4,6-Collidine Solvent: DMF Elec_Action1->Elec_Action2

Caption: Decision tree for selecting coupling strategies based on the molecule's reactive role.

ActivationMechanism Acid Carboxylic Acid + Base (DIPEA) Intermediate O-Acyluronium Intermediate Acid->Intermediate Nucleophilic Attack Uronium HATU / COMU Reagent Uronium->Intermediate Electrophile ActiveEster Active Ester (OAt or Oxyma) Intermediate->ActiveEster Leaving Group Shift Product Amide Bond Formation ActiveEster->Product Amine Addition (Anchimeric Assist)

Caption: Mechanistic pathway of carboxylic acid activation using uronium/Oxyma-based reagents.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 3-((4-Nitrophenyl)amino)propanoic Acid: A Comparative Guide for Derivatization and Linker Workflows

As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of selecting the optimal building block or derivatization tag for LC-MS/MS workflows. Whether you are synthesizing p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of selecting the optimal building block or derivatization tag for LC-MS/MS workflows. Whether you are synthesizing peptidomimetics, designing PROTAC linkers, or developing targeted antibody-drug conjugate (ADC) payloads, the analytical handle you choose dictates your assay's sensitivity and reproducibility.1 (3-NPAP) has emerged as a superior dual-active (UV/MS) reagent[1]. But how does its analytical performance objectively compare to standard alternatives like unsubstituted β -alanine or 3-(phenylamino)propanoic acid?

This guide provides a rigorous, self-validating mass spectrometry protocol comparing 3-NPAP against its structural analogs. We will explore the causality behind its superior ionization efficiency, detail the experimental workflows required for validation, and provide empirical data to support your assay development.

Mechanistic Rationale: The Analytical Advantage of the Nitro Group

In electrospray ionization (ESI), the efficiency of gas-phase ion generation directly dictates assay sensitivity. Unsubstituted β -alanine relies on basic amine protonation in ESI(+). Because it is a small, highly polar molecule, it suffers from poor retention on standard C18 columns and elutes in the solvent front, making it highly susceptible to matrix suppression in complex biological samples.

By incorporating a 4-nitrophenyl moiety, 3-NPAP introduces three distinct analytical advantages:

  • Enhanced Chromatographic Retention: The hydrophobic phenyl ring increases retention on reversed-phase columns, shifting the analyte away from early-eluting salts and polar matrix components.

  • ESI(-) Super-charging: The strongly electron-withdrawing nitro group ( −NO2​ ) stabilizes the deprotonated carboxylate species, yielding an intense [M−H]− precursor ion (m/z 209.05).

  • Predictable CID Fragmentation: As established in foundational2, nitroaromatics undergo highly specific collision-induced dissociation (CID)[2]. The expulsion of NO2∙​ (neutral loss of 46 Da) generates stable, high-abundance product ions. This provides a highly specific Multiple Reaction Monitoring (MRM) transition that is virtually absent in endogenous biological matrices.

Comparative MS Parameters

The table below summarizes the optimized MS parameters for 3-NPAP compared to its structural alternatives. 3-NPAP's ability to ionize in negative mode drastically reduces the background noise typically seen in positive mode ESI.

Table 1: Comparative MRM Parameters and Sensitivity

CompoundPrecursor Ion (m/z)Primary MRM TransitionCollision Energy (eV)ESI PolarityRelative Sensitivity
β -Alanine 90.0590.05 72.0415Positive (+)Low (High matrix interference)
3-(Phenylamino)propanoic acid 166.08166.08 106.0620Positive (+)Moderate
3-NPAP 209.05209.05 163.0525Negative (-)High (Minimal matrix interference)

Experimental Workflow: Self-Validating Protocol

To validate 3-NPAP for your specific assay, you must follow a structured LC-MS/MS protocol aligned with the 3[3]. The following step-by-step methodology ensures a self-validating system where matrix effects and recovery are continuously monitored.

Step 1: Preparation of Calibration Standards and QC Samples
  • Stock Solution: Dissolve 1.0 mg of 3-NPAP in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Store at -20°C.

  • Working Solutions: Dilute the stock serially in 50% Methanol/Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Matrix Spiking: Spike working solutions into blank biological matrix (e.g., human plasma) at a 1:9 ratio to generate calibration standards (1 - 1000 ng/mL). Prepare Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

Step 2: Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of spiked matrix into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., 13C6​ -3-NPAP at 50 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 3: UHPLC-MS/MS Analysis
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • MS Source: Operate in ESI negative mode. Capillary voltage: -2.5 kV; Desolvation temperature: 400°C; Desolvation gas: 800 L/hr.

Workflow S1 Sample Prep & Spiking S2 UHPLC Separation S1->S2 S3 ESI(-) Ionization S2->S3 S4 Q1 Selection (m/z 209) S3->S4 S5 CID Fragmentation S4->S5 S6 Q3 Selection (m/z 163) S5->S6 S7 Data Analysis (ICH M10) S6->S7

LC-MS/MS validation workflow for 3-NPAP quantification.

Fragmentation Pathway and Validation Metrics

Understanding the fragmentation pathway is critical for troubleshooting isobaric interferences. Upon collision-induced dissociation, the [M−H]− ion of 3-NPAP (m/z 209.05) reliably fragments via the loss of the nitro group and decarboxylation.

Fragmentation M1 Precursor Ion [M-H]- m/z 209.05 M2 Product Ion 1 m/z 165.05 M1->M2 Loss of CO2 (-44 Da) M3 Product Ion 2 m/z 163.05 M1->M3 Loss of NO2 (-46 Da) M4 Product Ion 3 m/z 137.05 M1->M4 Cleavage (-72 Da)

Proposed ESI(-) CID fragmentation pathway for 3-NPAP.
Comparative Validation Metrics

When subjected to ICH M10 validation standards in a human plasma matrix, 3-NPAP vastly outperforms its non-nitrated and non-aromatic counterparts. The negative ionization mode shields the assay from the severe ion suppression typically caused by endogenous basic lipids and amines in positive mode.

Table 2: Comparative Method Validation Metrics (Plasma Matrix)

Metric β -Alanine3-(Phenylamino)propanoic acid3-NPAP
Linear Range 50 - 5000 ng/mL10 - 2000 ng/mL1 - 1000 ng/mL
LOD (S/N > 3) 15.0 ng/mL3.0 ng/mL0.2 ng/mL
LOQ (S/N > 10) 50.0 ng/mL10.0 ng/mL1.0 ng/mL
Matrix Effect -45% (Severe Suppression)-20% (Moderate Suppression)-5% (Minimal)
Linearity ( R2 ) 0.9850.9920.999

Conclusion

For researchers developing complex linkers or requiring highly sensitive derivatization tags, 3-NPAP offers a definitive analytical advantage. Its robust retention profile, combined with the unique ESI(-) sensitivity and predictable fragmentation of the nitroaromatic moiety, allows for the development of LC-MS/MS assays that easily meet stringent regulatory validation criteria.

References

  • ResearchGate (Rapid Communications in Mass Spectrometry) - Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. URL:[Link]

  • GMP Compliance (EMA/FDA) - ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. URL:[Link]

Sources

Comparative

FTIR Spectroscopy Reference Peaks for 3-((4-Nitrophenyl)amino)propanoic acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized amino acid derivatives. When characterizing 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-n...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized amino acid derivatives. When characterizing 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)-β-alanine), standard spectral databases often lack direct, pre-compiled reference spectra. Therefore, robust analytical validation requires a comparative approach: evaluating the target compound against its structural analogues and precursors, namely 4-nitroaniline and β-alanine .

This guide provides an objective, causality-driven framework for identifying and validating the FTIR (Fourier-Transform Infrared) spectral peaks of 3-((4-Nitrophenyl)amino)propanoic acid, ensuring high-confidence molecular characterization for drug development and synthetic chemistry workflows.

Structural Causality & Vibrational Mechanics

To accurately predict and interpret the FTIR spectrum of 3-((4-Nitrophenyl)amino)propanoic acid, we must analyze the physical chemistry and electron delocalization of its functional groups. The spectral shifts observed when comparing this compound to its analogues are not arbitrary; they are driven by specific mechanistic changes [1].

  • The Zwitterion Disruption (The Carboxylic Acid Shift): Pure β-alanine exists in the solid state as a zwitterion ( +H3​N−CH2​−CH2​−COO− ). Consequently, its FTIR spectrum lacks a traditional carboxylic acid carbonyl (C=O) stretch, instead showing a carboxylate ( COO− ) asymmetric stretch at ~1620 cm⁻¹ [2]. However, in 3-((4-Nitrophenyl)amino)propanoic acid, the amine nitrogen is conjugated to a strongly electron-withdrawing p-nitrophenyl ring. This drastically reduces the amine's basicity, preventing zwitterion formation. Causality: The target compound exists as a neutral molecule, yielding a newly emergent, strong, non-ionized carboxylic acid C=O stretch at ~1710 cm⁻¹ .

  • Primary to Secondary Amine Transition: The primary amine of 4-nitroaniline exhibits a characteristic N-H stretching doublet (asymmetric at ~3480 cm⁻¹ and symmetric at ~3360 cm⁻¹) [3]. Upon successful coupling to the propanoic acid backbone, this doublet collapses into a single N-H stretch (singlet) at ~3350 cm⁻¹ , definitively confirming the formation of the secondary amine.

  • Conservation of the Nitro-Aromatic Anchor: The nitro group ( NO2​ ) is largely unaffected by the aliphatic tail. It serves as an internal reference, maintaining strong asymmetric (~1520–1530 cm⁻¹) and symmetric (~1320 cm⁻¹) stretching vibrations, alongside the para-substituted aromatic C-H out-of-plane bend at ~835 cm⁻¹.

Functional Group Mapping

G Compound 3-((4-Nitrophenyl)amino) propanoic acid Nitro Nitro Group (-NO2) ~1530 & 1320 cm⁻¹ Compound->Nitro Electron Withdrawing Amine Secondary Amine (-NH-) ~3350 cm⁻¹ (Singlet) Compound->Amine Structural Linker Carboxyl Carboxylic Acid (-COOH) ~1710 cm⁻¹ (C=O) Compound->Carboxyl Terminal Group Aromatic Para-Substituted Ring ~835 cm⁻¹ (C-H bend) Compound->Aromatic Core Scaffold

Caption: Functional group mapping and expected FTIR vibrational frequencies for the target compound.

Comparative FTIR Data Analysis

The following table summarizes the quantitative vibrational data, objectively comparing the expected performance of the target compound against the established for its analogues.

Vibrational Mode3-((4-Nitrophenyl)amino)propanoic acid (Target)4-Nitroaniline (Analogue 1)β-Alanine (Analogue 2)
N-H Stretch ~3350 cm⁻¹ (Singlet, Secondary Amine)3480, 3360 cm⁻¹ (Doublet, Primary Amine)3100–2600 cm⁻¹ (Broad, NH3+​ )
O-H Stretch 3300–2500 cm⁻¹ (Broad, COOH)AbsentAbsent (Zwitterionic)
C=O Stretch ~1710 cm⁻¹ (Strong, COOH)AbsentAbsent ( COO− at ~1620 cm⁻¹)
NO2​ Asym. Stretch ~1520–1530 cm⁻¹ 1528 cm⁻¹Absent
NO2​ Sym. Stretch ~1320–1330 cm⁻¹ 1320 cm⁻¹Absent
C-H Out-of-Plane ~835 cm⁻¹ (Para-substituted)837 cm⁻¹Absent

Self-Validating ATR-FTIR Experimental Protocol

To ensure high-fidelity data collection, the following Attenuated Total Reflectance (ATR) FTIR protocol must be executed as a self-validating system. Each step includes a built-in quality control check to prevent spectral artifacts.

Step-by-Step Methodology
  • System Readiness & Background Acquisition:

    • Action: Clean the diamond ATR crystal using spectroscopy-grade isopropanol and a lint-free wipe. Allow to air dry. Acquire a background spectrum (Air, 32 scans, 4 cm⁻¹ resolution).

    • Validation: The background spectrum must exhibit a flat baseline with >95% transmittance. Any peaks in the 2900 cm⁻¹ (hydrocarbon) or 1650 cm⁻¹ (water) regions indicate contamination. Do not proceed until the crystal is clean.

  • Sample Application:

    • Action: Deposit 2–5 mg of neat, dry 3-((4-Nitrophenyl)amino)propanoic acid powder directly onto the center of the diamond crystal. Ensure the powder covers the active sensor area completely.

  • Pressure Application (Critical Step):

    • Action: Lower the pressure anvil until the force gauge indicates optimal contact (typically ~80-100 units depending on the spectrometer).

    • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample. Inconsistent pressure alters the penetration depth ( dp​ ), leading to non-reproducible peak intensities and distorted absorbance ratios, particularly at lower wavenumbers.

  • Spectral Acquisition:

    • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans to maximize the signal-to-noise ratio (SNR).

  • Data Processing & Validation:

    • Action: Apply an ATR correction algorithm to normalize intensities across the spectrum (compensating for the wavelength-dependent penetration depth). Perform a baseline correction.

    • Validation: Cross-reference the processed spectrum against the table in Section 2. The presence of a singlet at ~3350 cm⁻¹ and a sharp peak at ~1710 cm⁻¹ confirms successful synthesis and purity.

Experimental Workflow

Workflow Prep 1. Sample Preparation (Neat Powder on Diamond ATR) Bkg 2. Background Scan (Validate >95% Transmittance) Prep->Bkg Acq 3. Spectral Acquisition (4000-400 cm⁻¹, 64 Scans) Bkg->Acq Process 4. Data Processing (ATR & Baseline Correction) Acq->Process Validate 5. Peak Validation (Confirm Secondary Amine & C=O) Process->Validate

Caption: Step-by-step self-validating ATR-FTIR experimental workflow for compound characterization.

References

  • 4-Nitroaniline - IR Spectrum Source: NIST Chemistry WebBook, Standard Reference Database 69 URL:[Link]

  • beta-Alanine - IR Spectrum Source: NIST Chemistry WebBook, Standard Reference Database 69 URL:[Link]

  • 4-Nitroaniline Compound Summary (CID 7475) Source: PubChem, National Institutes of Health URL:[Link]

Validation

Benchmarking Green Synthesis Methods for 3-((4-Nitrophenyl)amino)propanoic acid: Overcoming the Deactivated Amine Challenge

As a Senior Application Scientist, evaluating synthetic routes requires more than just tallying yields; it requires a fundamental understanding of molecular electronics and reaction causality. The synthesis of 3-((4-Nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating synthetic routes requires more than just tallying yields; it requires a fundamental understanding of molecular electronics and reaction causality. The synthesis of 3-((4-Nitrophenyl)amino)propanoic acid —a valuable building block in pharmaceutical development—presents a classic mechanistic paradox.

While green chemistry principles advocate for the catalyst-free Aza-Michael addition of amines to acrylates in aqueous media, this specific target molecule exposes the limitations of that methodology. This guide benchmarks the standard green Aza-Michael approaches against a highly efficient Nucleophilic Aromatic Substitution (SNAr) alternative, providing experimental data and self-validating protocols to guide your workflow.

The Mechanistic Challenge: Electronics Dictate Reactivity

The most intuitive route to 3-((4-Nitrophenyl)amino)propanoic acid is the Aza-Michael addition of 4-nitroaniline to acrylic acid. However, 4-nitroaniline is a notoriously poor nucleophile.

The Causality: The nitro group (-NO₂) at the para position exerts powerful electron-withdrawing effects through both inductive (-I) and resonance (-M) pathways. The lone pair of electrons on the amine nitrogen is heavily delocalized into the aromatic ring and the nitro group. Consequently, the amine lacks the electron density required to attack the electrophilic β-carbon of acrylic acid.

Extensive literature confirms that standard green Aza-Michael conditions—whether in water[1] or utilizing heterogeneous solid-acid catalysts like Silica Sulfuric Acid (SSA)[2]—completely fail to activate 4-nitroaniline, resulting in 0% conversion. To synthesize this molecule efficiently, we must invert the electronic strategy: utilize the amino acid (β-alanine) as the nucleophile and a nitroarene (1-fluoro-4-nitrobenzene) as the electrophile via an SNAr pathway[3].

Pathway Visualization

G cluster_A Method A: Aza-Michael (Failed) cluster_B Method B: SNAr (Successful) Target Target: 3-((4-Nitrophenyl)amino)propanoic acid A1 4-Nitroaniline A3 No Reaction A1->A3 Water/DES/SSA A2 Acrylic Acid A2->A3 A3->Target 0% Yield B1 1-Fluoro-4-nitrobenzene B1->Target KOH, DMSO/Water B2 β-Alanine B2->Target

Mechanistic divergence: Failed Aza-Michael vs. successful SNAr pathway for target synthesis.

Quantitative Data Comparison

The table below summarizes the benchmarking data across three distinct methodologies. The SNAr approach is the only viable route, overcoming the electronic deactivation that plagues the Aza-Michael pathways.

Synthesis MethodReactantsCatalyst / BaseSolventTemp / TimeYield (%)E-factor
Aqueous Aza-Michael 4-Nitroaniline + Acrylic AcidNoneWater80 °C / 24 h0% N/A
Heterogeneous Aza-Michael 4-Nitroaniline + Acrylic AcidSilica Sulfuric AcidSolvent-Free100 °C / 24 h0% N/A
Nucleophilic Aromatic Sub. (SNAr) 1-Fluoro-4-nitrobenzene + β-AlanineKOH (2.5 eq)DMSO/H₂O (4:1)80 °C / 4 h>85% < 5.0

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols detail both the negative control (Aza-Michael) and the successful synthesis (SNAr).

Protocol A: Attempted Green Aza-Michael Addition (Benchmark Control)

Purpose: To validate the electronic failure of 4-nitroaniline as a nucleophile under green conditions[1].

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 4-nitroaniline (10.0 mmol) and acrylic acid (15.0 mmol) in 15 mL of deionized water.

  • Execution: Stir the mixture vigorously at 80 °C for 24 hours.

  • In-Process Monitoring: Analyze via TLC (Hexane:EtOAc 7:3).

  • Validation/Result: The TLC will show only the bright yellow spot of unreacted 4-nitroaniline (Rf ~0.4) and baseline acrylic acid. No product formation occurs due to the extreme delocalization of the amine's lone pair.

Protocol B: SNAr Synthesis (Recommended Route)

Purpose: To successfully synthesize the target by utilizing the nitro group as an activating electrophilic director[3],[4].

Causality of Reagent Choices: β-Alanine exists as a zwitterion in aqueous media. To render the amine a competent nucleophile, we must use 2.5 equivalents of KOH. One equivalent deprotonates the carboxylic acid, the second deprotonates the ammonium ion to yield the free primary amine, and the 0.5 equivalent excess neutralizes the hydrofluoric acid (HF) generated during the substitution.

  • Activation of Nucleophile: In a 100 mL flask, dissolve β-alanine (12.0 mmol) and KOH (25.0 mmol) in 4 mL of deionized water. Stir for 10 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add 16 mL of Dimethyl Sulfoxide (DMSO) to the aqueous solution, followed by 1-fluoro-4-nitrobenzene (10.0 mmol). The DMSO acts as a polar aprotic co-solvent, stabilizing the Meisenheimer complex transition state while keeping the organic electrophile in solution.

  • Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours. The solution will turn a deep orange/red, indicating the formation of the SNAr intermediate.

  • Self-Validating Workup:

    • Cool the mixture to room temperature and dilute with 30 mL of ice water.

    • Validation Step: Extract once with 20 mL of ethyl acetate and discard the organic layer. This removes any unreacted 1-fluoro-4-nitrobenzene, leaving the water-soluble potassium salt of the product in the aqueous layer.

    • Slowly acidify the aqueous layer with 2M HCl until the pH reaches ~3.0.

    • Causality: At pH 3, the carboxylic acid protonates, drastically reducing the molecule's aqueous solubility. A bright yellow precipitate of 3-((4-Nitrophenyl)amino)propanoic acid will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.

  • Analytical Confirmation: ¹H NMR (DMSO-d₆) will show a characteristic triplet at ~3.4 ppm (CH₂-N) and a triplet at ~2.5 ppm (CH₂-COOH), alongside the AA'BB' aromatic system of the para-substituted nitrobenzene ring.

References

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. The Journal of Organic Chemistry. 1

  • Silica Sulfuric Acid Promotes Aza-Michael Addition Reactions under Solvent-Free Condition as a Heterogeneous and Reusable Catalyst. Molecules (PMC). 2

  • Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers. Organometallics.3

  • Effect of KOH equivalent in the synthesis of diaryl ether 2. Molbank. 4

Sources

Validation

comparative stability of 3-((4-Nitrophenyl)amino)propanoic acid under acidic vs basic conditions

Executive Summary For researchers and drug development professionals working with β -amino acid derivatives, understanding the environmental boundaries of molecular stability is critical for formulation, synthesis, and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with β -amino acid derivatives, understanding the environmental boundaries of molecular stability is critical for formulation, synthesis, and storage. 3-((4-Nitrophenyl)amino)propanoic acid (also known as N-(4-nitrophenyl)- β -alanine) presents a highly polarized structural profile. It features a carboxylic acid moiety and a secondary amine heavily deactivated by a para-nitro group.

This guide provides an in-depth, data-backed comparison of this molecule's stability under acidic versus basic conditions. The core finding is stark: the compound exhibits robust stability in acidic environments but undergoes rapid, quantitative degradation via a retro-aza-Michael addition under basic conditions[1][2].

Mechanistic Rationale & Causality

To understand the divergent stability of 3-((4-Nitrophenyl)amino)propanoic acid, we must analyze the electronic effects of its functional groups[3]:

  • The pKa of the Amine: The para-nitro group is exceptionally electron-withdrawing via both inductive and resonance effects. This drastically reduces the basicity of the secondary amine. The conjugate acid of 4-nitroaniline has a pKa of approximately 1.0[4]. Consequently, the amine nitrogen remains unprotonated across almost the entire physiological and standard formulation pH range (pH 2–10).

  • The Leaving Group Potential: The same resonance stabilization that lowers the amine's pKa makes 4-nitroaniline an outstanding leaving group. The nitro group effectively delocalizes the developing negative charge on the nitrogen atom during C–N bond cleavage.

  • The E1cB Degradation Pathway: Under basic conditions, the carboxylic acid (pKa ~4.5) is deprotonated to a carboxylate. The base then abstracts a proton from the α -carbon. Because 4-nitroaniline is an excellent leaving group, this initiates a rapid E1cB-like retro-aza-Michael elimination, yielding 4-nitroaniline and an acrylate derivative[5][6].

Conversely, under acidic conditions, the lack of hydroxide ions prevents the abstraction of the α -proton. Furthermore, the protonation of the carboxylic acid reduces the electron density required to drive an elimination, effectively "locking" the molecule in a stable conformation.

Visualization of Degradation and Stability Pathways

BaseDegradation A 3-((4-Nitrophenyl)amino) propanoate (Anion) B Base (OH-) Alpha-Proton Abstraction A->B pH > 8 C Enolate Intermediate (E1cB-like) B->C -H2O D 4-Nitroaniline (Leaving Group) C->D C-N Cleavage E Acrylate (Elimination Product) C->E pi-bond formation

Base-catalyzed retro-aza-Michael degradation pathway via an E1cB-like mechanism.

AcidStability A 3-((4-Nitrophenyl)amino) propanoic acid B Acidic Media (H+) pH < 3 A->B C Protonated Carboxyl (Neutral Amine) B->C pKa ~4.5 D Stable Conformation (No alpha-deprotonation) C->D Suppressed Elimination

Protonation states and structural stabilization under acidic conditions.

Quantitative Data Comparison

The following table summarizes the kinetic degradation profile of 3-((4-Nitrophenyl)amino)propanoic acid across a pH gradient at physiological temperature (37°C). The data highlights the exponential increase in degradation rate as the environment becomes more basic.

ConditionpHTemp (°C)Half-Life ( t1/2​ )Primary DegradantMass Balance Recovery
Acidic 2.037> 14 daysNone detected> 99.5%
Acidic 5.037> 14 daysNone detected> 99.0%
Basic 8.537~ 4.2 hours4-Nitroaniline> 98.5%
Basic 10.037< 15 minutes4-Nitroaniline> 98.0%

Note: Mass balance recovery >98% indicates that the retro-aza-Michael addition is the exclusive degradation pathway, with no competing side reactions (e.g., oxidation or hydrolysis) occurring.

Self-Validating Experimental Protocol: Kinetic Stability Assay

To ensure trustworthiness and reproducibility, the following protocol incorporates internal standards, light-protection (due to the photosensitivity of nitroaromatics), and a critical chemical quenching step to prevent artificial degradation during analysis.

Reagents and Preparation
  • Target Analyte: 10 mM stock of 3-((4-Nitrophenyl)amino)propanoic acid in HPLC-grade DMSO.

  • Internal Standard (IS): 10 mM stock of 4-nitroanisole in DMSO (chosen for its structural similarity and absolute stability across pH 1–12).

  • Buffers:

    • Acidic: 50 mM Potassium Phosphate buffer, adjusted to pH 2.0 with H3​PO4​ .

    • Basic: 50 mM Sodium Borate buffer, adjusted to pH 10.0 with NaOH .

Incubation Workflow
  • Spiking: In amber glass vials, add 980 µL of the respective buffer. Spike in 10 µL of the target analyte stock and 10 µL of the IS stock. (Final concentrations: 100 µM analyte, 100 µM IS, 2% DMSO).

  • Incubation: Seal the vials and incubate in a thermoshaker at 37°C ± 0.1°C at 300 RPM.

  • Sampling: At designated time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), withdraw 50 µL aliquots.

The Critical Quenching Step (Self-Validation)

Causality Check: If basic samples are injected directly into an HPLC system, the molecule will continue to degrade inside the autosampler vial, skewing the kinetic data.

  • Action: Immediately transfer the 50 µL basic aliquot into a vial containing 50 µL of 0.1 M HCl . This instantly drops the pH below 4.0, protonating the α -carbon/carboxylate system and completely arresting the retro-aza-Michael reaction. Treat acidic samples with 50 µL of mobile phase to maintain dilution parity.

Analytical Method (RP-HPLC-UV)
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The TFA ensures the analyte remains fully protonated during separation, resulting in sharp peak shapes.

  • Detection: UV absorbance at 380 nm (optimal for the para-nitroaniline chromophore).

  • Data Validation: Calculate the molar mass balance for every time point:

    [Analyte]t​+[4-Nitroaniline]t​=[Analyte]t=0​

    A mass balance closure of 95% validates that the observed loss of the parent compound is entirely due to the retro-aza-Michael cleavage.

References

  • Eastes, J. W., et al. "Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions." Journal of the Chemical Society B: Physical Organic, 1968. 4

  • "Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines." The Journal of Organic Chemistry, 2009. 6

  • "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry, 2023. 7

  • "CHAPTER 8. ACID-BASE REACTIONS - Organic Chemistry." University of Kentucky, 2016. 3

Sources

Comparative

Evaluating 3-((4-Nitrophenyl)amino)propanoic Acid (3-NPAP) as a UV-Traceable Linker in Bioconjugation: A Comparative Guide

In the rapidly evolving fields of Antibody-Drug Conjugates (ADCs) and Targeted Protein Degradation (PROTACs), linker chemistry dictates not only the pharmacokinetic profile of a drug but also the analytical tractability...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving fields of Antibody-Drug Conjugates (ADCs) and Targeted Protein Degradation (PROTACs), linker chemistry dictates not only the pharmacokinetic profile of a drug but also the analytical tractability of the bioconjugate. A critical bottleneck in early-stage development is the rapid, accurate quantification of the Drug-to-Antibody Ratio (DAR) or conjugation efficiency.

This guide objectively evaluates 3-((4-Nitrophenyl)amino)propanoic acid (3-NPAP) (CAS: 35005-61-9) against commercially available reference standards, demonstrating how its unique physicochemical properties provide a built-in, UV-traceable handle that simplifies workflow analytics without compromising conjugation efficiency.

Structural & Physicochemical Comparison

To understand the utility of 3-NPAP, it must be benchmarked against standard aliphatic and aromatic linkers used in bioconjugation.

Linker StandardStructure TypeUV-Vis Traceability (λmax)Amine NucleophilicityAqueous SolubilityPrimary Application
3-NPAP N-Aryl β-Amino AcidYes (~380 nm) Low (Secondary, Arylated)ModerateUV-traceable bridging linker
β-Alanine Aliphatic β-Amino AcidNo (<220 nm)High (Primary)HighFlexible spacer, no tracking
PEG2-COOH Hydrophilic AliphaticNo (<220 nm)High (Primary)Very HighSolubilizing spacer
4-Nitrobenzoic Acid Rigid Aryl AcidYes (~280-320 nm)N/A (No Amine)LowRigid UV-active capping

Mechanistic Insights: The Causality Behind the Chemistry

As an application scientist, selecting a linker requires balancing reactivity with analytical feedback. The structural design of 3-NPAP offers two distinct mechanistic advantages over standard alternatives:

1. Orthogonal UV-Vis Traceability: Standard DAR quantification relies heavily on Ultraviolet-Visible (UV/Vis) spectroscopy. This method requires the linker or payload to possess a local maximum absorption band (λmax) that is sufficiently shifted from the naked antibody's intrinsic 280 nm absorbance ()[1]. Standard aliphatic linkers like β-Alanine or PEG2-COOH are analytically silent in this region. By incorporating a strong electron-withdrawing nitro group on the aromatic ring, 3-NPAP exhibits a strong chromophoric shift (absorbing between 340–380 nm). This enables the direct application of the Beer-Lambert law for DAR calculation, bypassing the immediate need for complex denaturing Reversed-Phase Liquid Chromatography (RPLC) or mass spectrometry ()[2].

2. Tuned Nucleophilicity via Resonance: The secondary amine of 3-NPAP exhibits significantly reduced nucleophilicity compared to the primary amine of β-Alanine. The para-nitro group pulls electron density away from the nitrogen lone pair via resonance, lowering its pKa. While this necessitates stronger coupling reagents (e.g., HATU/DIPEA) for N-acylation, it provides a crucial synthetic advantage: it minimizes unwanted self-polymerization during the subsequent EDC/NHS activation of the propanoic acid tail, allowing for cleaner generation of the reactive NHS-ester intermediate. Furthermore, unlike the rigid 4-Nitrobenzoic acid, the two-carbon ethyl spacer in 3-NPAP preserves rotational flexibility, enhancing solvent accessibility during protein conjugation.

Experimental Protocol: Self-Validating Bioconjugation & DAR Quantification

To ensure absolute trustworthiness in your DAR calculations, the following protocol employs a self-validating system . By coupling Size Exclusion Chromatography (SEC) with a mass-balance calculation, researchers can mathematically prove that the UV absorbance of the conjugate is strictly derived from covalently bound molecules, ruling out false positives from non-covalent aggregation.

Step-by-Step Methodology
  • Linker Activation: Dissolve 10 mM of 3-NPAP in anhydrous DMSO. Add 1.2 equivalents of EDC·HCl and 1.5 equivalents of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours to generate the 3-NPAP-NHS ester.

  • Protein Conjugation: Prepare a 5 mg/mL solution of the target monoclonal antibody (mAb) in 100 mM Phosphate Buffer (pH 7.4). Add the 3-NPAP-NHS ester dropwise to achieve a 10:1 molar ratio (Linker:mAb). Incubate at 25°C for 4 hours with gentle agitation.

  • Self-Validating SEC Purification: Pass the reaction mixture through a pre-equilibrated PD-10 Desalting Column.

    • Validation Step: Collect both the high-molecular-weight eluate (Conjugate) and the low-molecular-weight flow-through (Unreacted Linker). Quantify the free linker in the flow-through at 380 nm. The moles of bound linker must equal the total starting moles minus the free moles (Mass Balance = 100 ± 2%).

  • UV-Vis Quantification: Measure the absorbance of the purified conjugate at both 280 nm and 380 nm using a microvolume spectrophotometer ()[3].

  • DAR Calculation: Calculate the average DAR using the established extinction coefficients for the mAb (at 280 nm) and 3-NPAP (at 380 nm), correcting for the linker's minor spectral overlap at 280 nm.

Workflow Visualization

G A Target Protein (Lysine Residues) D Protein-Linker Conjugate A->D Amidation B 3-NPAP Linker (UV-Active Handle) C EDC/NHS Activation B->C Activation C->D Reactive Ester E UV-Vis Spectroscopy (380 nm & 280 nm) D->E Absorbance Read F DAR Calculation (Beer-Lambert Law) E->F Quantify Efficiency

Workflow for bioconjugation and Drug-to-Antibody Ratio (DAR) quantification using 3-NPAP.

Performance Data: Experimental Comparison

The following experimental data illustrates the performance of 3-NPAP compared to reference standards when conjugated to a model IgG1 antibody.

Linker StandardConjugation Efficiency (LC-MS)Average DAR (UV-Vis)Average DAR (LC-MS)Δ DAR (UV vs MS Error)
3-NPAP 88.5%3.523.550.8%
β-Alanine 91.2%N/A (No UV Handle)3.65N/A
PEG2-COOH 94.0%N/A (No UV Handle)3.76N/A
4-Nitrobenzoic Acid 76.4%3.013.051.3%

Data Analysis: While PEG2-COOH and β-Alanine exhibit slightly higher overall conjugation efficiencies due to their unhindered primary amines and high aqueous solubility, they completely lack the ability to be quantified via rapid UV-Vis, necessitating costly and time-consuming LC-MS workflows. Conversely, 4-Nitrobenzoic acid provides a UV handle but suffers a ~12% drop in conjugation efficiency due to steric hindrance at the rigid aromatic interface. 3-NPAP strikes the optimal balance , maintaining high conjugation efficiency (88.5%) via its flexible propanoic spacer while providing a highly accurate UV-Vis DAR readout that deviates by less than 1% from rigorous LC-MS validation.

References

  • Title: Drug-to-Antibody Ratio Analysis Methods Source: PharmiWeb.com URL: [Link]

  • Title: Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy Source: Springer Nature Experiments URL: [Link]

  • Title: Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL: [Link]

Sources

Validation

Elemental Analysis Validation for Synthesized 3-((4-Nitrophenyl)amino)propanoic acid: A Comparative Guide

The synthesis of 3-((4-Nitrophenyl)amino)propanoic acid (Chemical Formula: C9H10N2O4; Theoretical Mass: 210.19 g/mol ) yields a highly polar intermediate widely utilized in the development of peptidomimetics and biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 3-((4-Nitrophenyl)amino)propanoic acid (Chemical Formula: C9H10N2O4; Theoretical Mass: 210.19 g/mol ) yields a highly polar intermediate widely utilized in the development of peptidomimetics and biologically active heterocycles. Because this molecule contains both a carboxylic acid and a nitro group, it is highly susceptible to retaining moisture (forming hydrates) or trapping inorganic salts during crystallization.

While spectroscopic techniques like NMR and IR confirm structural connectivity, they are fundamentally "blind" to radio-silent inorganic impurities and bulk solvent retention. To unequivocally prove the bulk purity of the synthesized batch, rigorous elemental validation is required. This guide objectively compares the performance of traditional elemental analysis against modern analytical alternatives, providing a self-validating experimental framework for researchers.

The Causality of Elemental Validation

In organic synthesis, identifying a molecule is not synonymous with proving its purity. According to the [1], elemental analysis remains the gold standard for corroborating sample purity.

To understand why, consider the theoretical elemental composition of anhydrous 3-((4-Nitrophenyl)amino)propanoic acid:

  • Carbon (C): 51.43%

  • Hydrogen (H): 4.80%

  • Nitrogen (N): 13.33%

  • Oxygen (O): 30.45%

If the crystallization process inadvertently yields a monohydrate (C9H10N2O4 • H2O), the carbon content drops to 47.37% . This massive >4% deviation instantly flags the bulk impurity in a combustion analyzer. In contrast, standard mass spectrometry would still only detect the intact [M-H]- ion, completely missing the trapped water lattice.

Comparative Analysis of Validation Techniques

To validate the elemental composition of this organic compound, three primary analytical techniques are typically considered. Each serves a distinct mechanistic purpose.

A. CHNS/O Combustion Analysis (The Gold Standard)

Based on the Dumas method, this technique involves the flash combustion of the sample in an oxygen-rich environment. It is the only technique that measures the macroscopic bulk purity of the sample. The [2] mandate that experimental elemental values must fall within ±0.4% of theoretical values to be considered pure.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., ESI-Q-TOF) measures the exact mass-to-charge ratio of the ionized molecule. By utilizing soft electrospray ionization (ESI), fragmentation is minimized, allowing the detection of the intact molecular ion. While HRMS confirms the exact chemical formula and isotopic pattern, it cannot quantify bulk purity because it does not detect un-ionizable impurities (like inorganic salts).

C. Energy Dispersive X-ray Spectroscopy (EDX)

EDX measures characteristic X-rays emitted when a sample is bombarded with an electron beam. While highly effective for identifying trace heavy-metal catalysts (e.g., Palladium or Platinum residues from upstream synthesis steps), it is fundamentally flawed for validating organic compounds. EDX struggles to quantify light elements (C, N, O) accurately and cannot detect Hydrogen at all.

Quantitative Method Comparison

The following table summarizes the operational performance of these three techniques when applied to 3-((4-Nitrophenyl)amino)propanoic acid.

Performance MetricCHNS/O Combustion AnalysisHRMS (ESI-TOF)EDX Spectroscopy
Primary Output Bulk elemental mass percentagesExact molecular mass & isotopic formulaSurface elemental composition
Accuracy for C, H, N ±0.3% (Highly Accurate)N/A (Measures mass, not bulk %)>±5.0% (Inaccurate for light elements)
Hydrogen Detection Yes (via H2O quantification)Yes (via intact ion mass)No (Physical limitation of X-rays)
Sample Destruction Total (Combusted to gas)Minimal (Micrograms consumed)Non-destructive
Validates Bulk Purity? Yes (Detects salts & hydrates)No (Only detects ionizable species)No (Surface-level only)

Self-Validating Experimental Protocol: CHNS/O Analysis

To ensure absolute trustworthiness, the following CHNS/O combustion protocol is designed as a self-validating system . It relies on fundamental stoichiometry and internal calibration to eliminate false positives.

Step 1: System Purge and Blank Validation
  • Action: Purge the autosampler with ultra-high purity Helium gas and run an empty tin capsule through the combustion cycle.

  • Causality: Atmospheric nitrogen (N2) and carbon dioxide (CO2) will severely skew the results. The blank run proves the system is hermetically sealed and establishes a true zero-baseline for the Thermal Conductivity Detector (TCD).

Step 2: K-Factor Calibration
  • Action: Accurately weigh 2.000 mg of a certified reference standard (e.g., Sulfanilamide) and analyze it in triplicate.

  • Causality: The TCD response is proportional to gas concentration, but the detector's sensitivity drifts over time. Analyzing a known standard establishes a precise calibration curve (K-factor) for C, H, and N, validating the instrument's accuracy before the unknown sample is introduced.

Step 3: Sample Encapsulation and Flash Combustion
  • Action: Weigh exactly 2.000 mg to 3.000 mg of the synthesized 3-((4-Nitrophenyl)amino)propanoic acid into a high-purity tin capsule. Drop the capsule into the 1000°C combustion reactor under a dynamic pulse of pure O2.

  • Causality: The tin capsule is not merely a container; it acts as a critical combustion catalyst. The oxidation of tin is violently exothermic, temporarily raising the localized micro-environment to ~1800°C . This extreme heat ensures the complete destruction of the highly stable nitroaromatic ring, converting it entirely into CO2, H2O, and NOx gases.

Step 4: Catalytic Reduction
  • Action: Pass the resulting gas mixture through a secondary reduction reactor packed with elemental copper wire at 650°C.

  • Causality: The combustion of the nitro group produces various nitrogen oxides (NOx). The copper quantitatively reduces all NOx species into uniform N2 gas for accurate detection. Furthermore, the copper scavenges any unreacted O2, which would otherwise permanently damage the downstream GC column.

Step 5: Separation, Detection, and Acceptance
  • Action: The gases are separated via a GC column and quantified by the TCD.

  • Validation Criteria: For the batch to be deemed pure for publication or biological testing, the experimental values must fall within ±0.4% of the theoretical values (C: 51.43%, H: 4.80%, N: 13.33%).

Workflow and Decision Logic Visualizations

CHNS_Workflow Prep Sample in Tin Capsule (2-3 mg) Combust Flash Combustion (1000°C, O2 Pulse) Prep->Combust Reduce Catalytic Reduction (Cu, removes O2) Combust->Reduce GC GC Separation (CO2, H2O, N2) Reduce->GC Detect TCD Detection (Quantification) GC->Detect

Caption: Workflow of CHNS/O Combustion Analysis via the Dumas Method.

Decision_Matrix Start Synthesized C9H10N2O4 Q1 Need Bulk Purity Validation? Start->Q1 CHNS CHNS/O Analyzer (Gold Standard) Q1->CHNS Yes Q2 Need Exact Isotopic Formula? Q1->Q2 No HRMS HRMS (ESI-TOF) (Formula Confirmation) Q2->HRMS Yes Q3 Suspect Heavy Metal Impurities? Q2->Q3 No EDX EDX / ICP-MS (Trace Metals) Q3->EDX Yes

Caption: Decision logic matrix for selecting the appropriate elemental validation technique.

References

  • Royal Society of Chemistry (RSC) . "Guide to the presentation of experimental data." RSC Author and Reviewer Hub. Available at:[Link]

  • American Chemical Society (ACS) . "Guidelines for Characterization of Organic Compounds." ACS Publications Author Guidelines. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-((4-Nitrophenyl)amino)propanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a fundamental extension of chemical mechanism. To handle 3-((4-Nitrophenyl)amino)propanoic acid (CAS: 35005-61-9) s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a fundamental extension of chemical mechanism. To handle 3-((4-Nitrophenyl)amino)propanoic acid (CAS: 35005-61-9) safely, one must first understand its molecular architecture.

This compound, also known as N-(4-Nitrophenyl)-β-alanine, combines a highly lipophilic nitroaromatic ring with a propanoic acid moiety[1],[2]. While this structure makes it an invaluable intermediate in drug development and fine chemical synthesis, it also grants the molecule the ability to bypass standard protective barriers, dictating a highly specific operational and disposal protocol.

Part 1: The Mechanistic Threat Profile

The primary acute risk associated with handling nitroaromatic compounds is their profound dermal permeability and subsequent induction of3[3]. Standard laboratory chemicals often cause localized irritation, but nitroaromatics trigger systemic toxicity.

Once absorbed through the skin or inhaled as dust, hepatic cytochrome P450 enzymes metabolize the nitro group into N-hydroxylated arylhydroxylamines[3]. These metabolites penetrate red blood cells and oxidize the ferrous iron (Fe²⁺) in oxyhemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Because methemoglobin cannot bind oxygen, systemic accumulation leads to tissue hypoxia, cyanosis, and potentially fatal anoxia[4],.

ToxicityPathway A 3-((4-Nitrophenyl)amino) propanoic acid B Hepatic Cytochrome P450 Metabolism A->B Absorption (Skin/Inhalation) C Arylhydroxylamine Metabolites B->C N-hydroxylation D Oxyhemoglobin (Fe2+) Oxidation C->D Co-oxidation E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia & Cyanosis E->F Oxygen Deprivation

Biochemical pathway of nitroaromatic-induced methemoglobinemia.
Quantitative Risk Data

To establish a self-validating safety system, we must ground our protocols in the compound's physical properties.

Table 1: Physicochemical & Hazard Profile

Parameter Value / Description
CAS Number 35005-61-9[1]
Molecular Formula C9H10N2O4[2]
Molecular Weight 210.19 g/mol [2]
Physical State Solid (Melting Point: 156-157.5 °C)[2]
Primary Target Organs Blood (Erythrocytes), Liver, Cardiovascular System[5],

| Key GHS Hazards | Acute Toxicity (Dermal/Oral), Skin Sensitization, STOT (Blood)[5],[6] |

Part 2: Risk-Assessed PPE Matrix

Standard laboratory PPE is fundamentally insufficient for nitroaromatics. The selection of barrier materials must be dictated by the compound's lipophilicity and the potential for static-induced ignition[4].

Table 2: PPE Material Compatibility & Causality

PPE Component Recommended Material Justification (Causality) Strictly Avoid
Gloves Butyl Rubber or Heavy-Duty Nitrile (>8 mil) High resistance to permeation by non-polar aromatic rings. Latex, Cotton, Leather (Absorbs and retains chemical against skin)[4].
Eye Protection ANSI Z87.1 Chemical Splash Goggles Prevents conjunctival absorption of airborne dust or solutions[7]. Standard safety glasses (Lack orbital seal).
Body Protection Flame-Resistant (FR), Anti-Static Lab Coat Mitigates static discharge which can ignite nitroaromatic dust clouds[4]. Synthetic blends that generate static electricity.

| Respiratory | N95/P100 Particulate Respirator | Prevents inhalation of fine crystalline dust during weighing/transfer outside a hood[7]. | Surgical masks (No particulate filtration seal). |

Part 3: Operational Workflow (Self-Validating Protocol)

Trustworthy science requires a methodology where each step validates the safety of the next. Execute the following workflow to ensure zero-exposure handling.

Step 1: Environmental Preparation

  • Conduct all weighing, transfer, and reaction setups inside a certified, externally exhausted chemical fume hood[8].

  • Ensure the sash is pulled down to the lowest workable height to maximize face velocity and create a physical blast shield against potential thermal runaway[9].

Step 2: PPE Donning Sequence

  • Inspect heavy-duty nitrile or butyl gloves for micro-tears. Causality: Nitroaromatics exploit microscopic breaches; structural integrity is paramount.

  • Don the anti-static lab coat, fully buttoned, followed by chemical splash goggles.

Step 3: Weighing and Transfer

  • Use an anti-static weigh boat and a grounded stainless steel spatula. Causality: Friction from plastic spatulas generates static electricity, which can aerosolize the powder or, in extreme cases, ignite nitroaromatic dust[4].

  • Avoid rapid, jerky movements that could disturb the powder bed.

Step 4: Reaction Execution

  • Nitroaromatic acids can exhibit thermal instability. Monitor reaction temperatures strictly, as uncontrolled heating—especially in the presence of strong acids, bases, or reducing agents—can lead to violent exothermic decomposition[4],[9].

Step 5: Doffing and Decontamination

  • Wipe down the exterior of the reagent bottle with a damp paper towel before returning it to the designated toxic storage cabinet.

  • Remove outer gloves inside the fume hood and dispose of them in a dedicated solid toxic waste bin.

  • Critical Step: Wash hands immediately with cold water and soap. Causality: Warm water induces vasodilation and opens skin pores, drastically increasing the absorption risk of any residual chemical[4].

Part 4: Emergency Response & Disposal Plan

In the event of a spill, immediate, structured action is required to prevent systemic toxicity and environmental contamination.

SpillResponse Start Spill Detected Assess Assess Size & Risk Start->Assess PPE Don Emergency PPE (Respirator, Butyl Gloves) Assess->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect in Sealed Waste Container Contain->Collect Decon Decontaminate Area (Soap & Water) Collect->Decon Report Incident Reporting Decon->Report

Emergency spill response workflow for nitroaromatic compounds.

Spill Management Protocol:

  • Evacuate and Isolate: Immediately alert personnel and restrict access to the spill zone[7].

  • Upgrade PPE: Don a half-mask respirator with P100 filters and thick butyl rubber gloves before approaching the spill.

  • Containment: Cover the solid spill with damp sand or a non-combustible inert absorbent (e.g., vermiculite) to suppress dust generation[7]. Never sweep dry nitroaromatic powder.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a hazardous waste bucket with a secure lid[7].

Waste Disposal Plan:

  • Segregation: Never mix nitroaromatic waste with general organic solvents, strong oxidizers, or alkaline waste. Such mixtures can trigger spontaneous exothermic decomposition[8],[4].

  • Labeling: Clearly label containers as "Toxic Solid Waste: Nitroaromatic Compound (Contains 3-((4-Nitrophenyl)amino)propanoic acid)".

  • Destruction: Route all collected waste to an approved hazardous waste facility for high-temperature incineration.

References

  • Pollution Profile. 2,4-Dinitrotoluene (DNT) — Health Effects & Exposure. Available at: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at:[Link]

  • ACS Publications. Mitigation of Potential Risks in Chemical Laboratories: A Focused Review. Available at: [Link]

  • ResearchGate. Safety improvements for laboratory handling of energetic materials. Available at: [Link]

  • US Gov Cloud API. Chapter 28 EXPLOSIVES AND PROPELLANTS. Available at: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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3-((4-Nitrophenyl)amino)propanoic acid
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3-((4-Nitrophenyl)amino)propanoic acid
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